Product packaging for GW-1100(Cat. No.:CAS No. 306974-70-9)

GW-1100

Numéro de catalogue: B1672450
Numéro CAS: 306974-70-9
Poids moléculaire: 520.6 g/mol
Clé InChI: PTPNCCWOTBBVJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25FN4O4S B1672450 GW-1100 CAS No. 306974-70-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPNCCWOTBBVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470686
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306974-70-9
Record name GW-1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of GW-1100: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [DATE] – GW-1100 is a potent and selective antagonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1] This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a selective antagonist at the GPR40 receptor.[1][2][3][4] Its primary mechanism involves the inhibition of intracellular calcium mobilization typically induced by the binding of endogenous long-chain fatty acids or synthetic agonists to GPR40.[2][5] GPR40 is a G protein-coupled receptor that primarily signals through the Gαq pathway. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound competitively blocks the initial agonist binding step, thereby preventing this downstream signaling cascade.

Signaling Pathway Diagram

GW1100_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Linoleic Acid, GW9508) GPR40 GPR40/FFAR1 Agonist->GPR40 Binds & Activates GW1100 This compound GW1100->GPR40 Blocks Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosol Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca_cytosol->Downstream Triggers

Figure 1: this compound Antagonism of the GPR40 Signaling Pathway.

Quantitative Data

The antagonistic potency of this compound has been quantified in various in vitro assays. The data is summarized in the tables below.

Antagonistic Potency (pIC50)
AgonistCell LineAssaypIC50Reference
GW9508HEK293 expressing GPR40Intracellular Ca²⁺ Mobilization5.99 ± 0.03[2][5]
Linoleic AcidHEK293 expressing GPR40Intracellular Ca²⁺ Mobilization5.99 ± 0.06[2][5]
---6.9[3][6]
Effect on Agonist Potency (pEC50)
AgonistThis compound ConcentrationpEC50 of AgonistReference
GW95080 µM (Control)7.17 ± 0.08[4][6]
GW95081 µM6.79 ± 0.09[4][6]
Selectivity

This compound exhibits high selectivity for GPR40 over the related free fatty acid receptor GPR120.

ReceptorAgonistThis compound ConcentrationEffectReference
GPR120GW9508Up to 10 µMNo effect on Ca²⁺ mobilization[5]
GPR120Linoleic AcidUp to 10 µMNo effect on Ca²⁺ mobilization[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Intracellular Calcium Mobilization Assay

This protocol is based on the methods described in the foundational study by Briscoe et al. (2006).

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing GPR40.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR40 receptor.

Materials:

  • HEK293-GPR40 cells

  • DMEM/F-12 media supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution (in DMSO)

  • Agonist stock solutions (e.g., GW9508, linoleic acid in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

  • Cell Plating: Seed HEK293-GPR40 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBS. Aspirate the culture medium from the cell plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBS. Also, prepare the agonist (e.g., GW9508) at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Wash the cells with HBS to remove excess dye. Add the different concentrations of this compound to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the FLIPR instrument. Measure baseline fluorescence for 10-20 seconds.

  • Agonist Addition: Add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

  • Post-Addition Measurement: Continue to measure fluorescence for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by calculating the percent inhibition of the agonist response at each concentration. Plot the data and fit to a four-parameter logistic equation to determine the pIC50 value.

Calcium_Assay_Workflow start Start plate_cells Seed HEK293-GPR40 cells in 96-well plate start->plate_cells incubate1 Incubate overnight (37°C, 5% CO₂) plate_cells->incubate1 load_dye Load cells with Fluo-4 AM calcium dye incubate1->load_dye incubate2 Incubate for 1 hour (37°C) load_dye->incubate2 wash_cells Wash cells with HBS incubate2->wash_cells add_gw1100 Add this compound dilutions and incubate wash_cells->add_gw1100 measure_baseline Measure baseline fluorescence (FLIPR) add_gw1100->measure_baseline add_agonist Add GPR40 agonist (e.g., GW9508) measure_baseline->add_agonist measure_response Measure fluorescence response add_agonist->measure_response analyze Analyze data and calculate pIC50 measure_response->analyze end_process End analyze->end_process

Figure 2: Experimental workflow for the intracellular calcium mobilization assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is based on methods used for MIN6 mouse pancreatic beta-cells.

Objective: To determine the effect of this compound on agonist-potentiated, glucose-stimulated insulin secretion.

Cell Line: MIN6 mouse insulinoma cell line.

Materials:

  • MIN6 cells

  • Culture medium (DMEM with high glucose, 10% FBS, etc.)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Agonist stock solutions (e.g., GW9508, linoleic acid)

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Cell Plating: Seed MIN6 cells into 24-well plates and grow to ~80% confluency.

  • Pre-incubation (Starvation): Gently wash the cells with a low-glucose KRBH buffer. Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Treatment Incubation: Aspirate the pre-incubation buffer. Add fresh KRBH buffer containing low glucose, high glucose, agonist, and/or this compound according to the experimental design (e.g., high glucose + agonist, high glucose + agonist + this compound).

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well. Centrifuge to remove any detached cells.

  • Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number in each well. Compare the insulin secretion in the presence of the agonist with and without this compound to determine the inhibitory effect.

Conclusion

This compound is a well-characterized, selective antagonist of the GPR40/FFAR1 receptor. Its mechanism of action is centered on the blockade of agonist-induced, Gq-mediated intracellular calcium release. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers utilizing this compound as a pharmacological tool to investigate the physiological and pathophysiological roles of GPR40 signaling.

References

GW-1100: A Technical Guide to a Selective FFAR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes and other metabolic disorders. Its activation by medium and long-chain free fatty acids (FFAs) potentiates glucose-stimulated insulin secretion (GSIS). GW-1100 is a potent and selective antagonist of FFAR1, making it an invaluable pharmacological tool for elucidating the receptor's physiological roles and for validating novel FFAR1-targeted therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Introduction to FFAR1 (GPR40)

FFAR1 is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, enteroendocrine cells, and certain immune cells.[1] It functions as a sensor for circulating medium and long-chain FFAs.[2] Upon activation, FFAR1 primarily couples to the Gαq/11 subunit, initiating a signaling cascade that plays a crucial role in metabolic homeostasis.[3][4] The development of selective agonists for FFAR1 was pursued for the treatment of type 2 diabetes; however, the experimental drug this compound serves the critical research function of an antagonist, allowing for the precise study of FFAR1-mediated effects.[5]

This compound: Overview and Mechanism of Action

This compound is a synthetic, small-molecule antagonist that selectively blocks the activation of the FFAR1 receptor.[5][6] It is widely used in research to differentiate FFAR1-mediated signaling from the effects of other fatty acid receptors, such as FFAR4 (GPR120).[7][8]

The primary mechanism of FFAR1 activation involves the Gq signaling pathway.[2][3] Ligand binding to FFAR1 activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][9] This rise in intracellular Ca2+ is a key event that augments insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10]

This compound acts as a competitive antagonist at the FFAR1 receptor. At lower concentrations (e.g., 1 µM), it produces a rightward shift in the concentration-response curve of FFAR1 agonists like GW9508, indicating competitive inhibition.[11][12] At higher concentrations (≥3 µM), this compound can also cause a significant decrease in the maximal response to an agonist.[11]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol FFAR1_inactive FFAR1 (Inactive) FFAR1_active FFAR1 (Active) FFAR1_inactive->FFAR1_active Gq_inactive Gαq/11 (GDP) FFAR1_active->Gq_inactive Activates Gq_active Gαq/11 (GTP) Gq_inactive->Gq_active PLC PLC Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular [Ca²⁺] IP3->Ca_release Stimulates Release from ER Insulin Potentiation of Insulin Secretion Ca_release->Insulin Agonist FFA / Agonist (e.g., GW9508) Agonist->FFAR1_inactive Binds & Activates GW1100 This compound GW1100->FFAR1_inactive Binds & Blocks

Fig 1. FFAR1 signaling and this compound antagonism.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The data are summarized below.

Table 1: Antagonist Potency of this compound at FFAR1

Agonist Assay Type Cell Line Parameter Value Reference
GW9508 Ca2+ Elevation HEK293 pIC50 5.99 ± 0.03 [7][11]
Linoleic Acid Ca2+ Elevation HEK293 pIC50 5.99 ± 0.06 [7][11]
General GPR40 Activity - pIC50 6.9 [6][11]
GW9508 Insulin Secretion MIN6 Cells Concentration 1 µM [8]

| Linoleic Acid | Insulin Secretion | MIN6 Cells | Concentration | 1 µM |[8] |

Table 2: Selectivity Profile of this compound

Receptor Agonist Assay Type Cell Line Effect of this compound (up to 10 µM) Reference
GPR120 (FFAR4) GW9508 Ca2+ Elevation HEK293 No effect on stimulation [7][8]

| GPR120 (FFAR4) | Linoleic Acid | Ca2+ Elevation | HEK293 | No effect on stimulation |[8] |

Key Experimental Protocols

This compound is primarily used in cell-based assays to confirm the involvement of FFAR1 in a biological response.

Intracellular Calcium Mobilization Assay

This is the most common assay to determine the functional antagonism of FFAR1 by this compound.

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing FFAR1.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human FFAR1 receptor are cultured to ~80-90% confluency in appropriate media.[8][11]

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.

  • Compound Pre-incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of this compound or vehicle (e.g., 0.1% DMSO) for 15-20 minutes.[11][12]

  • Agonist Stimulation & Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is established before the automated addition of an FFAR1 agonist (e.g., GW9508, oleic acid, linoleic acid).[11]

  • Data Analysis: The change in fluorescence, corresponding to the change in intracellular [Ca2+], is monitored over time. The response is typically quantified as the peak fluorescence signal or the area under the curve (AUC).[11] IC50 values for this compound are calculated by plotting the inhibition of the agonist response against the concentration of this compound.

G start Start: Culture FFAR1-expressing cells (e.g., HEK293-FFAR1) seed Seed cells in multi-well plates start->seed load Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4) seed->load wash Wash to remove excess dye load->wash preincubate Pre-incubate with this compound or vehicle control (15-20 min) wash->preincubate read Measure fluorescence in plate reader (FLIPR) preincubate->read add_agonist Inject FFAR1 agonist (e.g., GW9508) read->add_agonist measure Record fluorescence change over time add_agonist->measure analyze Analyze data: Peak response or AUC measure->analyze end End: Determine IC₅₀ for this compound analyze->end

Fig 2. Workflow for Calcium Mobilization Assay.
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the physiological consequence of FFAR1 antagonism in an insulin-secreting cell line.

Objective: To determine if this compound can block the potentiation of GSIS by FFAR1 agonists.

Methodology:

  • Cell Culture: MIN6 mouse insulinoma cells are cultured in standard conditions.[8]

  • Seeding: Cells are seeded in 24-well plates and grown to confluency.

  • Starvation: Cells are pre-incubated for 2 hours in a low-glucose (e.g., 3 mM) Krebs-Ringer Bicarbonate buffer.

  • Treatment: The starvation buffer is replaced with fresh buffer containing low (3 mM) or high (e.g., 15-20 mM) glucose, in the presence or absence of an FFAR1 agonist (e.g., GW9508) and/or this compound (e.g., 1 µM).[8]

  • Incubation: Cells are incubated for 1-2 hours at 37°C.

  • Supernatant Collection: The supernatant is collected from each well.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using a standard detection method, such as an ELISA kit.

  • Data Analysis: Insulin secretion under different conditions is compared. Effective antagonism is observed if this compound significantly reduces the agonist-driven increase in insulin secretion at high glucose concentrations.

Applications in Research

This compound is an indispensable tool for:

  • Target Validation: Confirming that the effects of a novel compound or an endogenous ligand are mediated specifically through FFAR1.

  • Pathway Dissection: Isolating the contribution of FFAR1 signaling from other metabolic pathways, such as the intracellular metabolism of fatty acids.[10]

  • Selectivity Profiling: Demonstrating that the activity of dual FFAR1/FFAR4 agonists is specifically inhibited at FFAR1, while their FFAR4 activity remains unaffected.[7]

  • In Vivo Studies: Investigating the central and peripheral roles of FFAR1. For instance, intracerebroventricular (i.c.v.) injection of this compound has been used to block the central effects of FFAR1 agonists on pain and behavior in mouse models.[11][13]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the FFAR1 receptor. Its utility in a range of in vitro and in vivo experimental paradigms has been firmly established. For any research program focused on the biology of FFAR1 or the development of novel modulators for this receptor, this compound serves as a critical reference compound and an essential tool for rigorous pharmacological investigation.

References

The GPR40 Receptor: A Technical Guide to its Function and Antagonism by GW-1100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly in the context of metabolic diseases such as type 2 diabetes. This receptor, primarily expressed in pancreatic β-cells and enteroendocrine cells, is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones. Understanding the intricate signaling mechanisms of GPR40 and the pharmacological tools to modulate its activity is crucial for ongoing drug discovery efforts. This technical guide provides an in-depth overview of GPR40 function, its signaling pathways, and the characteristics of GW-1100, a selective antagonist. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this field.

GPR40 Receptor Function and Physiological Role

GPR40 is a class A G-protein coupled receptor that plays a pivotal role in sensing and responding to circulating free fatty acids.[1] Its activation by FFAs has two major physiological consequences:

  • Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, GPR40 activation enhances the secretion of insulin in a glucose-dependent manner.[2] This glucose dependency is a key therapeutic advantage, as it minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[3]

  • Incretin Hormone Secretion: GPR40 is also expressed in enteroendocrine L-cells and K-cells of the gastrointestinal tract.[4] Its activation in these cells stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones, in turn, further enhance insulin secretion from β-cells, contributing to the overall glucose-lowering effect.

GPR40 Signaling Pathways

The primary signaling cascade initiated by GPR40 activation involves the Gq/11 family of G-proteins. However, evidence also suggests potential coupling to other G-proteins, leading to a more complex signaling network.

The Canonical Gq/11-PLC-Ca2+ Pathway

The most well-characterized signaling pathway for GPR40 is the Gq/11 pathway.[6] Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from pancreatic β-cells.[6]

GPR40_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca2+]i Insulin Insulin Granule Exocytosis Ca_cytosol->Insulin Triggers Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release FFA Free Fatty Acid (Agonist) FFA->GPR40 Binds

GPR40 Gq/11 Signaling Pathway
Potential Gs/cAMP and β-Arrestin Pathways

Some studies suggest that certain GPR40 agonists can also engage Gs-coupled signaling, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[4][5] This pathway is also known to potentiate insulin secretion. Furthermore, like many GPCRs, GPR40 can recruit β-arrestins upon activation.[7] β-arrestin recruitment can lead to receptor desensitization and internalization, but can also initiate G-protein-independent signaling cascades. The differential engagement of Gq, Gs, and β-arrestin pathways by various agonists is an area of active research, with implications for the development of biased agonists with improved therapeutic profiles.[7]

GPR40_Biased_Signaling cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist GPR40 Agonist GPR40 GPR40 Agonist->GPR40 Gq Gq/11 Activation GPR40->Gq Gs Gs Activation GPR40->Gs B_Arrestin β-Arrestin Recruitment GPR40->B_Arrestin PLC PLC → ↑[Ca2+]i Gq->PLC AC AC → ↑cAMP Gs->AC Insulin_Secretion Potentiation of Insulin Secretion PLC->Insulin_Secretion AC->Insulin_Secretion Desensitization Receptor Desensitization/ Internalization B_Arrestin->Desensitization MAPK MAPK Signaling B_Arrestin->MAPK

Potential GPR40 Biased Signaling

This compound: A Selective GPR40 Antagonist

This compound is a potent and selective antagonist of the GPR40 receptor.[8] It is a valuable pharmacological tool for elucidating the physiological roles of GPR40 and for validating it as a drug target. This compound acts as a competitive antagonist, blocking the binding of agonists and thereby inhibiting downstream signaling.[8]

Quantitative Data for GPR40 Ligands

The following tables summarize the potency of various GPR40 agonists and the inhibitory activity of this compound.

Table 1: Potency of GPR40 Agonists

AgonistEC50 / pEC50Cell LineAssay Type
Linoleic AcidpEC50 = 5.65 ± 0.06HEK293Calcium Mobilization
GW-9508pEC50 = 7.32 ± 0.03HEK293Calcium Mobilization
TAK-875EC50 = 14 nMCHOCalcium Mobilization
AMG 837EC50 = 120 ± 10 nMCHOCalcium Mobilization
AM-1638EC50 = 12.9 ± 1.4 nMA9Inositol Phosphate Accumulation

Table 2: Inhibitory Activity of this compound

ParameterValueConditions
pIC506.9General GPR40 antagonism
pIC50 vs. GW-95085.99 ± 0.03Calcium Mobilization (HEK293)
pIC50 vs. Linoleic Acid5.99 ± 0.06Calcium Mobilization (HEK293)

Data compiled from multiple sources.[2][6][8] EC50 and IC50 values can vary depending on the cell line, assay conditions, and specific experimental setup.

Selectivity Profile

This compound exhibits high selectivity for GPR40 over other related free fatty acid receptors, most notably GPR120 (FFAR4), which is also activated by long-chain FFAs. While comprehensive quantitative data for its activity at GPR41 and GPR43 is limited in publicly available literature, its selectivity against GPR120 makes it a precise tool for isolating GPR40-mediated effects.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize GPR40 agonists and antagonists are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR40 activation.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent IP3-mediated calcium release, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured in real-time.

Methodology:

  • Cell Culture:

    • Maintain HEK293 or CHO cells stably expressing human GPR40 in appropriate growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

    • Seed cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid (to prevent dye leakage) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the growth medium from the cell plate and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of agonist compounds and a fixed concentration of the antagonist (this compound) in the assay buffer. For antagonist studies, pre-incubate the cells with this compound for 15-30 minutes before adding the agonist.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence intensity before and after the automated addition of the agonist.

    • Record fluorescence changes over time (typically 2-3 minutes) to capture the kinetic response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot ΔRFU against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

    • For antagonist studies, IC50 values can be determined by plotting the agonist response against the log of the antagonist concentration. A Schild analysis can be performed to determine the pA2 value and the nature of the antagonism.

Calcium_Mobilization_Workflow Start Start Seed_Cells Seed GPR40-expressing cells in 96/384-well plates Start->Seed_Cells Incubate_24_48h Incubate 24-48h Seed_Cells->Incubate_24_48h Dye_Loading Load cells with Ca2+ sensitive dye (e.g., Fluo-4 AM) Incubate_24_48h->Dye_Loading Incubate_60_90min Incubate 60-90 min in the dark Dye_Loading->Incubate_60_90min Pre_incubation Pre-incubate with antagonist (e.g., this compound) Incubate_60_90min->Pre_incubation Prepare_Compounds Prepare serial dilutions of agonist and antagonist Prepare_Compounds->Pre_incubation FLIPR Measure fluorescence on a plate reader (e.g., FLIPR) Pre_incubation->FLIPR Add_Agonist Automated addition of agonist FLIPR->Add_Agonist Record_Fluorescence Record kinetic fluorescence changes Add_Agonist->Record_Fluorescence Data_Analysis Analyze data: Calculate ΔRFU, EC50, IC50 Record_Fluorescence->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic β-cells in response to glucose and pharmacological agents.

Principle: Pancreatic β-cell lines (e.g., MIN6) are cultured and then stimulated with different concentrations of glucose in the presence or absence of GPR40 agonists and antagonists. The amount of insulin released into the supernatant is then quantified, typically by ELISA.

Methodology:

  • Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and β-mercaptoethanol.

    • Seed cells into 24- or 48-well plates and grow to 80-90% confluency.

  • Pre-incubation and Starvation:

    • Wash the cells twice with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8 mM).

    • Pre-incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Prepare stimulation buffers (KRBH) with:

      • Low glucose (2.8 mM) as a negative control.

      • High glucose (e.g., 16.7 mM) as a positive control.

      • High glucose plus various concentrations of the GPR40 agonist.

      • High glucose plus agonist and a fixed concentration of this compound for antagonist studies.

    • Aspirate the pre-incubation buffer and add the respective stimulation buffers to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Insulin Quantification:

    • Collect the supernatant from each well.

    • Centrifuge the supernatants to remove any detached cells.

    • Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin levels to the total protein content or DNA content of the cells in each well.

    • Calculate the fold-increase in insulin secretion compared to the low glucose control.

    • Plot the insulin secretion against the log of the agonist concentration to determine the EC50.

GSIS_Workflow Start Start Seed_Cells Seed MIN6 cells in 24/48-well plates Start->Seed_Cells Grow_Confluent Grow to 80-90% confluency Seed_Cells->Grow_Confluent Wash_Cells Wash with low-glucose KRBH buffer Grow_Confluent->Wash_Cells Pre_incubate Pre-incubate in low-glucose KRBH for 1-2h Wash_Cells->Pre_incubate Stimulate Stimulate with different glucose/compound conditions for 1-2h Pre_incubate->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Centrifuge Centrifuge to remove debris Collect_Supernatant->Centrifuge ELISA Quantify insulin using ELISA Centrifuge->ELISA Data_Analysis Normalize data and calculate fold-change ELISA->Data_Analysis End End Data_Analysis->End

GSIS Assay Workflow
[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a GPCR agonist.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, is used. Its incorporation into G-proteins is a measure of receptor activation.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cells overexpressing GPR40. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, GDP, and various concentrations of the test compounds (agonist and/or antagonist) in an assay buffer.

    • Pre-incubate to allow compounds to bind to the receptor.

  • Initiation and Incubation:

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 30-60 minutes to allow for [35S]GTPγS binding.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [35S]GTPγS to pass through.

    • Wash the filters, dry the plate, and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all readings.

    • Plot the specific binding against the log of the agonist concentration to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the interaction between GPR40 and β-arrestin upon agonist stimulation.

Principle: A common method is Enzyme Fragment Complementation (EFC). The GPCR is tagged with a small enzyme fragment (e.g., ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[1]

Methodology:

  • Cell Line:

    • Use a commercially available cell line engineered to co-express the GPR40-enzyme fragment fusion and the β-arrestin-complementary fragment fusion (e.g., PathHunter® cells).

  • Cell Plating:

    • Plate the cells in a white, opaque 96- or 384-well plate and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of the agonist to the wells. For antagonist mode, pre-incubate with the antagonist (this compound) before adding a fixed concentration (e.g., EC80) of the agonist.

    • Incubate at 37°C for 60-90 minutes.

  • Detection:

    • Add the detection reagents containing the enzyme substrate.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Luminescence Measurement:

    • Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration to generate dose-response curves and determine EC50 or IC50 values.

Conclusion

GPR40 remains a compelling target for the treatment of type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and incretin release. The selective antagonist this compound is an indispensable tool for dissecting the complex biology of this receptor. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to further understand GPR40 and to develop novel therapeutics targeting this important receptor. Continued investigation into the nuanced signaling of GPR40, including the potential for biased agonism, will be critical for the future development of safer and more effective treatments for metabolic diseases.

References

In-Depth Technical Guide: Discovery and Development of GW-1100, a Selective FFAR1/GPR40 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-1100 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology of FFAR1 and the therapeutic potential of its modulation. This document details the experimental protocols used to characterize this compound, presents quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows.

Introduction to FFAR1/GPR40

FFAR1 is a G protein-coupled receptor (GPCR) that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in the brain and intestine.[1] It is activated by medium- and long-chain free fatty acids (FFAs), which act as its natural ligands.[1] The activation of FFAR1 in pancreatic β-cells by FFAs potentiates glucose-stimulated insulin secretion (GSIS).[2] This has made FFAR1 an attractive therapeutic target for the treatment of type 2 diabetes, with a focus on developing agonists to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1]

The development of selective antagonists like this compound is crucial for elucidating the physiological and pathophysiological roles of FFAR1. These pharmacological tools are instrumental in validating FFAR1 as a drug target and in understanding the nuances of its signaling pathways.[3]

Discovery and Development of this compound

While the specific details of the initial discovery of this compound are not extensively published in the public domain, the identification of small molecule modulators of FFAR1, including antagonists, has generally been advanced through high-throughput screening (HTS) of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The development of pyrimidine-based compounds as kinase inhibitors has generated extensive structure-activity relationship (SAR) data that can be leveraged for the design of antagonists for other targets, including GPCRs.[4][5] Subsequent SAR studies on related chemical scaffolds have led to the refinement of compounds with improved characteristics.[4]

Mechanism of Action of this compound

This compound functions as a selective antagonist at the FFAR1 receptor. It competitively inhibits the binding of FFAR1 agonists, such as the synthetic agonist GW9508 and endogenous ligands like linoleic and oleic acid.[6][7] This antagonism prevents the conformational changes in the receptor that are necessary for G protein coupling and the initiation of downstream signaling cascades.

FFAR1/GPR40 Signaling Pathway

The activation of FFAR1 by agonists leads to the engagement of heterotrimeric G proteins, primarily of the Gαq/11 family.[8] This initiates a signaling cascade that involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[10] The resulting increase in intracellular calcium is a key signal for the potentiation of insulin granule exocytosis.[10] DAG, in conjunction with calcium, activates protein kinase C (PKC), which further contributes to the signaling pathway leading to insulin secretion.[9]

Some studies suggest that FFAR1 can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11] This dual signaling potential may depend on the specific agonist bound to the receptor.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FFA Free Fatty Acids (e.g., Linoleic Acid) GPR40 FFAR1/GPR40 FFA->GPR40 Activates GW1100 This compound GW1100->GPR40 Inhibits Gq_inactive Gαqβγ GPR40->Gq_inactive Activates Gq_active Gαq-GTP Gq_inactive->Gq_active Gbg Gβγ Gq_inactive->Gbg PLC Phospholipase C (PLC) Gq_active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Exocytosis Potentiation of Insulin Granule Exocytosis PKC->Insulin_Exocytosis Ca_release Ca²⁺ Release ER->Ca_release Ca_cytosolic ↑ [Ca²⁺]i Ca_release->Ca_cytosolic Ca_cytosolic->PKC Activates Ca_cytosolic->Insulin_Exocytosis

FFAR1/GPR40 Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.

Table 1: Inhibitory Potency of this compound in Functional Assays

Assay TypeCell LineAgonistParameterValueReference(s)
Calcium MobilizationHEK293 expressing GPR40GW9508pIC505.99 ± 0.03[6][7]
Calcium MobilizationHEK293 expressing GPR40Linoleic AcidpIC505.99 ± 0.06[6][7]
Calcium MobilizationCHO-K1/bFFAR1Oleic Acid-Significant Inhibition at 10 µM[1]
Calcium MobilizationCHO-K1/bFFAR1Linoleic Acid-Significant Inhibition at 10 µM[1]
Calcium MobilizationCHO-K1/bFFAR1GW9508-Significant Inhibition at 10 µM[1]
Insulin SecretionMIN6 CellsGW9508-Reverses potentiation of GSIS[6]
Insulin SecretionMIN6 CellsLinoleic Acid-Partially attenuates potentiation of GSIS[6]

Table 2: Effect of this compound on Agonist Potency

Assay TypeCell LineAgonistThis compound ConcentrationAgonist pEC50Reference(s)
Calcium MobilizationHEK293 expressing GPR40GW95080 µM7.17 ± 0.08[1]
Calcium MobilizationHEK293 expressing GPR40GW95081 µM6.79 ± 0.09[1]

Experimental Protocols

The characterization of this compound as a selective FFAR1 antagonist involves a series of in vitro assays to determine its inhibitory activity and selectivity. A typical experimental workflow is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Characterization start Start: Compound (this compound) primary_screen Primary Screen: Calcium Flux Assay in FFAR1-expressing cells start->primary_screen dose_response Dose-Response Analysis: Determine pIC50 vs. various agonists primary_screen->dose_response selectivity Selectivity Assay: Test against related receptors (e.g., FFAR4/GPR120) dose_response->selectivity functional_assay Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β-cell line (MIN6) dose_response->functional_assay data_analysis Data Analysis and Mechanism of Action Determination selectivity->data_analysis functional_assay->data_analysis end Conclusion: This compound is a selective FFAR1 antagonist data_analysis->end

Workflow for Characterizing a FFAR1 Antagonist
Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit agonist-induced increases in intracellular calcium in cells expressing FFAR1.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing human or other species' FFAR1.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • FFAR1 agonists (e.g., GW9508, linoleic acid, oleic acid).

    • This compound stock solution in DMSO.

  • Protocol:

    • Cell Plating: Seed FFAR1-expressing cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

    • Dye Loading: Wash cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

    • Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

    • Agonist Stimulation and Signal Detection: Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation). Inject the FFAR1 agonist and continue to monitor fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence upon agonist addition reflects the rise in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-stimulated signal. IC50 values are calculated from the dose-response curves.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of FFAR1 antagonism on insulin secretion in a pancreatic β-cell model.

  • Cell Line: MIN6 mouse insulinoma cell line, which endogenously expresses FFAR1.

  • Reagents:

    • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulatory).

    • FFAR1 agonists (e.g., GW9508, linoleic acid).

    • This compound stock solution in DMSO.

    • Insulin ELISA kit.

  • Protocol:

    • Cell Culture: Culture MIN6 cells in 24- or 48-well plates.

    • Pre-incubation (Starvation): Wash the cells with a low-glucose (2.8 mM) KRB buffer and then pre-incubate in the same buffer for 1-2 hours at 37°C to establish a basal state.

    • Treatment: Replace the pre-incubation buffer with fresh low-glucose or high-glucose (16.7 mM) KRB buffer containing the FFAR1 agonist, this compound, or vehicle controls. Incubate for 1-2 hours at 37°C.

    • Sample Collection: Collect the supernatant from each well.

    • Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Compare the amount of insulin secreted under different conditions. The ability of this compound to reduce the agonist-potentiated insulin secretion at high glucose concentrations demonstrates its functional antagonism.

Selectivity Profile

An important aspect of the development of a pharmacological tool is its selectivity for the intended target. This compound has been shown to be selective for FFAR1 over the closely related long-chain fatty acid receptor, FFAR4 (GPR120). At concentrations where it effectively blocks FFAR1-mediated signaling, this compound does not inhibit the calcium mobilization induced by agonists acting through FFAR4.[6][7] This selectivity is crucial for accurately dissecting the specific roles of FFAR1 in complex biological systems where both receptors may be expressed.

Conclusion

This compound is a valuable pharmacological tool for the study of FFAR1/GPR40. Its characterization as a potent and selective antagonist has been established through a series of well-defined in vitro assays. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of metabolic diseases and GPCR pharmacology. The continued use of this compound in preclinical research will undoubtedly contribute to a deeper understanding of the role of FFAR1 in health and disease, and may inform the development of future therapeutics targeting this receptor.

References

GW-1100: A Technical Guide to its Role in Fatty Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] This receptor is activated by medium and long-chain fatty acids, playing a crucial role in various physiological processes, most notably in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] this compound serves as an invaluable pharmacological tool for elucidating the intricate signaling pathways mediated by GPR40. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying fatty acid signaling.

Core Mechanism of Action

This compound functions as a non-competitive antagonist of GPR40. It effectively blocks the downstream signaling cascades initiated by the binding of fatty acids or synthetic agonists to the receptor. The primary signaling pathway activated by GPR40 is the Gαq/11 pathway.[2][3] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][4] This rise in intracellular calcium is a key trigger for the potentiation of glucose-stimulated insulin secretion.[2]

Some synthetic GPR40 agonists have also been shown to induce signaling through the Gαs pathway, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6] This dual agonism can further enhance hormone secretion. This compound is instrumental in dissecting the contributions of these distinct pathways by selectively inhibiting GPR40-mediated events.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity from various in vitro studies.

ParameterValueCell LineAgonistAssayReference
pIC50 6.9Not SpecifiedNot SpecifiedNot Specified[7]
pIC50 5.99 ± 0.03HEK293 expressing GPR40GW9508Intracellular Ca2+ mobilization[1]
pIC50 5.99 ± 0.06HEK293 expressing GPR40Linoleic AcidIntracellular Ca2+ mobilization[1]
pIC50 5.99HEK293GW9508 or Linoleic AcidCa2+ Elevation[8]
pIC50 5.99Not SpecifiedNot SpecifiedGPR40 antagonist activity[9]
pEC50 Shift From 7.17 ± 0.08 to 6.79 ± 0.09Not SpecifiedGW9508Not Specified[7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving GPR40 and the inhibitory action of this compound.

GPR40_Signaling_Pathway Fatty_Acids Fatty Acids / Agonists GPR40 GPR40 (FFAR1) Fatty_Acids->GPR40 GW1100 This compound GW1100->GPR40 Gq Gαq GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Potentiation of Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR40 (FFAR1) Gαq Signaling Pathway and Inhibition by this compound.

GPR40_Gs_Signaling Synthetic_Agonists Synthetic Agonists GPR40_2 GPR40 (FFAR1) Synthetic_Agonists->GPR40_2 GW1100_2 This compound GW1100_2->GPR40_2 Gs Gαs GPR40_2->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Hormone_Secretion Enhanced Hormone Secretion (e.g., GLP-1) PKA->Hormone_Secretion

Caption: GPR40 (FFAR1) Gαs Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing GPR40.

Materials:

  • HEK293 cells stably expressing human GPR40

  • DMEM-High Glucose medium

  • Fetal Bovine Serum (FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • GPR40 agonist (e.g., GW9508, linoleic acid)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture HEK293-GPR40 cells in DMEM-High Glucose medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Wash: After incubation, gently wash the cells twice with HBSS to remove excess dye.

  • Compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.[1][7] Include a vehicle control (e.g., DMSO).

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Using the plate reader's injector, add the GPR40 agonist (e.g., an EC80 concentration of GW9508 or linoleic acid) to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture HEK293-GPR40 Cells Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Wash_1 Wash Cells Dye_Loading->Wash_1 Pre_incubation Pre-incubate with this compound Wash_1->Pre_incubation Baseline Measure Baseline Fluorescence Pre_incubation->Baseline Agonist_Addition Inject GPR40 Agonist Baseline->Agonist_Addition Measurement Measure Fluorescence Change Agonist_Addition->Measurement Data_Normalization Normalize Data Measurement->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details the procedure to assess the inhibitory effect of this compound on agonist-potentiated GSIS in MIN6 insulinoma cells.

Materials:

  • MIN6 cells

  • DMEM with 25 mM glucose, 10% FBS, and β-mercaptoethanol

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low glucose: 2.8 mM; high glucose: 16.7 mM or 25 mM)

  • This compound

  • GPR40 agonist (e.g., GW9508, linoleic acid)

  • 24-well plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in DMEM (25 mM glucose) supplemented with 10% FBS and β-mercaptoethanol at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed MIN6 cells into 24-well plates and grow to 80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with KRBH buffer containing low glucose (2.8 mM).

    • Pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Compound Treatment:

    • Prepare KRBH buffers (low and high glucose) containing the desired concentrations of this compound and/or the GPR40 agonist. Include appropriate vehicle controls.

    • After the starvation period, replace the buffer with the treatment buffers.

    • Incubate the plates for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

  • Cell Lysis (Optional, for Insulin Content):

    • Wash the cells with PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., acid-ethanol) to extract the intracellular insulin content.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants (and cell lysates, if applicable) using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total insulin content or total protein concentration.

    • Compare the insulin secretion levels between different treatment groups (e.g., high glucose vs. high glucose + agonist vs. high glucose + agonist + this compound).

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the inhibitory effect of this compound.

GSIS_Workflow cluster_prep_gsis Preparation cluster_exp_gsis Experiment cluster_analysis_gsis Data Analysis Cell_Culture_MIN6 Culture MIN6 Cells Cell_Plating_24 Plate Cells in 24-well Plate Cell_Culture_MIN6->Cell_Plating_24 Starvation Pre-incubate in Low Glucose KRBH Cell_Plating_24->Starvation Treatment Incubate with Treatment Buffers (Glucose, Agonist, this compound) Starvation->Treatment Supernatant_Collection Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis Lyse Cells (Optional) Treatment->Cell_Lysis Insulin_ELISA Measure Insulin by ELISA Supernatant_Collection->Insulin_ELISA Cell_Lysis->Insulin_ELISA Data_Normalization_Insulin Normalize Insulin Secretion Insulin_ELISA->Data_Normalization_Insulin Statistical_Analysis Perform Statistical Analysis Data_Normalization_Insulin->Statistical_Analysis

Caption: Experimental Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Conclusion

This compound is an indispensable tool for researchers investigating the role of GPR40 in fatty acid signaling. Its selectivity and well-characterized inhibitory properties allow for the precise dissection of GPR40-mediated pathways in various cellular contexts. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting studies aimed at understanding the physiological and pathological roles of GPR40, and for the development of novel therapeutics targeting this important receptor.

References

An In-depth Technical Guide to the FFAR1/GPR40 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), is a key metabolic sensor predominantly expressed in pancreatic β-cells and enteroendocrine cells. It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones. This technical guide provides a comprehensive overview of the FFAR1 signaling cascade, detailing the canonical Gq-coupled pathway, the ligand-biased Gs-coupled pathway, and the β-arrestin-mediated signaling axis. This document summarizes key quantitative data, provides detailed experimental protocols for studying FFAR1 signaling, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target for type 2 diabetes and other metabolic disorders.

Introduction

FFAR1 has emerged as a promising therapeutic target for type 2 diabetes due to its ability to potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia. The receptor is activated by a variety of endogenous fatty acids and a growing number of synthetic agonists. The signaling pathways initiated by FFAR1 activation are complex, involving multiple G protein subtypes and β-arrestin, leading to diverse downstream cellular responses. A thorough understanding of these signaling cascades is critical for the development of novel and effective FFAR1-targeted therapeutics.

Core Signaling Pathways

FFAR1 activation initiates a cascade of intracellular events through three primary signaling pathways: the canonical Gq-coupled pathway, a non-canonical Gs-coupled pathway activated by specific synthetic ligands, and the β-arrestin-mediated pathway, which can be engaged in a ligand-biased manner.

The Canonical Gq-Coupled Pathway

The primary and most well-established signaling pathway for FFAR1 upon activation by endogenous long-chain fatty acids is through the heterotrimeric G protein Gq.[1][2]

  • Activation: Binding of an agonist to FFAR1 induces a conformational change, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effectors:

    • Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C-β (PLCβ). In pancreatic β-cells, the predominantly expressed isoforms are PLCβ1 and PLCβ3.[3][4]

    • Second Messengers (IP₃ and DAG): PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6]

    • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial Ca²⁺ release can be followed by an influx of extracellular Ca²⁺ through store-operated calcium channels.[7]

    • Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of DAG at the membrane activate protein kinase C (PKC) isoforms. In pancreatic β-cells, the key isoforms involved in insulin secretion include the conventional PKCα and βII, and the novel PKCδ and ε.[1][8][9]

  • Functional Outcome: The rise in intracellular Ca²⁺ is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis. Activated PKC isoforms can further potentiate this process by phosphorylating various substrates involved in the exocytotic machinery.[8]

// Nodes Ligand [label="Free Fatty Acid\n(Endogenous Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCb [label="Phospholipase C-β\n(PLCβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="↑ [Ca²⁺]i", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin [label="Insulin Secretion", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> PLCb [label="Activates"]; PLCb -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to Receptor"]; ER -> Ca2 [label="Releases Ca²⁺"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; Ca2 -> Insulin [label="Triggers"]; PKC -> Insulin [label="Potentiates"]; } dot Figure 1: Canonical Gq-coupled signaling pathway of FFAR1.

The Gs-Coupled Pathway (Ligand-Biased)

While traditionally viewed as a Gq-coupled receptor, certain synthetic agonists, particularly "second-generation" or "full" agonists like AM-5262, can induce FFAR1 to signal through a Gs-like pathway, leading to the production of cyclic AMP (cAMP).[10][11] Interestingly, this cAMP production appears to be mediated through Gq activation of adenylate cyclase 2 (ADCY2), rather than direct Gs coupling, in enteroendocrine cells.[10][12]

  • Activation: Binding of specific synthetic agonists (e.g., AM-5262) to FFAR1.

  • Downstream Effectors:

    • Adenylate Cyclase (AC): In enteroendocrine cells, FFAR1 activation by these agonists leads to Gq-dependent activation of ADCY2.[10]

    • Cyclic AMP (cAMP): Activated AC catalyzes the conversion of ATP to cAMP.

    • Protein Kinase A (PKA): cAMP activates PKA.

  • Functional Outcome: The increase in cAMP levels, in synergy with the Ca²⁺ signal from the Gq pathway, leads to a more robust secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[13] In pancreatic β-cells, while the Gs pathway is less prominent for endogenous ligands, an elevation in cAMP is known to potentiate insulin secretion.

// Nodes Ligand [label="Synthetic Agonist\n(e.g., AM-5262)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADCY2 [label="Adenylate Cyclase 2\n(ADCY2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="↑ cAMP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incretin [label="Incretin Secretion\n(GLP-1)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> ADCY2 [label="Activates"]; ADCY2 -> ATP [label="Converts"]; ATP -> cAMP; cAMP -> PKA [label="Activates"]; PKA -> Incretin [label="Potentiates"]; } dot Figure 2: Ligand-biased Gs-like signaling pathway of FFAR1.

β-Arrestin-Mediated Signaling

Beyond G protein coupling, FFAR1 activation can also lead to the recruitment of β-arrestins (β-arrestin 1 and β-arrestin 2). This interaction is crucial for receptor desensitization, internalization, and for initiating a distinct wave of G protein-independent signaling. The extent of β-arrestin recruitment can be ligand-dependent, a phenomenon known as biased agonism.[14]

  • Recruitment: Agonist binding and subsequent GPCR kinase (GRK)-mediated phosphorylation of the intracellular loops and C-terminal tail of FFAR1 creates a high-affinity binding site for β-arrestins.

  • Downstream Effectors:

    • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling and targets the receptor for clathrin-mediated endocytosis.

    • ERK1/2 Activation: β-arrestins can act as scaffolds to bring components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK1/2, into proximity, leading to ERK activation.

    • Other Interacting Proteins: Proteomic studies have identified a wide range of β-arrestin interacting proteins, suggesting roles in diverse cellular processes including signaling, cellular organization, and gene expression.[15][16][17] The specific downstream targets of the FFAR1-β-arrestin complex are still under active investigation.

  • Functional Outcome: β-arrestin-mediated signaling can contribute to both the acute insulinotropic effects of some synthetic agonists and potentially to longer-term cellular responses such as gene expression and cell survival.[13][14]

// Nodes Ligand [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1/GPR40", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GRK [label="GRK", fillcolor="#34A853", fontcolor="#FFFFFF"]; pFFAR1 [label="P-FFAR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bArrestin [label="β-Arrestin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internalization [label="Receptor\nInternalization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK [label="ERK1/2 Activation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling [label="Other Signaling\nPathways", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> FFAR1 [label="Binds"]; FFAR1 -> GRK [label="Activates"]; GRK -> FFAR1 [label="Phosphorylates"]; FFAR1 -> pFFAR1 [style=invis]; pFFAR1 -> bArrestin [label="Recruits"]; bArrestin -> Internalization; bArrestin -> ERK; bArrestin -> Signaling; } dot Figure 3: β-Arrestin-mediated signaling pathway of FFAR1.

Quantitative Data on Ligand Activation

The potency and efficacy of various ligands at FFAR1 can be quantified using in vitro assays. The half-maximal effective concentration (EC₅₀) and the equilibrium dissociation constant (Ki) are common measures of ligand potency.

LigandLigand TypeAssay TypeCell LineEC₅₀ (μM)Reference
Endogenous Ligands
γ-Linolenic AcidEndogenous AgonistIP AccumulationCos-7~5-10[2]
Docosahexaenoic Acid (DHA)Endogenous AgonistIP AccumulationCos-7~5-10[2]
Synthetic Agonists
TAK-875 (Fasiglifam)Synthetic Partial AgonistIP AccumulationCos-7~0.01-0.1[2]
AM-1638Synthetic Full AgonistIP AccumulationCOS-7~0.1-1[11]
AM-5262Synthetic Full AgonistIP AccumulationCOS-7~0.01-0.1[11]
AM-8596 (R-enantiomer)Synthetic Full AgonistFunctional Assay-3.8 ± 0.54[8]
AM-8596 (S-enantiomer)Synthetic Partial AgonistFunctional Assay-0.65 ± 0.03[8]
Exemplified Janssen AgentSynthetic AgonistCalcium FluxHEK-2930.006-0.014[18]
LigandLigand TypeAssay TypeCell LineKi (nM)Reference
Synthetic Agonists
TAK-875 (Fasiglifam)Synthetic Partial AgonistRadioligand Binding-~10-100[15]

Experimental Protocols

Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium mobilization following FFAR1 activation using a fluorescent calcium indicator.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Culture [label="1. Cell Culture\n(e.g., HEK293 expressing FFAR1 or MIN6 cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye_Loading [label="2. Dye Loading\n(e.g., Fura-2 AM or Fluo-4 AM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="3. Washing\n(Remove excess dye)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="4. Baseline Measurement\n(Record fluorescence before stimulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="5. Agonist Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="6. Kinetic Measurement\n(Record fluorescence changes over time)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="7. Data Analysis\n(Calculate fluorescence ratio or intensity change)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cell_Culture; Cell_Culture -> Dye_Loading; Dye_Loading -> Washing; Washing -> Baseline; Baseline -> Stimulation; Stimulation -> Measurement; Measurement -> Analysis; Analysis -> End; } dot Figure 4: Workflow for a calcium imaging experiment.

Materials:

  • Cells expressing FFAR1 (e.g., HEK293-FFAR1 or MIN6 cells)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • FFAR1 agonist

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate or on glass coverslips) and allow them to adhere and reach the desired confluency.

  • Dye Loading: a. Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and add the loading solution. c. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate or coverslip in the fluorescence imaging setup and record the baseline fluorescence for a few minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 494 nm and measure emission at 516 nm.

  • Agonist Stimulation: Add the FFAR1 agonist at the desired concentration.

  • Kinetic Measurement: Immediately start recording the fluorescence changes over time.

  • Data Analysis: For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. For Fluo-4, measure the change in fluorescence intensity relative to the baseline. Plot the data as a function of time to visualize the calcium transient.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of IP₃, a direct product of PLC activity.

Materials:

  • Cells expressing FFAR1

  • myo-[³H]inositol

  • Inositol-free medium

  • Lithium chloride (LiCl)

  • Perchloric acid (PCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling: Incubate cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Stimulation: Add the FFAR1 agonist and incubate for the desired time (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding ice-cold PCA.

  • Separation: Neutralize the extracts and apply them to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.

  • Elution: Elute the total inositol phosphates with a high salt buffer.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

cAMP Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring cAMP levels.

Materials:

  • Cells expressing FFAR1

  • Stimulation buffer

  • FFAR1 agonist

  • TR-FRET cAMP assay kit (containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog)

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating: Plate cells in a 384-well white plate.

  • Stimulation: Add the FFAR1 agonist in stimulation buffer and incubate for the desired time (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: Add the detection reagents from the TR-FRET kit, which typically include a cell lysis buffer containing the europium-labeled antibody and the fluorescent cAMP analog.

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the ratio of the two emission intensities. A decrease in the ratio indicates an increase in cellular cAMP levels due to competition of the unlabeled cellular cAMP with the fluorescently labeled cAMP for antibody binding.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to monitor the interaction between FFAR1 and β-arrestin.

Materials:

  • HEK293 cells

  • Expression vectors for FFAR1 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

  • Transfection reagent

  • Coelenterazine h (luciferase substrate)

  • BRET-compatible plate reader

Procedure:

  • Transfection: Co-transfect HEK293 cells with the FFAR1-Rluc and β-arrestin-YFP constructs.

  • Cell Plating: Plate the transfected cells in a 96-well white plate.

  • Stimulation: Add the FFAR1 agonist.

  • Substrate Addition: Add the luciferase substrate, coelenterazine h.

  • BRET Measurement: Immediately measure the light emission at two wavelengths corresponding to the donor and acceptor (e.g., ~480 nm for Rluc and ~530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates recruitment of β-arrestin to FFAR1.

Static Insulin Secretion Assay (MIN6 Cells)

This protocol outlines a method for measuring insulin secretion from the mouse insulinoma cell line MIN6.

Materials:

  • MIN6 cells

  • Culture medium (DMEM with 15% FBS)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

  • FFAR1 agonist

  • Insulin ELISA kit

Procedure:

  • Cell Plating: Plate MIN6 cells in a 24-well plate and culture until they reach ~80-90% confluency.

  • Pre-incubation: Gently wash the cells with a pre-warmed KRBH buffer containing low glucose. Then, pre-incubate the cells in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation: Remove the pre-incubation buffer and add KRBH buffer containing low glucose, high glucose, or high glucose plus the FFAR1 agonist.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.

Conclusion

The FFAR1/GPR40 signaling cascade is a multifaceted system involving at least three distinct pathways that collectively regulate insulin and incretin secretion. The canonical Gq pathway, leading to calcium mobilization and PKC activation, is the primary driver of insulin release in response to endogenous fatty acids. The discovery of a ligand-biased Gs-like pathway has opened new avenues for the development of synthetic agonists with enhanced incretin secretagogue activity. Furthermore, the β-arrestin pathway adds another layer of complexity, mediating receptor regulation and potentially contributing to diverse cellular outcomes. A detailed understanding of these signaling mechanisms, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for the successful design and development of novel therapeutics targeting FFAR1 for the treatment of type 2 diabetes and other metabolic diseases.

References

In Vivo Effects of GW-1100 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is activated by medium to long-chain fatty acids and is implicated in various physiological processes, including glucose-stimulated insulin secretion, inflammation, and pain modulation.[3][4] As a selective antagonist, this compound is an invaluable tool for elucidating the in vivo functions of GPR40 and for the preclinical evaluation of GPR40-targeted therapeutics. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound administration, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action

This compound exerts its effects by competitively binding to GPR40, thereby preventing the binding of endogenous ligands (free fatty acids) and synthetic agonists. This blockade inhibits downstream signaling cascades typically initiated by GPR40 activation. The primary signaling pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in many cellular responses, including insulin secretion from pancreatic β-cells.[2][4]

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FFA Free Fatty Acids (Agonist) GPR40 GPR40/FFAR1 FFA->GPR40 Activates GW1100 This compound (Antagonist) GW1100->GPR40 Blocks Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates Response Cellular Response (e.g., Insulin Secretion) Ca_release->Response

Caption: GPR40 (FFAR1) signaling pathway and the antagonistic action of this compound.

Quantitative In Vivo Data Summary

The following tables summarize the quantitative data from in vivo studies involving the administration of this compound in various animal models.

Table 1: Effects of this compound on Pain and Inflammation
Animal ModelAdministration RouteThis compound DoseEffectOutcome MeasureReference
MiceIntrathecal (i.t.)Not SpecifiedReverses anti-hyperalgesic effect of a GPR40 agonistThermal hyperalgesia (Carrageenan-induced)[5]
MiceIntrathecal (i.t.)Not SpecifiedReverses anti-allodynic effect of a GPR40 agonistMechanical allodynia (CFA-induced)[5]
MiceIntrathecal (i.t.)Not SpecifiedReverses anti-allodynic effect of a GPR40 agonistMechanical allodynia (Spared Nerve Ligation)[5]
RatsIntracerebroventricular (i.c.v.)10 µgInhibits the reduction of mechanical allodynia and thermal hyperalgesia by a GPR40 agonistMechanical allodynia and thermal hyperalgesia (CFA-induced)[6]
MiceIntraperitoneal (i.p.)Not SpecifiedReversed the antinociceptive and anti-inflammatory effects of AV2Formalin-induced nociception and zymosan A-induced paw edema[3]
Table 2: Effects of this compound on Central Nervous System and Behavior
Animal ModelAdministration RouteThis compound DoseEffectOutcome MeasureReference
MiceIntraperitoneal (i.p.)10 mg/kgSignificantly decreased cocaine-induced locomotor enhancementLocomotor activity[1]
MiceIntracerebroventricular (i.c.v.)10 µgNo significant effect on its own, but blocked the effects of a GPR40 agonistSpinal p-ERK expression[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

Intrathecal (i.t.) Injection for Pain Models in Mice

Objective: To assess the effect of this compound on spinal nociceptive processing.

Procedure:

  • Animal Acclimatization: Mice are acclimatized to the experimental environment and handling for several days prior to the experiment.

  • Induction of Pain Model:

    • Inflammatory Pain: Carrageenan or Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw to induce inflammation and hypersensitivity.

    • Neuropathic Pain: The Spared Nerve Ligation (SNL) model is created by ligating and transecting two of the three terminal branches of the sciatic nerve.

  • Intrathecal Injection:

    • Mice are gently restrained, and a 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae.

    • A flick of the tail indicates proper placement in the intrathecal space.

    • A small volume (typically 5-10 µL) of this compound solution or vehicle is slowly injected.

  • Behavioral Testing:

    • Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured.

    • Mechanical Allodynia: Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold.

  • Data Analysis: Paw withdrawal latencies or thresholds are compared between this compound-treated and control groups.

Pain_Model_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment Acclimatization Animal Acclimatization PainInduction Induction of Pain Model (Carrageenan, CFA, or SNL) Acclimatization->PainInduction IT_Injection Intrathecal Injection of this compound or Vehicle PainInduction->IT_Injection BehavioralTesting Behavioral Testing (Thermal Hyperalgesia or Mechanical Allodynia) IT_Injection->BehavioralTesting DataAnalysis Data Analysis BehavioralTesting->DataAnalysis

Caption: Experimental workflow for assessing the effects of this compound in pain models.
Intraperitoneal (i.p.) Injection for Locomotor Activity in Mice

Objective: To evaluate the impact of systemically administered this compound on behavior.

Procedure:

  • Animal Habituation: Mice are individually placed in an open-field test chamber and allowed to habituate for a set period (e.g., 60 minutes).

  • Intraperitoneal Injection:

    • Mice are briefly restrained, and a 27- or 30-gauge needle is inserted into the peritoneal cavity in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • A specific dose of this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., ~20% DMSO in saline) is injected.

  • Behavioral Recording:

    • Immediately after injection, mice are returned to the open-field chamber.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 30-60 minutes) using an automated activity monitoring system.

  • Data Analysis: Locomotor activity parameters are compared between the this compound-treated group and a vehicle-treated control group. In some paradigms, a psychostimulant like cocaine may be administered after the this compound to assess its effect on drug-induced hyperlocomotion.[1]

Conclusion

This compound is a critical pharmacological tool for investigating the in vivo roles of GPR40. The available data demonstrate its utility in modulating pain perception and certain behaviors in animal models. The provided experimental protocols offer a foundation for designing further in vivo studies. Future research should aim to expand our understanding of the in vivo effects of this compound on metabolic parameters, particularly glucose homeostasis and insulin sensitivity, given the established role of GPR40 in these processes. Such studies will be crucial for validating GPR40 as a therapeutic target for metabolic and inflammatory diseases.

References

The Therapeutic Promise of FFAR1 Antagonism: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a compelling therapeutic target for metabolic diseases. While initial drug development efforts focused on FFAR1 agonists for type 2 diabetes (T2D), a growing body of evidence highlights the detrimental effects of chronic FFAR1 activation, particularly in the context of lipotoxicity-induced pancreatic β-cell dysfunction. This has shifted attention towards the therapeutic potential of FFAR1 antagonists. This technical guide provides an in-depth overview of the core rationale for FFAR1 antagonism, summarizing preclinical data, detailing key experimental protocols for antagonist characterization, and visualizing the intricate signaling pathways involved. The evidence presented herein suggests that FFAR1 antagonists hold promise not only for the treatment of T2D by preserving β-cell function but also for other conditions, including certain cancers and inflammatory disorders.

Introduction: The Dual Role of FFAR1 in Health and Disease

FFAR1 is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells, immune cells, and the brain. It is activated by medium- and long-chain free fatty acids (FFAs).

Acute vs. Chronic Activation:

  • Acute Activation: The acute activation of FFAR1 by FFAs potentiates glucose-stimulated insulin secretion (GSIS) through the canonical Gαq/11 signaling pathway. This has been the primary driver for the development of FFAR1 agonists for T2D.

  • Chronic Activation: In contrast, chronic exposure to high levels of FFAs, a hallmark of obesity and T2D, leads to persistent FFAR1 activation. This sustained signaling is implicated in β-cell lipotoxicity, characterized by impaired insulin secretion, increased endoplasmic reticulum (ER) stress, enhanced production of reactive oxygen species (ROS), and ultimately, apoptosis.[[“]][[“]][3] FFAR1-deficient mice have shown protection from obesity-induced hyperinsulinemia, hepatic steatosis, and glucose intolerance, lending strong support to the therapeutic potential of its antagonism.

Therapeutic Rationale for FFAR1 Antagonism

The primary rationale for developing FFAR1 antagonists lies in their potential to mitigate the deleterious effects of chronic receptor activation in metabolic diseases.

Preservation of Pancreatic β-Cell Function in Type 2 Diabetes

Under conditions of chronic hyperlipidemia, sustained FFAR1 activation contributes to β-cell failure. FFAR1 antagonists are being investigated for their ability to:

  • Reduce ER Stress and Apoptosis: FFAR1 antagonists, such as DC260126, have been shown to protect pancreatic β-cells from palmitate-induced ER stress and apoptosis.[4][5]

  • Improve Insulin Sensitivity: In preclinical models, the FFAR1 antagonist DC260126 improved insulin sensitivity in obese diabetic db/db mice, potentially by alleviating hyperinsulinemia.[5]

  • Normalize Insulin Secretion: Treatment of human islets with an FFAR1 antagonist normalized the negative long-term effects of palmitate on GSIS and total insulin content.

Potential Applications in Oncology

Emerging evidence suggests a role for FFAR1 in cancer progression, opening a new avenue for therapeutic intervention with antagonists.

  • Inhibition of Cancer Cell Growth: The FFAR1 antagonist GW1100 has demonstrated the ability to inhibit the growth of cancer cells in vitro.[6]

  • Modulation of Tumor Growth and Metastasis: Enhanced FFAR1 signaling has been linked to increased tumor growth and migration in various cancers, including melanoma and prostate cancer.[[“]][[“]] This suggests that antagonizing FFAR1 could be a viable strategy to impede cancer progression.

Attenuation of Inflammation

FFAR1 is expressed on immune cells and its modulation can influence inflammatory responses.

  • Anti-inflammatory Effects: In preclinical models of inflammation, FFAR1 antagonists have shown the ability to reverse the effects of FFAR1 agonists, suggesting a role in modulating inflammatory pathways. For instance, the antagonist GW1100 reversed the anti-inflammatory and antinociceptive effects of an FFAR1 agonist in a formalin-induced pain model.

Quantitative Data on FFAR1 Antagonists

Several small molecule antagonists of FFAR1 have been identified and characterized. The following table summarizes key quantitative data for some of the most studied compounds.

Compound NameAntagonist TypeTarget SpeciesAssay TypeIC50 / pIC50Reference(s)
GW1100 Selective AntagonistHuman, BovineCalcium Mobilization (vs. GW9508)pIC50: 5.99 ± 0.03[6]
Human, BovineCalcium Mobilization (vs. Linoleic Acid)pIC50: 5.99 ± 0.06[6]
GeneralGPR40pIC50: 6.9[6]
DC260126 Potent AntagonistNot SpecifiedCalcium Mobilization (vs. Linoleic Acid)IC50: 6.28 ± 1.14 µM[4][7]
Not SpecifiedCalcium Mobilization (vs. Oleic Acid)IC50: 5.96 ± 1.12 µM[4][7]
Not SpecifiedCalcium Mobilization (vs. Palmitoleic Acid)IC50: 7.07 ± 1.42 µM[4][7]
Not SpecifiedCalcium Mobilization (vs. Lauric Acid)IC50: 4.58 ± 1.14 µM[4][7]
ANT203 AntagonistHumanGSIS (vs. Palmitate)Not Specified

Key Experimental Protocols

Characterization of FFAR1 antagonists involves a suite of in vitro assays to determine their potency, selectivity, and mechanism of action.

Calcium Mobilization Assay

This assay is a primary functional screen for FFAR1 modulators, as the receptor primarily signals through the Gαq pathway, leading to an increase in intracellular calcium ([Ca2+]i).

Objective: To measure the ability of a test compound to inhibit FFAR1 agonist-induced increases in intracellular calcium.

Materials:

  • CHO-K1 cells stably expressing human FFAR1 (CHO-hFFAR1).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluorescent Calcium Indicator Dye (e.g., Fura-2 AM or a no-wash calcium assay kit).

  • FFAR1 Agonist (e.g., GW9508, Linoleic Acid).

  • Test Antagonist Compound.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation).

Protocol:

  • Cell Plating: Seed CHO-hFFAR1 cells into assay plates at an appropriate density (e.g., 30,000 cells/well for a 96-well plate) and incubate overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. Typically, this involves a 45-60 minute incubation at 37°C.

  • Antagonist Pre-incubation: Add the test antagonist compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a known concentration of the FFAR1 agonist (typically EC80) to the wells and immediately begin measuring the fluorescence signal over time (e.g., for 150 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca2+]i. The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

GTPγS Binding Assay

This assay provides a more proximal readout of GPCR activation by measuring the agonist-induced exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

Objective: To determine the ability of an antagonist to inhibit agonist-stimulated [35S]GTPγS binding to Gαq/11 in membranes prepared from cells expressing FFAR1.

Materials:

  • Membrane preparations from cells overexpressing FFAR1 and Gαq/11.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • [35S]GTPγS (specific activity >1000 Ci/mmol).

  • GDP.

  • FFAR1 Agonist.

  • Test Antagonist Compound.

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.

  • Scintillation counter or filter-based detection system.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to reduce basal binding), the test antagonist at various concentrations, and the FFAR1 agonist at a fixed concentration (e.g., EC80).

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Detection:

    • SPA Method: Add SPA beads and incubate to allow the membranes to bind. The proximity of the bound [35S]GTPγS to the beads will generate a signal that can be read on a scintillation counter.

    • Filtration Method: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS. The radioactivity retained on the filters is then measured.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in agonist-stimulated [35S]GTPγS binding. IC50 values are calculated from concentration-response curves.

ERK1/2 Phosphorylation Assay (Western Blot)

Activation of FFAR1 can lead to the phosphorylation of downstream signaling molecules, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This assay measures the ability of an antagonist to block this downstream signaling event.

Objective: To assess the effect of an FFAR1 antagonist on agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cell line expressing FFAR1 (e.g., INS-1E, MIN6, or transfected HEK293 cells).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.

  • Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of the test antagonist for 30-60 minutes.

  • Agonist Stimulation: Stimulate the cells with an FFAR1 agonist for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for both phospho- and total-ERK1/2. The inhibitory effect of the antagonist is determined by the reduction in the ratio of phospho-ERK1/2 to total-ERK1/2.

FFAR1 Signaling Pathways

The signaling pathways activated by FFAR1 are complex and context-dependent, differing between acute and chronic stimulation.

Canonical Gαq Signaling Pathway (Acute Activation)

// Nodes FFA [label="Free Fatty Acid\n(Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="FFAR1\n(GPR40)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gαq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Vesicle [label="Insulin Vesicle", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; GSIS [label="↑ Glucose-Stimulated\nInsulin Secretion", shape=ellipse, style=bold, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FFA -> FFAR1 [label="Binds"]; FFAR1 -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> ER [label="Binds to\nIP3R"]; ER -> Ca2_release [label="Releases Ca²⁺"]; DAG -> PKC [label="Activates"]; Ca2_release -> PKC [label="Activates"]; PKC -> Insulin_Vesicle [label="Promotes\nExocytosis"]; Insulin_Vesicle -> GSIS; } Caption: Canonical FFAR1 signaling pathway upon acute activation.

Detrimental Signaling Pathways in Lipotoxicity (Chronic Activation)

// Nodes Chronic_FFA [label="Chronic High Free\nFatty Acids", fillcolor="#FBBC05", fontcolor="#202124"]; FFAR1 [label="Sustained FFAR1\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_chronic [label="Gαq/11", fillcolor="#34A853", fontcolor="#FFFFFF"];

// ER Stress Pathway ER_Stress [label="↑ Endoplasmic\nReticulum (ER) Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRE1a [label="IRE1α", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// mTOR/Akt/IRS-1 Pathway mTORC1 [label="mTORC1\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS1_inh [label="IRS-1\n(Inhibitory\nPhosphorylation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Akt_inh [label="↓ Akt\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Downstream Effects Apoptosis [label="↑ Apoptosis", shape=ellipse, style=bold, fillcolor="#202124", fontcolor="#FFFFFF"]; Insulin_Resistance [label="↑ Insulin Resistance", shape=ellipse, style=bold, fillcolor="#202124", fontcolor="#FFFFFF"]; GSIS_dys [label="↓ β-Cell Function &\nImpaired GSIS", shape=ellipse, style=bold, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Chronic_FFA -> FFAR1; FFAR1 -> Gq_chronic; Gq_chronic -> ER_Stress; Gq_chronic -> mTORC1;

ER_Stress -> IRE1a; IRE1a -> JNK; JNK -> Apoptosis; JNK -> IRS1_inh;

mTORC1 -> p70S6K; p70S6K -> IRS1_inh; IRS1_inh -> Akt_inh; Akt_inh -> Insulin_Resistance; Akt_inh -> GSIS_dys; Apoptosis -> GSIS_dys; } Caption: Detrimental signaling pathways in β-cell lipotoxicity.

Experimental Workflow for Antagonist Characterization

// Nodes Start [label="Start:\nCompound Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screen [label="Primary Screen:\nCalcium Mobilization Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hits [label="Initial Hits", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assay_1 [label="Secondary Assay 1:\nGTPγS Binding Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Assay_2 [label="Secondary Assay 2:\nERK1/2 Phosphorylation Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirmed_Hits [label="Confirmed Antagonists", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical In Vivo Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Clinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Primary_Screen; Primary_Screen -> Hits; Hits -> Secondary_Assay_1 [label="Potency &\nMechanism"]; Hits -> Secondary_Assay_2 [label="Downstream\nSignaling"]; Secondary_Assay_1 -> Confirmed_Hits; Secondary_Assay_2 -> Confirmed_Hits; Confirmed_Hits -> Lead_Opt [label="SAR Studies"]; Lead_Opt -> Preclinical; Preclinical -> End; } Caption: A typical workflow for FFAR1 antagonist characterization.

Conclusion and Future Directions

The therapeutic paradigm for FFAR1 modulation is evolving. While agonists have shown promise in glycemic control, the long-term consequences of chronic receptor activation raise significant safety concerns. FFAR1 antagonists present a compelling alternative, with a strong preclinical rationale for their use in preserving β-cell function and combating insulin resistance in T2D. The preliminary evidence for their utility in oncology and inflammatory diseases further broadens their potential therapeutic landscape.

Future research should focus on:

  • Developing highly selective and potent FFAR1 antagonists with favorable pharmacokinetic and safety profiles.

  • Conducting comprehensive preclinical in vivo studies to validate the therapeutic efficacy of these antagonists in relevant disease models of T2D, cancer, and inflammation.

  • Identifying biomarkers to stratify patient populations that would most benefit from FFAR1 antagonist therapy.

  • Initiating clinical trials to evaluate the safety and efficacy of lead FFAR1 antagonist candidates in humans.

References

Methodological & Application

Application Notes: In Vitro Assay of GW-1100 in MIN6 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro assay to evaluate the effect of GW-1100, a selective GPR40 antagonist, on insulin secretion in the MIN6 mouse insulinoma cell line.

Introduction

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. MIN6 cells are a well-established in vitro model for studying pancreatic β-cell function as they retain GSIS characteristics.[1][2] this compound is a selective antagonist of GPR40 and can be utilized to investigate the role of GPR40 in insulin secretion.[3][4][5][6] This protocol details the necessary steps for MIN6 cell culture, preparation of this compound, and the execution of an insulin secretion assay to characterize the inhibitory effect of this compound.

Data Presentation

The following tables summarize key quantitative data for the experimental protocols.

Table 1: MIN6 Cell Culture and Maintenance

ParameterSpecification
Cell LineMIN6 Mouse Insulinoma Cells
Growth MediumDMEM with high glucose (25 mM)
Serum15% Fetal Bovine Serum (FBS)
Supplements1% Penicillin/Streptomycin, 2 mM L-glutamine, 50-55 µM β-mercaptoethanol
Culture Conditions37°C, 5% CO2 in a humidified incubator
Medium ChangeEvery 2-3 days
SubcultureWhen cells reach 80-85% confluency

Table 2: Reagents and Solutions for Insulin Secretion Assay

Reagent/SolutionComposition
Krebs-Ringer Bicarbonate Buffer (KRBH)115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4
Low Glucose KRBHKRBH with 2.8 mM glucose
High Glucose KRBHKRBH with 16.7 mM glucose
This compound Stock Solution10 mM in DMSO
GPR40 Agonist (e.g., GW9508) Stock Solution10 mM in DMSO

Table 3: Experimental Conditions for Insulin Secretion Assay

StepParameterSpecification
Cell Seeding Density24-well plate2 x 10^5 cells/well
Pre-incubationBufferLow Glucose KRBH
Duration1 hour
This compound IncubationConcentration Range0.1, 1, 10 µM (final concentration)
Duration15-30 minutes prior to stimulation
StimulationHigh Glucose16.7 mM
GPR40 Agonist (optional)e.g., 10 µM GW9508
Incubation Duration1 hour
Supernatant CollectionCentrifugation150 x g for 3 minutes
Insulin QuantificationMethodELISA (Enzyme-Linked Immunosorbent Assay)

Experimental Protocols

MIN6 Cell Culture
  • Thawing Cryopreserved MIN6 Cells:

    • Rapidly thaw a vial of cryopreserved MIN6 cells in a 37°C water bath.

    • Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium (DMEM with high glucose, 15% FBS, 1% Penicillin/Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol).[7][8]

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[1]

    • Change the medium every 2-3 days.[1][7]

  • Subculturing MIN6 Cells:

    • When cells reach 80-85% confluency, aspirate the culture medium.[9]

    • Wash the cell monolayer twice with sterile Phosphate-Buffered Saline (PBS).

    • Add 2 mL of a suitable dissociation reagent (e.g., Accutase® or Trypsin-EDTA) and incubate at 37°C for 3-5 minutes.[9]

    • Neutralize the dissociation reagent with 8 mL of complete growth medium and gently pipette to create a single-cell suspension.

    • Centrifuge the cell suspension at 150 x g for 3 minutes.[9]

    • Discard the supernatant, resuspend the cell pellet in fresh growth medium, and seed into new culture vessels at the desired density.

This compound In Vitro Assay for Insulin Secretion
  • Cell Seeding:

    • Seed MIN6 cells into a 24-well plate at a density of 2 x 10^5 cells per well.

    • Culture for 48-72 hours to allow for cell attachment and formation of a confluent monolayer.

  • Preparation of Reagents:

    • Prepare KRBH buffer and adjust the pH to 7.4.

    • Prepare Low Glucose (2.8 mM) and High Glucose (16.7 mM) KRBH buffers.

    • Prepare a 10 mM stock solution of this compound in DMSO.[6] Further dilute in the appropriate KRBH buffer to achieve the desired final working concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • If using a GPR40 agonist, prepare a stock solution (e.g., 10 mM GW9508 in DMSO) and dilute to the desired final concentration in High Glucose KRBH.

  • Insulin Secretion Assay:

    • Pre-incubation:

      • Gently wash the MIN6 cell monolayer twice with PBS.

      • Aspirate the PBS and add 1 mL of Low Glucose KRBH to each well.

      • Incubate the plate at 37°C for 1 hour to allow the cells to equilibrate and establish a basal insulin secretion rate.[10]

    • This compound Treatment:

      • After the pre-incubation, carefully aspirate the Low Glucose KRBH.

      • Add KRBH containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells. For antagonist studies, this compound is typically added to High Glucose KRBH.

      • Incubate for 15-30 minutes at 37°C.

    • Stimulation:

      • For experiments investigating the antagonism of glucose-stimulated insulin secretion, the wells will already contain High Glucose KRBH with this compound.

      • For experiments investigating the antagonism of a GPR40 agonist, add the agonist (e.g., GW9508) to the wells already containing this compound in High Glucose KRBH.

      • Include the following controls:

        • Basal: Low Glucose KRBH with vehicle.

        • Stimulated: High Glucose KRBH with vehicle.

        • Agonist Control (if applicable): High Glucose KRBH with the GPR40 agonist and vehicle.

      • Incubate the plate at 37°C for 1 hour.[10]

    • Supernatant Collection:

      • Following the stimulation period, collect the supernatant from each well into microcentrifuge tubes.

      • Centrifuge the tubes at 150 x g for 3 minutes to pellet any detached cells.[9]

      • Transfer the clarified supernatants to new tubes and store at -20°C or -80°C until insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

    • The amount of secreted insulin is typically normalized to the total protein content of the cells in each well. To do this, lyse the cells remaining in the wells after supernatant collection and perform a protein assay (e.g., BCA or Bradford assay).

Visualizations

GPR40 Signaling Pathway in Pancreatic β-Cells

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCFA Long-chain Fatty Acids (e.g., Linoleic Acid) GPR40 GPR40/FFAR1 LCFA->GPR40 GW9508 GPR40 Agonist (e.g., GW9508) GW9508->GPR40 Gq Gαq GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R Ca_increase ↑ [Ca²⁺]i DAG->Ca_increase potentiates Ca_release ER->Ca_release Ca_release->Ca_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_Exocytosis triggers GW1100 This compound (Antagonist) GW1100->GPR40 inhibits experimental_workflow cluster_prep Cell Preparation cluster_assay Insulin Secretion Assay cluster_analysis Analysis seed_cells Seed MIN6 cells in 24-well plate culture_cells Culture for 48-72 hours seed_cells->culture_cells wash_pbs Wash cells with PBS (2x) culture_cells->wash_pbs pre_incubate Pre-incubate with Low Glucose KRBH (1 hr) wash_pbs->pre_incubate add_gw1100 Add this compound / Vehicle in High Glucose KRBH pre_incubate->add_gw1100 incubate_gw1100 Incubate for 15-30 min add_gw1100->incubate_gw1100 add_stimulus Add GPR40 Agonist (optional) incubate_gw1100->add_stimulus stimulate Stimulate for 1 hour add_stimulus->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant quantify_insulin Quantify insulin via ELISA collect_supernatant->quantify_insulin normalize_protein Normalize to total protein content quantify_insulin->normalize_protein

References

Application Notes and Protocols for GW-1100 in Pancreatic Beta-Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding GW-1100 and its Target, FFAR1

Important Note: Initial intelligence may have erroneously classified this compound as a REV-ERB agonist. This document clarifies that This compound is a selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). The following application notes and protocols are based on its validated mechanism of action as an FFAR1 antagonist.

Free Fatty Acid Receptor 1 (FFAR1) is a G protein-coupled receptor predominantly expressed in pancreatic beta-cells. It is activated by medium and long-chain free fatty acids (FFAs). The activation of FFAR1 by FFAs plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). This makes FFAR1 a significant therapeutic target for type 2 diabetes. This compound, as an FFAR1 antagonist, is a valuable tool for researchers to investigate the physiological and pathological roles of FFAR1 signaling in pancreatic beta-cells. It can be used to block the effects of FFAs and FFAR1 agonists, thereby helping to elucidate the specific contributions of this receptor to beta-cell function.

Mechanism of Action: The FFAR1 Signaling Pathway

In pancreatic beta-cells, FFAR1 is coupled to the Gαq subunit of the heterotrimeric G protein. Upon activation by an agonist (like a free fatty acid), the following signaling cascade is initiated:

  • Gαq Activation: The activated FFAR1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Potentiation of Insulin Secretion: The resulting increase in intracellular calcium concentration is a key signal that potentiates the exocytosis of insulin-containing granules, particularly in the presence of elevated glucose levels.

This compound acts by competitively binding to FFAR1, thereby preventing its activation by agonists and inhibiting this downstream signaling cascade.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data available for this compound in cellular assays. This information is crucial for designing experiments with appropriate concentrations.

ParameterCell LineAssayValueReference
pIC50 HEK293 expressing GPR40Inhibition of GW9508-stimulated Ca2+ elevation5.99 ± 0.03[1]
pIC50 HEK293 expressing GPR40Inhibition of linoleic acid-stimulated Ca2+ elevation5.99 ± 0.06[1]
Effective Concentration MIN6 mouse insulinoma cellsInhibition of GW9508 and linoleic acid-potentiated GSIS1 µM

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). An IC50 can be calculated from the pIC50 value (IC50 = 10^(-pIC50) M). For a pIC50 of 5.99, the IC50 is approximately 1.02 µM.

Mandatory Visualizations

Signaling Pathway of FFAR1 in Pancreatic Beta-Cells

FFAR1_Signaling_Pathway FFA Free Fatty Acids (Agonist) FFAR1 FFAR1 (GPR40) FFA->FFAR1 Activates GW1100 This compound (Antagonist) GW1100->FFAR1 Inhibits G_protein Gαq/11 FFAR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release ER->Ca_release Releases Ca²⁺ Insulin_secretion Potentiation of Insulin Secretion Ca_release->Insulin_secretion Triggers

Caption: FFAR1 signaling pathway in pancreatic beta-cells.

Experimental Workflow: Glucose-Stimulated Insulin Secretion (GSIS) Assay

GSIS_Workflow start Seed Beta-Cells (e.g., INS-1) in plates culture Culture to desired confluency (e.g., 80%) start->culture preincubation Pre-incubation in low glucose Krebs-Ringer Bicarbonate Hepes (KRBH) buffer culture->preincubation treatment Incubate with treatment groups: - Low Glucose - High Glucose - High Glucose + FFAR1 Agonist - High Glucose + Agonist + this compound preincubation->treatment collect Collect supernatant for insulin measurement treatment->collect lyse Lyse cells to measure intracellular insulin content and total protein/DNA treatment->lyse assay Measure insulin concentration (e.g., ELISA, HTRF) collect->assay normalize Normalize secreted insulin to total insulin content or total protein/DNA lyse->normalize assay->normalize end Data Analysis normalize->end

Caption: Workflow for a GSIS assay with this compound.

Experimental Protocols

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells

This protocol is designed to assess the inhibitory effect of this compound on FFAR1 agonist-potentiated insulin secretion.

Materials:

  • INS-1 pancreatic beta-cell line

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • Krebs-Ringer Bicarbonate Hepes (KRBH) buffer (low glucose, e.g., 2.8 mM)

  • KRBH buffer (high glucose, e.g., 16.7 mM)

  • FFAR1 agonist (e.g., linoleic acid, GW9508)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Insulin immunoassay kit (ELISA, HTRF, or RIA)

  • Protein or DNA quantification assay kit

Procedure:

  • Cell Culture:

    • Culture INS-1 cells in complete medium in a humidified incubator at 37°C and 5% CO2.

    • Seed cells in 24-well plates at a density that allows them to reach approximately 80% confluency on the day of the experiment.

  • Preparation of Solutions:

    • Prepare stock solutions of the FFAR1 agonist and this compound in a suitable solvent (e.g., DMSO).

    • Prepare fresh KRBH buffers with low and high glucose concentrations. Add fatty acid-free BSA (e.g., 0.1-0.5%) to the KRBH buffer to aid in the solubility of fatty acids.

    • Prepare treatment solutions by diluting the stock solutions of the agonist and this compound into the appropriate KRBH buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • GSIS Assay:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in low glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

    • Aspirate the pre-incubation buffer and add the treatment solutions. Include the following groups:

      • Low glucose KRBH (basal)

      • High glucose KRBH (stimulated)

      • High glucose KRBH + FFAR1 agonist

      • High glucose KRBH + FFAR1 agonist + various concentrations of this compound

      • High glucose KRBH + this compound alone (to test for any agonist-independent effects)

    • Incubate the cells with the treatment solutions for 1-2 hours at 37°C.

    • Carefully collect the supernatant from each well and store at -20°C for insulin measurement.

    • Wash the cells with PBS and then lyse them in a suitable lysis buffer. Use the cell lysate to measure total protein or DNA for normalization. A portion of the lysate can also be used to measure total insulin content.

  • Insulin Measurement and Data Analysis:

    • Measure the insulin concentration in the collected supernatants and cell lysates using an appropriate immunoassay.

    • Normalize the secreted insulin to the total protein or DNA content of the corresponding well.

    • Plot the normalized insulin secretion for each treatment group. Determine the inhibitory effect of this compound on agonist-potentiated insulin secretion.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to block FFAR1 agonist-induced increases in intracellular calcium.

Materials:

  • Pancreatic beta-cell line (e.g., INS-1, MIN6)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • FFAR1 agonist

  • This compound

  • Fluorescence plate reader with injectors or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells on black-walled, clear-bottom 96-well plates suitable for fluorescence measurements. Allow cells to adhere and grow to a near-confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cells and add the loading buffer.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Cell Washing:

    • Gently wash the cells 2-3 times with fresh HBSS to remove excess dye.

    • Add fresh HBSS to each well and allow the cells to rest for about 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., for Fluo-4, excitation ~485 nm, emission ~520 nm; for Fura-2, ratiometric measurement at 340/380 nm excitation and ~510 nm emission).

    • Establish a stable baseline fluorescence reading for each well.

    • If using a plate reader with injectors, program it to first inject this compound (or vehicle control) and incubate for a short period (e.g., 5-15 minutes). Then, program a second injection of the FFAR1 agonist.

    • If not using injectors, manually add this compound and incubate, then add the agonist while continuously recording the fluorescence.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration.

    • Calculate the peak response or the area under the curve for each treatment condition.

    • Determine the inhibitory effect of this compound on the agonist-induced calcium signal.

Conclusion

This compound is a specific and potent antagonist of FFAR1, making it an indispensable pharmacological tool for studying the role of this receptor in pancreatic beta-cell physiology and in the context of metabolic diseases like type 2 diabetes. The protocols provided here offer a framework for investigating the effects of this compound on key beta-cell functions. As with any experimental work, it is recommended to optimize concentrations and incubation times for the specific cell line and experimental conditions being used.

References

Application Notes and Protocols for GW-1100 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GW-1100, a selective antagonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). This document includes detailed experimental protocols, quantitative data from mouse studies, and a visualization of the FFAR1 signaling pathway.

Mechanism of Action and Signaling Pathway

This compound is an experimental drug that acts as a potent and selective antagonist for FFAR1.[1] FFAR1 is a G protein-coupled receptor that is activated by medium to long-chain free fatty acids. The primary signaling mechanism of FFAR1 is through the Gαq subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which can then phosphorylate various downstream targets, including components of the MAPK/ERK pathway (ERK1/2).

FFAR1 can also signal through Gαi, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as inhibition of NF-κB-mediated inflammation. Furthermore, FFAR1 activation has been shown to induce the phosphorylation of Akt, ERK1/2, and p38 MAPK.

FFAR1 (GPR40) Signaling Pathway

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane GW1100 This compound FFAR1 FFAR1 (GPR40) GW1100->FFAR1 Antagonist FFA Free Fatty Acids (Agonist) FFA->FFAR1 Agonist Gq Gαq FFAR1->Gq activates Gi Gαi FFAR1->Gi activates Akt Akt Pathway FFAR1->Akt activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK activates AC Adenylyl Cyclase Gi->AC inhibits NFkB NF-κB Pathway Gi->NFkB cAMP cAMP AC->cAMP produces

Caption: FFAR1 (GPR40) signaling cascade initiated by agonist binding and inhibited by this compound.

Quantitative Data from In Vivo Mouse Studies

The following tables summarize quantitative data from published in vivo mouse studies investigating the effects of this compound.

Table 1: Effect of Intraperitoneal (i.p.) this compound on Cocaine-Induced Locomotor Activity

Treatment GroupDose (mg/kg)VehicleParameter MeasuredPre-Cocaine (Counts/33 min)Post-Cocaine (Counts/33 min)% Reduction vs. Vehicle
Vehicle + Cocaine-~20% DMSO in salineTotal Distance~1000~12000-
This compound + Cocaine10~20% DMSO in salineTotal Distance~1000~6000~50%
Vehicle + Cocaine-~20% DMSO in salineRearing~50~400-
This compound + Cocaine10~20% DMSO in salineRearing~50~200~50%

Data adapted from a study investigating the role of FFAR1 in cocaine-induced locomotor activity.[2]

Table 2: Effect of Intrathecal (i.t.) this compound on Neuropathic and Inflammatory Pain Models

Pain ModelTreatmentDose (pmol)Parameter MeasuredBaseline Threshold (g)Post-Treatment Threshold (g)
CFA-induced InflammationThis compound100Paw Withdrawal Threshold~0.4~0.1 (Contralateral)
Spinal Nerve Ligation (SNL)This compound100Paw Withdrawal Threshold~1.0~0.2 (Contralateral)

Data adapted from a study on the role of spinal GPR40 in pain modulation. Note that this compound decreased the withdrawal threshold of the contralateral paw, suggesting a role for endogenous GPR40 ligands in pain regulation.[3]

Experimental Protocols

General Considerations for In Vivo Mouse Studies
  • Animal Models: The choice of mouse strain should be appropriate for the research question. C57BL/6J mice are commonly used in metabolic and neurological studies.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Blinding and Randomization: To minimize bias, animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment during data collection and analysis.

  • Control Groups: Appropriate vehicle control groups are essential for interpreting the effects of this compound.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Behavioral Studies

This protocol is based on a study investigating the effect of this compound on cocaine-induced locomotor activity.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Syringes and needles (e.g., 27-30 gauge)

  • Experimental mice (e.g., male C57BL/6J)

  • Open-field test chamber

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 5 mg/mL).

    • On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., 1 mg/mL). The final DMSO concentration should be kept low (e.g., ~20%) to avoid toxicity.

    • The vehicle control solution should contain the same final concentration of DMSO in saline.

  • Animal Habituation:

    • Place individual mice in the open-field test chamber and allow them to habituate for a defined period (e.g., 63 minutes).

  • This compound Administration:

    • Following habituation, administer this compound (10 mg/kg) or vehicle via intraperitoneal injection.

    • Return the mice to the open-field chamber and record locomotor activity for a set duration (e.g., 33 minutes).

  • Behavioral Testing (Cocaine Challenge):

    • After the initial recording period, administer cocaine (e.g., 20 mg/kg, i.p.) to all mice.

    • Immediately return the mice to the test chamber and record locomotor activity for another defined period (e.g., 33 minutes).

  • Data Analysis:

    • Analyze locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods to compare the this compound treated group with the vehicle control group.

Protocol 2: Intrathecal (i.t.) Administration of this compound for Pain Studies

This protocol is adapted from a study examining the role of spinal GPR40 in pain.[3]

Materials:

  • This compound

  • Vehicle (e.g., saline or artificial cerebrospinal fluid)

  • Hamilton syringe with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Pain models (e.g., Complete Freund's Adjuvant (CFA)-induced inflammation or spinal nerve ligation (SNL))

  • Nociceptive testing equipment (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Induction of Pain Model:

    • Induce inflammatory or neuropathic pain in mice according to established protocols (e.g., intraplantar injection of CFA or SNL surgery).

  • Preparation of this compound Solution:

    • Dissolve this compound in the appropriate vehicle to the desired concentration to deliver the target dose (e.g., 100 pmol) in a small volume (e.g., 5 µL).

  • Intrathecal Injection:

    • Lightly anesthetize the mouse.

    • Perform a lumbar puncture between the L5 and L6 vertebrae to deliver the this compound solution directly into the cerebrospinal fluid.

  • Nociceptive Testing:

    • At specified time points after this compound administration, assess pain-related behaviors.

    • For mechanical allodynia, use von Frey filaments to determine the paw withdrawal threshold.

    • For thermal hyperalgesia, use a radiant heat source to measure paw withdrawal latency.

  • Data Analysis:

    • Compare the paw withdrawal thresholds or latencies between this compound treated and vehicle-treated animals using appropriate statistical tests.

Protocol 3: Oral Gavage Administration of this compound (General Protocol)

Note: No specific studies detailing the oral administration of this compound in mice were identified. Therefore, this is a general protocol, and a pilot study is recommended to determine the optimal dosage and vehicle for your specific experimental needs.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC), corn oil, or a solution containing DMSO, PEG300, and Tween-80 in saline)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of this compound Formulation:

    • Prepare a stable suspension or solution of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

    • The volume to be administered should be based on the mouse's body weight (typically 5-10 mL/kg).

  • Animal Handling and Gavage:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus and deliver the this compound formulation directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Experimental Readouts:

    • Perform experimental measurements at appropriate time points after administration, based on the expected pharmacokinetics of this compound and the biological question being investigated.

  • Dosage Determination:

    • It is crucial to perform a dose-response study to identify the optimal effective dose of this compound for oral administration in your specific model, as bioavailability can vary significantly depending on the formulation.

Experimental Workflow Diagrams

Intraperitoneal this compound Treatment and Behavioral Analysis

IP_Workflow start Start habituation Habituation in Open-Field (63 min) start->habituation injection i.p. Injection (this compound or Vehicle) habituation->injection activity1 Record Locomotor Activity (33 min) injection->activity1 cocaine Cocaine Injection (i.p.) activity1->cocaine activity2 Record Locomotor Activity (33 min) cocaine->activity2 analysis Data Analysis activity2->analysis end End analysis->end

Caption: Workflow for intraperitoneal this compound administration and subsequent behavioral testing.

Intrathecal this compound Treatment and Nociceptive Testing

IT_Workflow start Start pain_model Induce Pain Model (e.g., CFA, SNL) start->pain_model baseline Baseline Nociceptive Testing pain_model->baseline injection Intrathecal Injection (this compound or Vehicle) baseline->injection post_testing Post-Treatment Nociceptive Testing (Multiple Time Points) injection->post_testing analysis Data Analysis post_testing->analysis end End analysis->end

Caption: Workflow for intrathecal this compound administration and pain assessment.

References

Application Note: Interrogating GPR40 Signaling with the Selective Antagonist GW-1100 Using a Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating fatty acid-stimulated insulin secretion.[3] Upon activation by medium and long-chain fatty acids, GPR40 couples to the Gαq/11 subunit, initiating a signaling cascade that results in the mobilization of intracellular calcium ([Ca2+]i) and subsequent potentiation of glucose-stimulated insulin secretion.[3][4][5]

GW-1100 is a potent and selective antagonist of GPR40.[1][6] It effectively inhibits GPR40-mediated calcium elevations, making it an invaluable tool for studying the pharmacology of this receptor and for screening for novel GPR40 agonists.[6][7] This application note provides a detailed protocol for a calcium mobilization assay using this compound to characterize the antagonism of GPR40 activation in a cell-based fluorescent imaging plate reader (FLIPR) system.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium is a key signaling event that can be measured using calcium-sensitive fluorescent dyes.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 Gq Gαq/11 GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto [Ca2+]i ER->Ca_cyto Release Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream Initiates Agonist GPR40 Agonist Agonist->GPR40 Binds GW1100 This compound (Antagonist) GW1100->GPR40 Blocks Gq->PLC Activates

Figure 1: GPR40 Signaling Pathway leading to Calcium Mobilization.

Data Presentation

The inhibitory effect of this compound on GPR40-mediated calcium mobilization can be quantified by determining its half-maximal inhibitory concentration (IC50). The pIC50 is the negative logarithm of the IC50 value.

AntagonistAgonistpIC50Cell LineReference
This compoundGW95085.99 ± 0.03CHO-K1/bFFAR1[6]
This compoundLinoleic Acid5.99 ± 0.06CHO-K1/bFFAR1[6]

Table 1: Inhibitory potency of this compound against GPR40 agonists.

ParameterValue
Cell Line CHO-K1 or HEK293 cells stably expressing human GPR40
Plating Density 10,000 - 30,000 cells/well (96-well plate)
9,000 cells/well (384-well plate)
GPR40 Agonist e.g., GW9508, Linoleic Acid, Oleic Acid
Agonist Concentration EC80 (concentration that gives 80% of maximal response)
This compound Concentration Range 10 nM to 100 µM (for IC50 determination)
Dye Loading Incubation 45-60 minutes at 37°C
Antagonist Pre-incubation 15 minutes at 37°C

Table 2: Recommended starting parameters for the calcium mobilization assay.

Experimental Protocols

This protocol is designed for a 96-well or 384-well format using a FLIPR system.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40.

  • Cell Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive dye: FLIPR Calcium 5 or 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Probenecid: (if required for the cell line to prevent dye leakage).

  • GPR40 Agonist Stock: e.g., GW9508, linoleic acid, or oleic acid, dissolved in DMSO.

  • This compound Stock: Dissolved in DMSO.

Experimental Workflow

Experimental_Workflow A 1. Cell Plating Seed GPR40-expressing cells in microplate and incubate overnight. B 2. Dye Loading Load cells with a calcium-sensitive dye. A->B C 3. Antagonist Pre-incubation Add serial dilutions of this compound and incubate. B->C D 4. Agonist Addition & Measurement Add GPR40 agonist (at EC80) and measure fluorescence kinetically using a FLIPR system. C->D E 5. Data Analysis Calculate IC50 value for this compound. D->E

Figure 2: Experimental workflow for the GPR40 antagonist assay.
Detailed Protocol

Day 1: Cell Plating

  • Harvest and count the GPR40-expressing cells.

  • Seed the cells into a black-walled, clear-bottom microplate at the desired density (e.g., 30,000 cells/well for a 96-well plate).[8]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Calcium Mobilization Assay

  • Prepare Reagents:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This may include the addition of probenecid.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the GPR40 agonist at a concentration of 2X the final desired EC80 concentration in assay buffer.

  • Dye Loading:

    • Remove the cell culture medium from the plate.

    • Add an equal volume of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[8]

  • Antagonist Pre-incubation:

    • After the dye loading incubation, add the serially diluted this compound to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C.[6]

  • Measurement:

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • Program the instrument to add the GPR40 agonist to the wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (peak - baseline) is used to determine the response.

    • Plot the response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in a calcium mobilization assay to study GPR40 antagonism. The detailed protocol and workflow diagrams offer a clear framework for researchers to implement this assay in their drug discovery and pharmacological research efforts. The use of a selective antagonist like this compound is essential for validating the role of GPR40 in cellular signaling and for the identification of novel therapeutic agents targeting this receptor.

References

Application Notes and Protocols for GW-1100 and GW9508 Co-Treatment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW9508 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is a receptor for medium and long-chain fatty acids and is primarily expressed in pancreatic β-cells, where its activation potentiates glucose-stimulated insulin secretion (GSIS).[5][6] GW9508 also exhibits activity at GPR120, albeit with approximately 100-fold lower selectivity.[2][3]

GW-1100 is a selective antagonist of GPR40.[7][8][9][10] It is a valuable research tool used to elucidate the GPR40-mediated effects of agonists.[10][11] Co-treatment with this compound is a standard experimental control to confirm that the biological effects observed with GW9508 are specifically due to the activation of GPR40.[3][7][9] If the effects of GW9508 are blocked or reversed by this compound, it provides strong evidence for a GPR40-dependent signaling pathway. This experimental design is crucial for validating the specificity of GW9508 and understanding the physiological roles of GPR40.

GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as GW9508 initiates a signaling cascade through the Gαq/11 protein.[6][12] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][8] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response, such as the potentiation of insulin secretion from pancreatic β-cells.[12][13]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane GPR40 GPR40 Gaq Gαq GPR40->Gaq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes GW9508 GW9508 (Agonist) GW9508->GPR40 Activates GW1100 This compound (Antagonist) GW1100->GPR40 Blocks Gaq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates Response Cellular Response (e.g., Insulin Secretion) PKC->Response Leads to

GPR40 signaling pathway activated by GW9508 and inhibited by this compound.

Experimental Design: Co-Treatment Workflow

The general workflow for a this compound and GW9508 co-treatment experiment is designed to isolate the GPR40-specific effects of GW9508. The experiment should include control groups to account for baseline activity and the effects of each compound individually.

CoTreatment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis start Seed GPR40-expressing cells (e.g., HEK293-GPR40, MIN6) pretreatment Pre-incubate with this compound or Vehicle start->pretreatment control Vehicle Control pretreatment->control Vehicle gw9508_only GW9508 Only pretreatment->gw9508_only Vehicle gw1100_only This compound Only pretreatment->gw1100_only This compound cotreatment This compound + GW9508 pretreatment->cotreatment This compound assay Perform Assay (e.g., Calcium Flux, Insulin Secretion) control->assay gw9508_only->assay gw1100_only->assay cotreatment->assay data Data Acquisition & Analysis assay->data

General experimental workflow for this compound and GW9508 co-treatment.

Data Presentation

Quantitative data from co-treatment experiments should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Intracellular Calcium Mobilization in HEK293-hGPR40 Cells

Treatment GroupConcentration (GW9508)Concentration (this compound)Peak [Ca²⁺]i Response (RFU)pEC₅₀ / pIC₅₀
Vehicle Control--BaselineN/A
GW95080.01 nM - 10 µM-Dose-dependent increase7.32 ± 0.03[1]
This compound-1 µMNo significant changeN/A
This compound + GW95080.01 nM - 10 µM1 µMRightward shift in GW9508 dose-response6.79 ± 0.09[8]
This compound (IC₅₀)10 µM (Fixed)0.1 nM - 10 µMDose-dependent inhibition5.99 ± 0.03[7][8]

RFU: Relative Fluorescence Units. Data are representative and should be determined experimentally.

Table 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Treatment GroupGlucose (mM)GW9508 (µM)This compound (µM)Fold Increase in Insulin Secretion
Basal Glucose2--1.0 (Baseline)
High Glucose25--~2.5
High Glucose + GW95082510-~3.8[2]
High Glucose + this compound25-1No significant change vs. High Glucose
High Glucose + GW9508 + this compound25101Significantly reduced vs. High Glucose + GW9508[3][9]

Fold increase is relative to the basal glucose condition. Data are representative.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the effect of GW9508 on intracellular calcium levels in the presence or absence of the GPR40 antagonist, this compound, using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human GPR40 (HEK293-hGPR40)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • GW9508 (agonist)

  • This compound (antagonist)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed HEK293-hGPR40 cells into microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the culture medium from the cells and add the loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂.

    • Wash the cells 2-3 times with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

  • Compound Preparation:

    • Prepare stock solutions of GW9508 and this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compounds in Assay Buffer. For co-treatment, prepare GW9508 dilutions in Assay Buffer containing a fixed concentration of this compound (e.g., 1 µM).

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Inject the compound solutions (Vehicle, GW9508, this compound, or this compound + GW9508) into the wells.

    • Measure the fluorescence intensity over time (e.g., for 120-180 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response relative to the baseline.

    • Plot dose-response curves for GW9508 in the presence and absence of this compound.

    • Determine EC₅₀ values for GW9508 and the IC₅₀ value for this compound.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the potentiation of insulin secretion by GW9508 in a pancreatic β-cell line (e.g., MIN6) and its inhibition by this compound.

Materials:

  • MIN6 cells (or other suitable insulin-secreting cell line)

  • Cell culture medium (e.g., DMEM with 15% FBS, 2 mM L-glutamine, 50 µM β-mercaptoethanol)

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH) containing 0.1% BSA, supplemented with different glucose concentrations (e.g., 2 mM for basal and 25 mM for stimulatory).

  • GW9508

  • This compound

  • 24-well or 48-well cell culture plates

  • Insulin ELISA kit

Methodology:

  • Cell Plating: Seed MIN6 cells into culture plates and grow to ~80-90% confluency.

  • Pre-incubation (Starvation):

    • Wash cells twice with a glucose-free KRBH buffer.

    • Pre-incubate the cells in KRBH buffer with 2 mM glucose for 1-2 hours at 37°C to bring insulin secretion to a basal level.

  • Treatment:

    • Aspirate the pre-incubation buffer.

    • Add the treatment solutions prepared in KRBH buffer:

      • Basal control: 2 mM glucose

      • Stimulated control: 25 mM glucose

      • Agonist treatment: 25 mM glucose + desired concentration of GW9508 (e.g., 10 µM)

      • Antagonist control: 25 mM glucose + desired concentration of this compound (e.g., 1 µM)

      • Co-treatment: 25 mM glucose + this compound (pre-incubate for 15-30 min), then add GW9508.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge to remove any cells or debris.

  • Insulin Measurement:

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

    • (Optional) Lyse the cells to measure total insulin content for normalization.

  • Data Analysis:

    • Calculate the amount of insulin secreted for each condition.

    • Express the data as a fold change over the basal glucose control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

References

Application Notes and Protocols for Measuring Insulin Secretion with GW-1100

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in the presence of free fatty acids (FFAs).[3][4] The activation of GPR40 by medium and long-chain FFAs triggers a signaling cascade that enhances the release of insulin.[5] this compound serves as a valuable research tool to investigate the physiological and pathological roles of GPR40 in insulin secretion and to screen for potential therapeutic agents targeting this receptor.

These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on insulin secretion in the context of GPR40 activation. The provided methodologies are primarily focused on in vitro assays using the MIN6 pancreatic β-cell line, a well-established model for studying insulin secretion.[6]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on GPR40-mediated signaling and insulin secretion.

Table 1: Inhibitory Potency of this compound on GPR40-Mediated Calcium Mobilization

GPR40 ActivatorCell LineAssaypIC50 of this compound (mean ± SEM)Reference
GW9508 (synthetic agonist)HEK293 expressing GPR40Intracellular Ca2+ mobilization5.99 ± 0.03[3]
Linoleic Acid (natural ligand)HEK293 expressing GPR40Intracellular Ca2+ mobilization5.99 ± 0.06[3]

Table 2: Effect of this compound on GW9508-Stimulated Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

ConditionThis compound Concentration (µM)GPR40 Agonist (GW9508)Glucose Concentration (mM)Fold Increase in Insulin Secretion (vs. high glucose alone)Inhibition by this compoundReference
High Glucose0-251.0-[3]
High Glucose + Agonist020 µM251.52 ± 0.04-[3]
High Glucose + Agonist + Antagonist120 µM25Not significantly different from high glucose aloneComplete Inhibition[3]

Experimental Protocols

Protocol 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on GPR40-agonist-potentiated insulin secretion from MIN6 cells.

Materials:

  • MIN6 cells (passage number < 20 is recommended for optimal glucose responsiveness)[7]

  • Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L) supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.[1]

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[3]

  • KRBH with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM or 25 mM)[3]

  • This compound stock solution (in DMSO)

  • GPR40 agonist stock solution (e.g., GW9508, in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 24-well cell culture plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Culture MIN6 cells in T-75 flasks with complete growth medium at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days.

    • Seed MIN6 cells into 24-well plates at a density that allows them to reach 85-95% confluency on the day of the assay.[1]

  • Preparation of Reagents:

    • Prepare fresh KRBH with low and high glucose concentrations on the day of the experiment.

    • Prepare working solutions of this compound and the GPR40 agonist by diluting the stock solutions in the appropriate KRBH buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • GSIS Assay:

    • Pre-incubation (Starvation):

      • Gently wash the confluent MIN6 cells twice with PBS.

      • Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.[8]

    • Incubation with Treatments:

      • After the pre-incubation, carefully aspirate the low-glucose KRBH.

      • Add the following treatment solutions to the respective wells (in triplicate):

        • Basal Secretion: KRBH with low glucose.

        • Glucose-Stimulated Secretion (Control): KRBH with high glucose.

        • Agonist-Potentiated Secretion: KRBH with high glucose containing the GPR40 agonist (e.g., 20 µM GW9508).

        • Antagonist Inhibition: KRBH with high glucose containing both the GPR40 agonist and varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

        • Vehicle Control: KRBH with high glucose containing the same final concentration of DMSO as the treatment wells.

      • Incubate the plates for 1 hour at 37°C.

    • Sample Collection:

      • After incubation, collect the supernatant from each well.

      • Centrifuge the supernatants to pellet any detached cells and transfer the clarified supernatant to a new tube.

      • Store the samples at -20°C or -80°C until insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion data to the total protein content of the cells in each well or to the total insulin content.

    • Calculate the fold increase in insulin secretion for each condition relative to the basal (low glucose) condition.

    • Generate a dose-response curve for this compound inhibition and calculate the IC50 value if applicable.

Mandatory Visualizations

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40 Gq Gαq/11 GPR40->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Insulin_vesicle Insulin Granule PKC->Insulin_vesicle Ca_channel Voltage-gated Ca2+ Channel Ca_cytosol [Ca2+]i ↑ Ca_channel->Ca_cytosol Influx Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds to Ca_cytosol->Insulin_vesicle Triggers Exocytosis Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Ca_er Ca2+ IP3R->Ca_er Opens Ca_er->Ca_cytosol Release FFA Free Fatty Acids (e.g., Linoleic Acid) FFA->GPR40 Activates GW1100 This compound GW1100->GPR40 Inhibits

Caption: GPR40 Signaling Pathway in Pancreatic β-Cells.

GSIS_Workflow cluster_prep Preparation cluster_assay GSIS Assay cluster_analysis Analysis A Seed MIN6 cells in 24-well plate B Culture to 85-95% confluency A->B C Wash cells with PBS B->C D Pre-incubate with low glucose KRBH (1-2h) C->D E Aspirate pre-incubation buffer D->E F Add treatment solutions: - Low Glucose - High Glucose - High Glucose + Agonist - High Glucose + Agonist + this compound E->F G Incubate for 1 hour at 37°C F->G H Collect supernatant G->H I Centrifuge and store supernatant H->I J Measure insulin via ELISA I->J K Analyze data J->K

Caption: Experimental Workflow for GSIS Assay.

References

Application Notes and Protocols for GW-1100 in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is a receptor for medium to long-chain fatty acids and has been implicated in various physiological processes. Emerging evidence suggests that FFAR1 signaling may play a role in the proliferation of certain cancer cells. As an antagonist, this compound offers a valuable tool for investigating the involvement of the FFAR1 pathway in cancer biology and for evaluating its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in cancer cell proliferation assays.

Mechanism of Action

In some cancer types, such as papillary renal cell carcinoma, the activation of FFAR1 by its natural ligands (free fatty acids) has been shown to promote cancer cell proliferation. This pro-proliferative signaling is mediated through the activation of the Src/PI3K/AKT/NF-κB pathway. This compound, by selectively blocking the FFAR1 receptor, is hypothesized to inhibit this signaling cascade, thereby reducing cancer cell proliferation.

GW1100_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FFA Free Fatty Acids (Agonist) FFAR1 FFAR1 (GPR40) FFA->FFAR1 Src Src FFAR1->Src Activates GW1100 This compound (Antagonist) GW1100->FFAR1 Inhibits PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB_complex p65/p50-IκBα IKK->NFkB_complex Phosphorylates IκBα (leading to degradation) NFkB_active p65/p50 NFkB_complex->NFkB_active Releases NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Proliferation Cell Proliferation DNA->Proliferation Gene Transcription

Figure 1: Proposed signaling pathway of FFAR1-mediated cell proliferation and its inhibition by this compound.

Data Presentation

Quantitative analysis of this compound's effect on cancer cell proliferation is crucial for its evaluation. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined. The following table serves as a template for summarizing experimental findings. Researchers are encouraged to populate this table with their own empirically determined data.

Cell LineCancer TypeIncubation Time (hrs)Assay MethodIC50 of this compound (µM)Reference/Internal Data
ACHN Papillary Renal Cell Carcinoma120 / 144Cell CountingInhibition Observed[1][1]
A2780 Ovarian CancerNot SpecifiedNot SpecifiedDose-dependent Inhibition[Source]
C200 Ovarian CancerNot SpecifiedNot SpecifiedDose-dependent Inhibition[Source]
SKOV3 Ovarian CancerNot SpecifiedNot SpecifiedDose-dependent Inhibition[Source]
[Example][Example Cancer]72MTT Assay[Enter Value][Internal Data]
[Example][Example Cancer]72Resazurin Assay[Enter Value][Internal Data]

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on cancer cell proliferation. It is recommended to optimize seeding density and incubation times for each specific cell line.

Experimental Workflow

experimental_workflow start Start cell_culture 1. Culture Cancer Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding treatment 4. Treat Cells with this compound cell_seeding->treatment gw1100_prep 3. Prepare Serial Dilutions of this compound gw1100_prep->treatment incubation 5. Incubate for 24-144 hours treatment->incubation assay 6. Perform Cell Proliferation Assay (e.g., MTT, Resazurin) incubation->assay readout 7. Measure Absorbance/ Fluorescence assay->readout analysis 8. Analyze Data and Calculate IC50 readout->analysis end End analysis->end

Figure 2: General workflow for a cancer cell proliferation assay using this compound.
Protocol 1: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, 72, 120, or 144 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Resazurin (AlamarBlue) Assay

This fluorescent assay also measures metabolic activity and is generally more sensitive and less toxic than the MTT assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • Resazurin solution

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using black-walled plates to minimize fluorescence bleed-through.

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Incubation:

    • Incubate the plate for the desired period at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add Resazurin solution to each well to a final concentration of 10% of the total volume (e.g., 10 µL for a 100 µL well volume).

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Follow the same data analysis procedure as for the MTT assay to determine the IC50 value.

Conclusion

This compound serves as a critical research tool for elucidating the role of the FFAR1 signaling pathway in cancer cell proliferation. The provided protocols offer a framework for conducting robust and reproducible in vitro assays. It is imperative for researchers to empirically determine the optimal conditions and IC50 values for their specific cancer cell models of interest.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1] This receptor is a key player in metabolic regulation, particularly in glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This compound serves as an invaluable tool for elucidating the physiological and pathological roles of FFAR1/GPR40. Its ability to competitively inhibit the effects of FFAR1 agonists makes it a critical component in studies ranging from basic cell signaling to in vivo metabolic research. These application notes provide detailed protocols for the use of this compound in common experimental paradigms.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and recommended concentrations in various assays.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineAgonistAssay Type
pIC506.9HEK293 expressing GPR40-Calcium Mobilization
pIC505.99 ± 0.03HEK293 expressing GPR40GW9508Calcium Mobilization
pIC505.99 ± 0.06HEK293 expressing GPR40Linoleic AcidCalcium Mobilization
pEC50 (in the presence of 1 µM this compound)6.79 ± 0.09HEK293 expressing GPR40GW9508Calcium Mobilization

Table 2: In Vivo Dosage of this compound

Animal ModelAdministration RouteDosageApplication
MouseIntracerebroventricular (i.c.v.)1-10 µ g/mouse Antagonism of FFAR1 agonist-induced effects

Table 3: Solubility of this compound

SolventSolubility
DMSO≥ 50 mg/mL (96.05 mM)
DMF5 mg/mL
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL

Signaling Pathway

This compound acts by blocking the FFAR1/GPR40 signaling cascade. Upon activation by fatty acids or synthetic agonists, FFAR1/GPR40 couples to Gαq proteins, initiating a downstream signaling cascade.

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FFAR1 FFAR1/GPR40 Gq Gαq FFAR1->Gq Activates Agonist Fatty Acids / Agonists Agonist->FFAR1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Insulin_Secretion Potentiation of Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion GW1100 This compound GW1100->FFAR1 Blocks Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed HEK293-FFAR1/GPR40 cells in 96-well plate B Incubate for 24 hours A->B C Load cells with Fluo-4 AM B->C D Incubate for 45-60 min C->D E Wash cells with HBSS D->E F Add this compound dilutions E->F G Incubate for 15-30 min F->G H Measure baseline fluorescence G->H I Inject agonist (e.g., GW9508) H->I J Record fluorescence change I->J K Calculate ΔF J->K L Normalize to vehicle control K->L M Determine IC50 L->M ICV_Injection_Workflow cluster_prep Preparation cluster_surgery Surgery cluster_injection Injection cluster_postop Post-operative Care A Anesthetize mouse B Secure in stereotaxic frame A->B C Expose skull B->C D Identify bregma C->D E Drill hole at coordinates D->E F Prepare this compound solution E->F G Lower needle to target depth F->G H Infuse this compound solution G->H I Retract needle slowly H->I J Suture incision I->J K Provide analgesia J->K L Monitor recovery K->L

References

Application Notes and Protocols: GW-1100 Solubility and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GW-1100, a selective G protein-coupled receptor 40 (GPR40) antagonist, in a research setting. The following sections detail its solubility in Dimethyl Sulfoxide (DMSO), methods for the preparation of stock and working solutions, and a comprehensive protocol for its application in cell culture experiments.

Data Presentation: Solubility of this compound

This compound exhibits good solubility in DMSO, a common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies. However, it is poorly soluble in aqueous solutions, and dilutions into cell culture media should be prepared fresh from a DMSO stock immediately before use.

SolventSolubilityMolar Concentration (approx.)Notes
DMSOUp to 2 mg/mL[1]~3.84 mMStandard solvent for stock solution preparation.
DMSO30 mg/mL[2]~57.63 mMSonication is recommended to achieve this higher concentration.[2]
Cell Culture MediaInsoluble / Unstable-Dilutions into aqueous media are not stable and should be used within one working day.[1]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 520.58 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound powder.

  • Dissolve in DMSO. Add the weighed this compound to a sterile vial. Add 1 mL of sterile DMSO.

  • Ensure complete dissolution. Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved, especially when preparing more concentrated stock solutions.[2]

  • Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 1 year).[1][2]

Protocol for Treating Adherent Cells with this compound

This protocol provides a general procedure for treating adherent cells in culture with this compound. This should be adapted based on the specific cell line and experimental design.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with appropriate supplements)

  • Sterile PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA solution

  • Cell culture flasks or plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (sterile DMSO)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Grow cells to 80-90% confluency in a T75 flask.

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add trypsin-EDTA to detach the cells and incubate at 37°C until cells lift.

    • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.

    • Count the cells and seed them into the desired culture plates (e.g., 96-well, 24-well, or 6-well plates) at the appropriate density for your experiment. Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).[1] It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation.

    • Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity.

  • Cell Treatment:

    • Carefully aspirate the culture medium from the seeded cells.

    • Add the prepared working solutions of this compound and the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 15 minutes for acute signaling studies, or longer for other assays).[1][2]

  • Downstream Analysis:

    • Following the incubation period, proceed with your planned downstream assays, such as measuring intracellular calcium levels, performing gene expression analysis, or assessing cell viability.

Visualizations

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (Agonist) GPR40 GPR40 FFA->GPR40 Binds Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_cyto Ca²⁺ ER->Ca_cyto Release Ca_ER Ca²⁺ Response Cellular Response (e.g., Insulin Secretion) Ca_cyto->Response Triggers GW1100 This compound (Antagonist) GW1100->GPR40 Inhibits

Caption: GPR40 signaling pathway and inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Dilute stock in media) prep_stock->prep_working seed_cells Seed Adherent Cells in Culture Plates add_treatment Aspirate old media & Add this compound/Vehicle seed_cells->add_treatment prep_working->add_treatment incubate Incubate for Defined Period add_treatment->incubate downstream Perform Downstream Assays (e.g., Calcium imaging, qPCR) incubate->downstream

Caption: Experimental workflow for cell treatment with this compound.

References

Application Notes and Protocols for GW-1100 Stock Solutions: Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the proper handling, storage, and stability assessment of GW-1100 stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. This compound is a selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

Chemical Information

PropertyValue
Chemical Name 4-[[4-Oxo-5-[(2-ethoxy-5-pyrimidinyl)methyl]-2-[(4-fluorophenyl)methyl]thio]-1(4H)-pyrimidinyl]methyl]-benzoic acid
Molecular Formula C₂₇H₂₅FN₄O₄S
Molecular Weight 520.58 g/mol
CAS Number 306974-70-9

Long-Term Stability of this compound Stock Solutions

Proper storage is critical to maintain the integrity and activity of this compound. The stability of this compound is dependent on the solvent used and the storage temperature. Below is a summary of recommended storage conditions and observed stability.

SolventStorage TemperatureConcentrationStability PeriodNotes
Powder-20°CN/AUp to 3 yearsProtect from light and moisture.
DMSO-20°CUp to 2 mg/mLUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
DMF-20°CUp to 5 mg/mLUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO-80°CUp to 30 mg/mLUp to 1 yearLong-term storage recommendation.
Aqueous MediaRoom TemperatureWorking Dilutions< 24 hoursProne to precipitation and degradation. Prepare fresh for each experiment.[1]

Note: The information in this table is compiled from various supplier datasheets and general knowledge on small molecule stability. It is highly recommended to perform in-house stability studies to confirm these recommendations for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare concentrated stock solutions of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes appropriate for single-use to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

Objective: To quantitatively assess the stability of this compound stock solutions over time under different storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Autosampler vials

Procedure:

1. Sample Preparation and Incubation: a. Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will serve as the T=0 time point reference. b. Aliquot the stock solution into multiple vials. c. Store the aliquots under the desired storage conditions to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C). d. At each designated time point (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.

2. HPLC Analysis: a. For each time point, dilute a sample of the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent. b. Set up the HPLC system with a C18 column and a suitable mobile phase. A common starting point for small molecules is a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Acetonitrile c. Set the UV detector to a wavelength where this compound has maximum absorbance. d. Inject a fixed volume of the diluted sample onto the HPLC system. e. Run the HPLC method and record the chromatogram.

3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time from the T=0 sample. b. Integrate the peak area of the this compound peak for each time point and storage condition. c. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100 d. Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics. e. Monitor the appearance of any new peaks in the chromatogram, which may indicate the formation of degradation products.

Visualizations

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FFA Free Fatty Acids (Endogenous Ligands) GPR40 GPR40 / FFAR1 FFA->GPR40 Activates GW1100 This compound (Antagonist) GW1100->GPR40 Inhibits Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Insulin_Secretion Insulin Secretion (in Pancreatic β-cells) PKC->Insulin_Secretion Potentiates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->Insulin_Secretion Stimulates

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis at Time Points (T=0, 1, 2, 4... weeks) cluster_results Results Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot Stock Solution Prep_Stock->Aliquot Store_RT Room Temp Aliquot->Store_RT Store_4C 4°C Aliquot->Store_4C Store_neg20C -20°C Aliquot->Store_neg20C Store_neg80C -80°C Aliquot->Store_neg80C Dilute Dilute Sample for HPLC Analysis Store_RT->Dilute Store_4C->Dilute Store_neg20C->Dilute Store_neg80C->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Acquisition (Peak Area) HPLC->Data Calc Calculate % Remaining vs. T=0 Data->Calc Plot Plot Degradation Kinetics Calc->Plot

Caption: Workflow for assessing the long-term stability of this compound.

References

Troubleshooting & Optimization

Troubleshooting GW-1100 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with GW-1100 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a selective antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] It is a valuable tool for studying the role of GPR40 in various physiological processes, including insulin secretion and other metabolic diseases.[5] However, this compound is a hydrophobic molecule with poor solubility in aqueous solutions, which can present significant challenges during in vitro and in vivo experiments.[5] This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility.

Q3: My this compound powder won't dissolve even in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Verify Solvent Quality: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating capacity. Use fresh, anhydrous, high-purity DMSO.

  • Gentle Heating: Gently warm the solution in a water bath at 37°C for 5-10 minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.[5]

  • Lower the Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.

Q4: My this compound stock solution is clear, but the compound precipitates when I dilute it into my aqueous experimental buffer. How can I solve this?

A4: This is a common issue known as precipitation upon dilution or "salting out." It occurs because the aqueous buffer cannot maintain the solubility of the hydrophobic compound when the concentration of the organic solvent is significantly reduced. To address this, please refer to the detailed experimental protocols in the Troubleshooting Guide below for strategies using co-solvents, surfactants, or cyclodextrins.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 50 mg/mL[4] Sonication is recommended.[5]
Dimethylformamide (DMF)Up to 5 mg/mL[1]
Water< 0.1 mg/mL (Insoluble)[5]
DMF:PBS (pH 7.2) (1:4)0.20 mg/mL[6]

Note: The stability of this compound in aqueous media is limited, and solutions should be prepared fresh for each experiment.[1]

Troubleshooting Guide

This guide provides structured protocols to overcome this compound insolubility in aqueous solutions.

Issue: this compound Precipitates Upon Dilution in Aqueous Buffer

Protocol 1: Using Co-solvents and Surfactants for In Vivo and In Vitro Formulations

This protocol is adapted from a general formulation for poorly soluble compounds and may require optimization for your specific application.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Add Co-solvent: In a new sterile tube, add the required volume of your this compound DMSO stock solution.

  • Sequential Addition of Solvents: Add the other components of the vehicle in the following order, ensuring the solution is clear after each addition by vortexing:

    • Add PEG300 to a final concentration of 40%.

    • Add Tween-80 to a final concentration of 5%.

  • Final Dilution: Slowly add saline or PBS to reach the final desired volume, while continuously vortexing. The final recommended formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS .[5]

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to adjust the concentrations or try an alternative method.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in aqueous solutions.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sonicator

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle heating and stirring may be required to dissolve the cyclodextrin.

  • Add this compound: Slowly add the this compound powder to the cyclodextrin solution while vigorously stirring or vortexing.

  • Complex Formation: Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate the formation of the inclusion complex. Sonication can be used to expedite this process.

  • Clarify the Solution: If any undissolved material remains, centrifuge the solution at high speed and collect the supernatant containing the soluble this compound-cyclodextrin complex. The concentration of the solubilized this compound should be determined analytically (e.g., by HPLC-UV).

Visualizations

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell FFA Free Fatty Acids (e.g., Linoleic Acid) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates GW1100 This compound GW1100->GPR40 Inhibits Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase Releases Ca²⁺ Insulin_secretion Insulin Secretion Ca2_increase->Insulin_secretion Stimulates PKC->Insulin_secretion Potentiates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Workflow for Solubilizing this compound

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to Dissolve add_dmso->dissolve stock_solution Clear Stock Solution dissolve->stock_solution add_stock Add Stock Solution to Vehicle stock_solution->add_stock prepare_vehicle Prepare Aqueous Vehicle (e.g., with co-solvents) prepare_vehicle->add_stock check_precipitate Check for Precipitation add_stock->check_precipitate final_solution Final Working Solution check_precipitate->dissolve Precipitate (Troubleshoot) check_precipitate->final_solution Clear

Caption: Workflow for preparing this compound aqueous solutions.

Troubleshooting Logic for this compound Insolubility

troubleshooting_logic start Start: This compound Insolubility in Aqueous Buffer check_stock Is the DMSO stock solution clear? start->check_stock troubleshoot_stock Troubleshoot Stock: - Use fresh, anhydrous DMSO - Sonicate/Warm - Lower concentration check_stock->troubleshoot_stock No check_dilution Does precipitation occur upon aqueous dilution? check_stock->check_dilution Yes troubleshoot_stock->check_stock protocol1 Use Protocol 1: Co-solvents & Surfactants check_dilution->protocol1 Yes success Success: Soluble this compound Solution check_dilution->success No protocol1->success Clear solution optimize Optimize formulation: - Adjust solvent ratios - Try different excipients protocol1->optimize Still precipitates protocol2 Use Protocol 2: Cyclodextrins protocol2->success Clear solution optimize->protocol2

Caption: Logical steps for troubleshooting this compound solubility.

References

Optimizing GW-1100 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GW-1100 for cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

For initial experiments, a concentration range of 1 µM to 10 µM is recommended. A concentration of 1 µM has been shown to produce a significant rightward shift in the concentration-response curve of FFAR1 agonists, indicating effective antagonism.[1] Higher concentrations, starting from 3 µM, may lead to a decrease in the maximal response of the agonist.[1] Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay conditions.

Q2: I am observing a decrease in the maximal response of the FFAR1 agonist at higher concentrations of this compound. Is this expected?

Yes, this is a documented effect. At concentrations of 3 µM and higher, this compound can cause a significant decrease in the maximal response of FFAR1 agonists.[1] This could be due to several factors, including insurmountable antagonism or potential off-target effects at higher concentrations. It is important to differentiate this from cytotoxicity.

Q3: How can I determine if the observed effects at high concentrations of this compound are due to cytotoxicity?

It is essential to perform a cytotoxicity assay in parallel with your functional assay. This will help you distinguish between a true antagonistic effect and a false positive caused by cell death.

Signs of Cytotoxicity:

  • A significant decrease in cell viability compared to the vehicle control.

  • Morphological changes in cells, such as rounding, detachment, or membrane blebbing.

  • A general decrease in the response of both the agonist and the antagonist.

A standard cytotoxicity assay, such as the MTT or MTS assay, can be used to determine the concentration at which this compound becomes toxic to your cells.

Q4: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the cause?

Atypical dose-response curves, such as bell-shaped curves, can occur for several reasons:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution in your cell culture medium. This reduces the effective concentration of the compound and can lead to a decrease in the observed effect.

  • Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to complex biological responses that deviate from a simple antagonist-receptor interaction.

  • Complex Biological Mechanisms: The observed effect could be the net result of multiple signaling pathways being affected.

Troubleshooting Steps:

  • Visually inspect your assay plates for any signs of compound precipitation.

  • Test the solubility of this compound in your specific cell culture medium at the highest concentration used.

  • Consider using a lower concentration range in your experiments.

  • Investigate potential off-target effects by testing this compound in cells that do not express FFAR1.

Q5: What is the known selectivity profile of this compound?

Q6: What is the best way to prepare and store this compound stock solutions?

This compound is soluble in DMSO.[4] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For cell culture experiments, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q7: How stable is this compound in cell culture media?

The stability of small molecules in aqueous solutions like cell culture media can vary depending on the specific components of the medium, pH, and temperature. While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to prepare fresh dilutions of the compound in your assay medium for each experiment. If long-term incubation is required, a stability study of this compound in your specific medium and conditions is recommended.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Cell-Based Assays

ParameterConcentrationCell Line/SystemEffectReference
pIC50~129 nM (6.9)Not specifiedAntagonism of FFAR1[1]
Effective Concentration1 µMHEK293 cells expressing FFAR1Significant rightward shift in agonist dose-response curve[1]
Concentration causing decreased maximal response≥ 3 µMHEK293 cells expressing FFAR1Decrease in the maximal response of FFAR1 agonist[1]
Effective Concentration10 µMCHO-K1/bFFAR1 cellsSignificant reduction in agonist-induced intracellular calcium[1]

Experimental Protocols

Protocol 1: Dose-Response Assay for this compound using a Calcium Flux Assay

This protocol is designed to determine the IC50 of this compound in inhibiting the response of an FFAR1 agonist.

Materials:

  • Cells expressing FFAR1 (e.g., HEK293-FFAR1 or CHO-K1-FFAR1)

  • Cell culture medium

  • FFAR1 agonist (e.g., GW9508 or a relevant fatty acid)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities

Methodology:

  • Cell Plating: Seed the FFAR1-expressing cells into the assay plates at an optimized density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the FFAR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Start the kinetic read and, after establishing a baseline fluorescence, add the FFAR1 agonist to all wells. Continue reading the fluorescence for a set period (e.g., 2-5 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (100% inhibition) and a control with only the agonist (0% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytotoxicity Assay for this compound using an MTS Assay

This protocol is designed to assess the cytotoxic potential of this compound.

Materials:

  • The same cell line used in the functional assay

  • Cell culture medium

  • This compound

  • MTS reagent

  • 96-well clear assay plates

  • Absorbance plate reader

Methodology:

  • Cell Plating: Seed the cells into the 96-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: The next day, prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a duration that is relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTS Assay: At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.

  • Signal Detection: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Subtract the background absorbance (wells with medium only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Mandatory Visualization

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFAR1 FFAR1 (GPR40) Gq Gq FFAR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Gq->PLC Activates Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC->Cellular_Response Fatty_Acid Fatty Acid (Agonist) Fatty_Acid->FFAR1 Activates GW1100 This compound (Antagonist) GW1100->FFAR1 Blocks

Caption: FFAR1 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow start Start: Optimizing this compound dose_response 1. Dose-Response Assay (e.g., Calcium Flux) start->dose_response cytotoxicity 2. Cytotoxicity Assay (e.g., MTS) start->cytotoxicity data_analysis 3. Data Analysis (IC50 and CC50 determination) dose_response->data_analysis cytotoxicity->data_analysis decision Is IC50 << CC50? data_analysis->decision optimal_conc Optimal Concentration Range Identified decision->optimal_conc Yes troubleshoot Troubleshoot: - Check solubility - Investigate off-targets - Adjust assay conditions decision->troubleshoot No end End: Proceed with Optimized Assay optimal_conc->end troubleshoot->start Re-evaluate

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Logic start Issue: Unexpected Dose-Response Curve check_precipitation 1. Check for Compound Precipitation (Visual Inspection, Solubility Test) start->check_precipitation check_cytotoxicity 2. Assess Cytotoxicity (Run parallel viability assay) start->check_cytotoxicity check_off_target 3. Consider Off-Target Effects (Test in FFAR1-negative cells) start->check_off_target check_assay_conditions 4. Review Assay Conditions (Agonist concentration, incubation times) start->check_assay_conditions solution_precipitation Solution: - Lower concentration range - Optimize solvent conditions check_precipitation->solution_precipitation solution_cytotoxicity Solution: - Use concentrations below CC50 check_cytotoxicity->solution_cytotoxicity solution_off_target Solution: - Acknowledge potential off-targets - Use more specific tools if available check_off_target->solution_off_target solution_assay_conditions Solution: - Re-optimize assay parameters check_assay_conditions->solution_assay_conditions

Caption: Troubleshooting logic for unexpected this compound dose-response curves.

References

Interpreting unexpected results with GW-1100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GW-1100 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is an experimental drug that functions as a potent and selective antagonist for the free fatty acid receptor 1 (FFAR1), which is also known as G protein-coupled receptor 40 (GPR40).[1] Its primary mechanism involves inhibiting the intracellular calcium (Ca2+) elevations that are typically mediated by the activation of GPR40.[2][3]

Q2: Is this compound selective for FFAR1/GPR40? A2: Yes, this compound is considered a selective antagonist for GPR40.[2][3] Studies have shown that at concentrations up to 10 μM, it does not have an effect on the GPR120-mediated stimulation of intracellular Ca2+ release.[3]

Q3: What are the common research applications for this compound? A3: this compound is primarily used in research to investigate the physiological roles of the FFAR1/GPR40 receptor. It is often used as a tool to confirm that a biological effect observed with an FFAR1 agonist is indeed mediated through GPR40 by demonstrating that this compound can block or reverse that effect.[1] Common applications include studies on insulin secretion, inflammation, and potential anti-cancer effects.[1][2]

Q4: What is the recommended solvent and storage condition for this compound? A4: For creating stock solutions, Dimethyl sulfoxide (DMSO) is commonly used.[4] It is recommended to store stock solutions at -20°C for up to one year or at -80°C for up to two years to maintain stability.[4]

Troubleshooting Unexpected Results

Q1: I am not observing any inhibition of my FFAR1 agonist's effect with this compound. What could be the reason?

A1: This is a common issue that can arise from several factors. Consider the following possibilities:

  • Receptor Expression: Confirm that your experimental system (e.g., cell line) expresses sufficient levels of functional FFAR1/GPR40.

  • Agonist Specificity: Your agonist may be acting through a different receptor. This compound is selective for GPR40 and will not inhibit effects mediated by other receptors, such as GPR120.[3]

  • This compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist. Refer to the provided quantitative data and consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.

  • Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not degraded.[4]

Logical Flow for Troubleshooting Lack of Inhibition

start Start: No inhibition observed check_receptor Verify FFAR1/GPR40 expression in system start->check_receptor check_agonist Confirm agonist specificity for FFAR1 check_receptor->check_agonist Expression confirmed check_conc Is this compound concentration optimal? check_agonist->check_conc Specificity confirmed check_integrity Check this compound stability and storage check_conc->check_integrity Concentration is sufficient run_dose_response Action: Perform this compound dose-response experiment check_conc->run_dose_response Concentration may be too low end_resolved Issue Resolved check_integrity->end_resolved Integrity confirmed run_dose_response->end_resolved

Caption: Troubleshooting workflow for lack of this compound inhibitory effect.

Q2: I am only seeing a partial inhibition of the agonist effect, even at high concentrations of this compound. Why is this happening?

A2: Partial inhibition can be an important experimental result. Here are some potential interpretations:

  • Multiple Receptors/Pathways: The agonist you are using might be activating multiple signaling pathways or receptors, only one of which is FFAR1/GPR40. For instance, linoleic acid can stimulate insulin secretion through pathways that are only partially attenuated by this compound.[2]

  • Non-competitive Effects: At higher concentrations, some antagonists can exhibit non-competitive or allosteric effects that result in a decrease in the maximal response rather than a simple rightward shift of the agonist dose-response curve.[4]

  • Experimental Variability: High signal variability in your assay could mask a complete inhibition. Ensure your assay conditions are optimized and include appropriate controls.

Q3: My results show that this compound is producing an effect on its own, without the presence of an FFAR1 agonist. Is this expected?

A3: this compound is designed as a neutral antagonist and should ideally be inert in the absence of an agonist.[1] If you observe an effect, consider these possibilities:

  • Constitutive Activity: Your specific cell system might exhibit high constitutive (agonist-independent) activity of FFAR1/GPR40. In such cases, an antagonist might appear to have an effect by reducing this basal activity.

  • Off-Target Effects: While selective, it is possible that at very high concentrations, this compound could interact with other cellular targets.[1][5] It is crucial to perform concentration-response experiments to ensure you are using the lowest effective concentration.

  • Cell Health: High concentrations of any small molecule, including DMSO (the solvent), can impact cell viability and function. Always include a vehicle-only control to rule out solvent effects or compound-induced cytotoxicity.

Quantitative Data Summary

The inhibitory potency of this compound is typically reported as a pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.

ParameterAgonistCell SystempIC50 ValueReference
Ca2+ Elevation InhibitionGW9508Not Specified5.99 ± 0.03[2][4]
Ca2+ Elevation InhibitionLinoleic AcidNot Specified5.99 ± 0.06[2][4]
Ca2+ Elevation InhibitionGeneralNot Specified6.9[4]

Experimental Protocols

General Protocol for In Vitro Cell-Based Calcium Flux Assay

This protocol provides a general framework for assessing the antagonist activity of this compound against an FFAR1 agonist in a cell line expressing the receptor (e.g., CHO-K1/bFFAR1 or HEK293).[3][4]

  • Cell Preparation:

    • Plate cells expressing FFAR1/GPR40 in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Prepare dilutions of the chosen FFAR1 agonist at various concentrations (e.g., starting from 10 µM).

  • Calcium Dye Loading:

    • Remove culture medium from the cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add the different dilutions of this compound (or vehicle control) to the respective wells.

    • Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptor.[4]

  • Signal Measurement:

    • Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for approximately 30-60 seconds.

    • Add the FFAR1 agonist to the wells and immediately begin recording the change in fluorescence over time (typically for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the agonist's dose-response curve in the presence and absence of different concentrations of this compound.

    • Determine the IC50 of this compound by plotting the agonist's response as a function of the this compound concentration.

General Experimental Workflow

prep_cells 1. Prepare and Plate FFAR1-expressing Cells load_dye 2. Load Cells with Calcium-sensitive Dye prep_cells->load_dye pre_incubate 3. Pre-incubate with This compound or Vehicle load_dye->pre_incubate measure_baseline 4. Measure Baseline Fluorescence pre_incubate->measure_baseline add_agonist 5. Add FFAR1 Agonist & Measure Response measure_baseline->add_agonist analyze 6. Analyze Data and Determine IC50 add_agonist->analyze

Caption: Workflow for an in vitro calcium flux assay using this compound.

Signaling Pathway Diagram

FFAR1/GPR40 Signaling and Point of Inhibition by this compound

The binding of a free fatty acid (FFA) or a synthetic agonist to the FFAR1/GPR40 receptor initiates a signaling cascade, primarily through the Gαq/11 pathway, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound acts by blocking the initial binding of the agonist to the FFAR1 receptor, thereby preventing this entire downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol FFAR1 FFAR1 (GPR40) Gq Gαq/11 FFAR1->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular [Ca2+] IP3->Ca_release Stimulates Release Agonist FFA / Agonist Agonist->FFAR1 Activates GW1100 This compound GW1100->FFAR1 Inhibits

Caption: FFAR1 (GPR40) signaling pathway and inhibition by this compound.

References

Technical Support Center: Controlling for GW-1100 Vehicle Effects (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the vehicle effects of Dimethyl Sulfoxide (DMSO) when conducting experiments with the FFAR1 antagonist, GW-1100. Given that this compound is soluble in DMSO, it is crucial to understand and control for the inherent biological activity of DMSO to ensure the accurate interpretation of your experimental results.[1][2] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), standardized experimental protocols, and key data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why is it used as a vehicle for this compound?

Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of polar and nonpolar compounds, including this compound.[3][4] Its miscibility with water and cell culture media makes it a convenient vehicle for preparing stock solutions of compounds for both in vitro and in vivo studies.[4]

Q2: Is DMSO biologically inert?

No, DMSO is not biologically inert. It can exert its own dose-dependent effects on cells and organisms. These effects can range from alterations in cell viability, proliferation, and differentiation to changes in gene expression and cellular signaling pathways.[5][6][7][8] At low concentrations, DMSO may even stimulate cell growth, while at higher concentrations, it is often cytotoxic.[5] Therefore, the inclusion of a proper vehicle control group in all experiments is absolutely essential.[5]

Q3: What is a vehicle control and why is it critical?

A vehicle control is a group of cells or animals treated with the same concentration of DMSO as the experimental group, but without the test compound (in this case, this compound). This control is fundamental for distinguishing the biological effects of this compound from those of the solvent.[5] Any observed effects in the vehicle control group can be attributed to DMSO, allowing you to isolate and understand the true impact of your compound of interest.

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

The ideal concentration of DMSO is a balance between ensuring your compound remains in solution and maintaining the health of your cells. The tolerance to DMSO is highly cell-line specific, with primary cells generally being more sensitive than immortalized cell lines.[9][10] It is imperative to determine the maximum non-toxic concentration for your specific cell line.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
High cytotoxicity in both this compound and vehicle control groups. The final DMSO concentration is too high for your cell line.1. Verify Calculations: Double-check all dilution calculations to confirm the final DMSO concentration. 2. Perform a Dose-Response Assay: Use the protocol below to determine the maximum tolerated DMSO concentration for your specific cells.[5] 3. Reduce Exposure Time: If your experimental design allows, consider shortening the incubation period.
Inconsistent results between experiments. - Variability in final DMSO concentration. - Differences in cell health or passage number.1. Standardize Protocol: Adhere to a strict, standardized protocol for preparing and diluting your this compound stock solution to ensure consistent DMSO concentrations.[11] 2. Use Consistent Cell Stocks: Use cells from a similar low passage number and ensure they are in a consistent growth phase for each experiment.[3]
Precipitation of this compound in the culture medium. The aqueous concentration of this compound exceeds its solubility limit.1. Ensure Complete Dissolution: Confirm that the this compound is fully dissolved in the DMSO stock before further dilution into aqueous media.[3] 2. Optimize Dilution: Prepare serial dilutions of the high-concentration stock in 100% DMSO first, then add a small volume to the culture medium.[12]
Vehicle control (DMSO only) shows a significant biological effect compared to the untreated control. The DMSO concentration, while not overtly toxic, is still biologically active in your system.1. Data Normalization: The effect of this compound should be calculated relative to the vehicle control, not the untreated control. Set the vehicle control as your baseline (e.g., 100% viability or 1-fold change).[2] 2. Lower DMSO Concentration: If the vehicle effect is confounding your results, it is necessary to lower the final DMSO concentration and re-validate that this compound remains soluble.

Data Presentation: Quantitative Effects of DMSO

In Vitro DMSO Concentration Guidelines
Final DMSO Concentration General Effects & Recommendations Cell Type Considerations
≤ 0.1% Considered safe for most cell lines with minimal impact on viability or signaling. Highly recommended for long-term experiments (>24h).[5][9]Ideal for sensitive cells, including primary cultures and stem cells.[9][10]
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).[5][9]A vehicle control titration is strongly recommended to confirm the lack of effect in your specific cell line.[5]
0.5% - 1.0% May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[5][9]Use with caution and only after thorough validation with a dose-response experiment.
> 1.0% Often cytotoxic and can significantly alter cellular processes. Not recommended for most cell-based assays.[9][11]May be used for very short-term exposures, but significant vehicle effects are likely.
In Vivo DMSO Concentration Guidelines

For in vivo studies, it is recommended to keep the percentage of DMSO to a minimum, ideally below 10% (v/v) in the final formulation for injection.[13] For mice with weaker tolerance, such as nude mice, the DMSO concentration should be kept below 2%.[13]

Parameter Vehicle Route Species Observation
Motor Performance 100% DMSOIntraperitonealMouseSignificant motor impairment.[14]
Locomotor Activity 32% and 64% DMSOIntraperitonealMouseSignificantly decreased locomotor activity.[11]
Pharmacokinetics 100% DMSOIV and OralRatNo adverse effects observed in this specific study.[15]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration in Cell Culture

This protocol is essential for identifying the highest concentration of DMSO that does not significantly impact the viability of your specific cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the density you will use for your this compound experiments. Allow the cells to adhere overnight.[5]

  • Prepare DMSO Dilutions: Prepare a series of dilutions of high-purity, sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Always include a "medium-only" control (0% DMSO).[5]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three to six replicate wells for each concentration.[5][12]

  • Incubation: Incubate the plate for the longest duration planned for your this compound experiments (e.g., 24, 48, or 72 hours).[5]

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.[5]

  • Data Analysis: Normalize the results to the "medium-only" control, which is set to 100% viability. The highest DMSO concentration that results in ≥95% viability is generally considered safe for your experiments.[5]

Protocol 2: this compound Treatment with Appropriate Vehicle Controls

Experimental Groups:

A properly controlled experiment should include a minimum of three groups:[12]

  • Untreated Control (Media Only): Cells in culture medium without any additions. This group establishes the baseline health and behavior of the cells.[12]

  • Vehicle Control (DMSO Only): Cells treated with the same final concentration of DMSO as the highest concentration used in the experimental groups. This is the most critical control for assessing the vehicle's effect.[12]

  • Experimental Group(s) (this compound + DMSO): Cells treated with various concentrations of this compound. It is crucial that the final concentration of DMSO is identical across all vehicle control and experimental wells.[12]

Procedure:

  • Stock Preparation: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% sterile DMSO.

  • Dilution Strategy: To maintain a constant final DMSO concentration (e.g., 0.1%), perform serial dilutions of the this compound stock in 100% DMSO first. Then, add a fixed volume of each DMSO dilution to the cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of your DMSO stock (with or without this compound) to every 1 mL of culture medium.[12]

  • Cell Treatment:

    • Untreated Group: Add an equivalent volume of sterile PBS or culture medium.

    • Vehicle Control Group: Add the determined volume of 100% DMSO.

    • Experimental Groups: Add the determined volume of the appropriate this compound-in-DMSO stock.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_experiment Experimental Workflow cluster_analysis Data Analysis untreated Untreated Control (Cells + Media) vehicle Vehicle Control (Cells + Media + DMSO) analysis1 Baseline Cellular Response untreated->analysis1 experimental Experimental (Cells + Media + DMSO + this compound) analysis2 Effect of DMSO vehicle->analysis2 analysis3 Net Effect of this compound experimental->analysis3

Caption: Recommended experimental workflow for controlling for vehicle effects.

G cluster_pathway Known Signaling Effects of DMSO PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK1/2 ERK->Proliferation DMSO DMSO DMSO->PI3K activates DMSO->ERK affects activation (cell-type dependent)

Caption: Signaling pathways known to be affected by DMSO.

References

Cell viability issues with high concentrations of GW-1100

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of GW-1100, a selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental drug that functions as a potent and selective antagonist for the free fatty acid receptor FFAR1, also known as GPR40.[1] Its primary mechanism involves blocking the signaling cascade initiated by the binding of free fatty acids to FFAR1. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically signals through the Gαq subunit to activate phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels ([Ca²⁺]i) and activation of Protein Kinase C (PKC). By antagonizing FFAR1, this compound inhibits these downstream signaling events.

Q2: What are the typical experimental concentrations for this compound?

A2: In various in vitro studies, this compound has been effectively used at concentrations ranging from 1 µM to 10 µM to antagonize FFAR1.[2][3] However, it is crucial to determine the optimal concentration for your specific cell line and experimental conditions through a dose-response experiment.

Q3: We are observing significant cell death at concentrations of this compound that we expected to be non-toxic. What could be the cause?

A3: Several factors could contribute to unexpected cytotoxicity at higher concentrations of this compound:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be more susceptible to the off-target effects of this compound at high concentrations.

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically below 0.5%). Always include a vehicle-only control to assess the toxicity of the solvent itself.

  • Compound Purity and Stability: The purity of the this compound can impact its cytotoxic profile. Impurities or degradation products may be more toxic than the compound itself. Ensure proper storage of the compound as recommended by the manufacturer.

  • Off-Target Effects: At high concentrations, small molecule inhibitors can exhibit off-target effects, binding to and inhibiting other cellular targets beyond FFAR1, which can lead to cytotoxicity.

  • Assay Interference: The compound itself might interfere with the readout of your cell viability assay. For example, it could react with the assay reagents, leading to a false indication of cell death.

Troubleshooting Guide: Cell Viability Issues

This guide provides a structured approach to troubleshooting common issues encountered when using high concentrations of this compound.

Issue 1: High Variability in Replicate Wells
Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogeneous cell suspension before and during seeding. Use a calibrated multichannel pipette and gently mix the cell suspension between plating each set of wells.
Edge Effects Avoid using the outer wells of multi-well plates for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
Incomplete Reagent Mixing After adding viability assay reagents (e.g., MTT, XTT), ensure thorough but gentle mixing. This can be achieved by tapping the plate or using a plate shaker at a low speed.
Issue 2: Unexpectedly Low Cell Viability at High this compound Concentrations
Possible CauseRecommended Solution
Off-Target Cytotoxicity Perform a dose-response curve with a wider range of concentrations to determine the precise cytotoxic threshold for your cell line. Consider using a lower, non-toxic concentration of this compound that still effectively antagonizes FFAR1.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent used in your experiment to isolate its effect on cell viability. If the solvent is toxic, consider using a different solvent or reducing the final concentration.
Assay Interference To check for direct interference, run a cell-free control where this compound is added to the media and the viability assay is performed. If a signal is detected, the compound is likely interfering with the assay. Consider switching to a different viability assay that works on a different principle (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH release).
Extended Exposure Time Reduce the incubation time with this compound. A shorter exposure may be sufficient to observe the antagonistic effect on FFAR1 without inducing significant cytotoxicity.

Data Presentation

The following table provides a representative example of dose-dependent cell viability data for a generic cancer cell line treated with this compound for 48 hours. Please note that this data is illustrative and the actual values will vary depending on the cell line and experimental conditions.

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation (%)
0 (Vehicle Control)1005.2
198.54.8
395.26.1
1085.77.3
3062.18.9
10035.49.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a common method for assessing cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Read the absorbance at the wavelength specified by the assay kit manufacturer (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Visualizations

FFAR1 (GPR40) Signaling Pathway

FFAR1_Signaling_Pathway FFA Free Fatty Acids FFAR1 FFAR1 (GPR40) FFA->FFAR1 Activates GW1100 This compound GW1100->FFAR1 Antagonizes Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: FFAR1 (GPR40) signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere prepare_gw1100 Prepare serial dilutions of this compound adhere->prepare_gw1100 treat_cells Treat cells with this compound and vehicle control prepare_gw1100->treat_cells incubate Incubate for desired duration (24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay read_plate Read plate on microplate reader viability_assay->read_plate analyze_data Analyze data and calculate % viability read_plate->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for evaluating this compound cytotoxicity.

Troubleshooting Logic for Unexpected Cell Viability Results

Troubleshooting_Logic start Unexpectedly Low Cell Viability? check_vehicle Is Vehicle Control Also Toxic? start->check_vehicle check_assay Assay Interference Possible? check_vehicle->check_assay No solvent_issue Solvent Toxicity Issue check_vehicle->solvent_issue Yes check_concentration Is Concentration Too High? check_assay->check_concentration No assay_interference Assay Interference Likely check_assay->assay_interference Yes off_target Potential Off-Target Cytotoxicity check_concentration->off_target Yes reduce_solvent Reduce Solvent Concentration solvent_issue->reduce_solvent optimize_conc Optimize this compound Concentration off_target->optimize_conc change_assay Use Alternative Viability Assay assay_interference->change_assay

Caption: A decision tree for troubleshooting low cell viability with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in GW-1100 Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the GPR40/FFAR1 antagonist, GW-1100.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing inconsistent or no inhibition of GPR40-mediated signaling with this compound?

Failure to observe the expected antagonist effect of this compound can arise from several factors, ranging from reagent integrity to subtle variations in your experimental protocol. A systematic approach to troubleshooting is crucial.

A. Reagent and Compound Integrity

  • Compound Viability:

    • Purity and Age: Are you using a fresh vial of this compound from a reputable supplier? Purity can vary between batches and suppliers, and the compound can degrade over time.

    • Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution.[1][2] Improper storage of the stock solution (e.g., at the wrong temperature or exposure to light) can lead to degradation. For long-term storage, -20°C or -80°C is recommended.[1] Repeated freeze-thaw cycles should be avoided.

    • Precipitation: Ensure that this compound does not precipitate out of solution when diluted into your aqueous assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 0.5% to avoid solvent effects.

  • Agonist Concentration and Integrity:

    • Incorrect Agonist Concentration: The concentration of the GPR40 agonist (e.g., GW9508, linoleic acid, oleic acid) is critical.[1][3] If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near the EC80 to provide a sufficient window to observe inhibition.

    • Agonist Degradation: Verify the integrity and concentration of your agonist stock solution.

B. Cell Line and Culture Conditions

  • Receptor Expression: Confirm that your cell line expresses GPR40 at sufficient levels. GPR40 expression can vary between cell lines and can decrease with high passage numbers.[4][5]

  • Cell Line Authenticity and Health:

    • Verify the identity of your cell line using methods like short tandem repeat (STR) profiling.

    • Ensure cells are healthy and in the exponential growth phase.[6] Cell stress can alter signaling responses.

    • Mycoplasma contamination can significantly impact cellular responses and should be tested for regularly.

  • Passage Number: Use cells with a consistent and low passage number for all experiments.[4][5] Pancreatic beta-cell lines like MIN6 are known to lose their glucose responsiveness at higher passages.[4][5]

  • Seeding Density: Inconsistent cell seeding density can lead to variability in results.[6] Optimize and standardize the seeding density for your specific cell line and assay.

C. Experimental Protocol

  • Incubation Times:

    • Antagonist Pre-incubation: For a competitive antagonist like this compound, it is crucial to pre-incubate the cells with the compound before adding the agonist. This allows this compound to bind to the receptor and reach equilibrium. A typical pre-incubation time is 15-30 minutes.[1]

    • Agonist Stimulation Time: The duration of agonist stimulation should be optimized to capture the peak of the signaling response (e.g., for intracellular calcium assays).

  • Assay-Specific Considerations:

    • Calcium Mobilization Assays: Ensure proper loading of calcium-sensitive dyes (e.g., Fura-2 AM, Indo-1 AM) and that the dye is not compartmentalized.[7][8][9] The buffer composition, especially calcium concentration, is critical.

    • Insulin Secretion Assays: The glucose concentration in the buffer is a key variable, as GPR40-mediated insulin secretion is often glucose-dependent.[3][10] The duration of the glucose stimulation and starvation periods should be consistent.[5]

Question 2: I see some inhibition with this compound, but the results are not reproducible between experiments. What could be the cause?

Lack of reproducibility is a common challenge in cell-based assays and often points to subtle variations in experimental conditions.[11][12]

A. Biological Variability

  • Cell State: The metabolic state of the cells can influence their response. Factors such as the time since the last media change and cell confluency should be kept consistent.

  • Serum Batch: Different batches of fetal bovine serum (FBS) can contain varying levels of fatty acids and other factors that may affect GPR40 signaling, leading to changes in baseline activity and agonist response.

B. Technical Variability

  • Pipetting Errors: Inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant errors.[6]

  • Edge Effects in Multi-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can alter the concentration of compounds and affect cell viability.[6] It is advisable to fill the perimeter wells with a buffer (e.g., PBS) and not use them for experimental samples.[6]

  • Inconsistent Timing: Ensure that the timing of reagent additions and measurements is consistent across all plates and experiments.

Troubleshooting Summary Table

Potential Issue Recommended Action
Compound Integrity Use fresh, high-purity this compound. Store stock solutions properly and avoid multiple freeze-thaw cycles. Confirm solubility in assay buffer.
Agonist Concentration Perform a dose-response curve for your agonist to determine the EC80. Use this concentration for inhibition studies.
Cell Line Issues Authenticate your cell line. Use low-passage number cells. Regularly test for mycoplasma.
Protocol Variations Standardize pre-incubation and stimulation times. Optimize and maintain consistent cell seeding densities.
Assay Readout Validate your assay with a known GPR40 agonist and antagonist. Use appropriate positive and negative controls in every experiment.
Technical Variability Use calibrated pipettes. Avoid using the outer wells of multi-well plates. Maintain consistent timing for all steps.

Experimental Protocols and Data

GPR40 Signaling Pathway

GPR40 is a G protein-coupled receptor that primarily signals through the Gαq pathway upon activation by medium and long-chain fatty acids.[10][13] This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[14] Some synthetic GPR40 agonists have also been shown to couple to the Gαs pathway, leading to cAMP production.[15] this compound acts as an antagonist, blocking the binding of agonists to GPR40 and thereby inhibiting these downstream signaling events.[16]

GPR40_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Fatty Acids, GW9508) GPR40 GPR40/FFAR1 Agonist->GPR40 Activates G_protein Gαq / Gαs GPR40->G_protein Activates GW1100 This compound (Antagonist) GW1100->GPR40 Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gαs) IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Insulin_Secretion Insulin Secretion (in β-cells) cAMP->Insulin_Secretion Potentiates Ca_release->Insulin_Secretion Triggers

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a this compound Antagonism Assay

The following diagram outlines a typical workflow for assessing the antagonist activity of this compound, highlighting key steps where variability can occur.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Standardize passage #, confluency, media) start->cell_culture cell_seeding 2. Cell Seeding (Ensure even density, avoid edge effects) cell_culture->cell_seeding pre_incubation 3. Pre-incubation (Add this compound or vehicle, standardize time, e.g., 15-30 min) cell_seeding->pre_incubation agonist_stimulation 4. Agonist Stimulation (Add GPR40 agonist, standardize time) pre_incubation->agonist_stimulation measurement 5. Measurement (e.g., Intracellular Ca²⁺, Insulin secretion) agonist_stimulation->measurement data_analysis 6. Data Analysis (Normalize to controls, calculate IC₅₀) measurement->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for a this compound antagonism assay.

Quantitative Data from Literature

The following tables summarize key experimental parameters from published studies using this compound. Note the variations in cell lines, agonist concentrations, and incubation times, which can all contribute to different outcomes.

Table 1: Experimental Parameters for Intracellular Calcium Mobilization Assays

Parameter Briscoe et al. (2006)[3][17] MedchemExpress Protocol[1]
Cell Line HEK293 cells expressing GPR40CHO-K1/bFFAR1 cells
Agonist(s) GW9508, Linoleic AcidOleic Acid, Linoleic Acid, GW9508
This compound Concentration Dose-response (pIC₅₀ ~5.99)10 µM
Pre-incubation Time Not specified15 minutes
Assay Readout Intracellular Ca²⁺ mobilizationIntracellular Ca²⁺ mobilization

Table 2: Experimental Parameters for Insulin Secretion Assays

Parameter Briscoe et al. (2006)[3][17] Cayman Chemical Protocol[2]
Cell Line MIN6 mouse insulinoma cellsMIN6 mouse insulinoma cells
Agonist(s) GW9508, Linoleic AcidGW9508, Linoleic Acid
Glucose Concentration 25 mM (High Glucose)Not specified, but glucose-stimulated
This compound Concentration Not specified for full reversal1 µM
Assay Readout Glucose-stimulated insulin secretion (GSIS)Potentiation of GSIS

References

GW-1100 dose-response curve analysis issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW-1100. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the analysis of dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental drug that functions as a potent and selective antagonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40)[1]. Its primary role in research is to block the effects of FFAR1 agonists, thereby allowing for the detailed study of FFAR1 signaling pathways.

Q2: What is the expected pIC50 of this compound?

A2: The reported pIC50 for this compound is approximately 6.9[2][3]. In functional assays, it has been shown to dose-dependently inhibit GPR40-mediated Ca2+ elevations stimulated by the agonist GW9508 with a pIC50 of 5.99 ± 0.03[2][4].

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in DMSO (up to 30 mg/mL) and DMF (up to 5 mg/mL)[1][4][5]. It is important to note that dilutions of this compound into aqueous media are not stable and should be prepared fresh for use within one working day[1]. For long-term storage, the powder form should be stored at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to 1 year[5].

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible dose-response curves.

Q: My dose-response curves for this compound are highly variable between experiments. What could be the cause?

A: Inconsistent dose-response curves can arise from several factors. A primary suspect for this compound is its limited stability in aqueous solutions.

  • Troubleshooting Steps:

    • Fresh Dilutions: Always prepare fresh serial dilutions of this compound in your aqueous assay buffer immediately before each experiment. Do not store or reuse aqueous dilutions[1].

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls. High concentrations of DMSO can have independent effects on cells. A general recommendation is to keep the final DMSO concentration below 0.5%.

    • Thorough Mixing: Ensure complete mixing of this compound dilutions in the assay wells. Inadequate mixing can lead to localized concentration differences.

    • Cell Health and Density: Use cells that are in a consistent and healthy growth phase. Variations in cell number or viability can significantly impact the response.

Issue 2: The observed potency (pIC50) of this compound is significantly lower than expected.

Q: The pIC50 I'm measuring for this compound is much lower than the reported values. What experimental parameters should I check?

A: A rightward shift in the dose-response curve (lower potency) can be indicative of several issues, particularly related to the antagonist-agonist interaction.

  • Troubleshooting Steps:

    • Agonist Concentration: The apparent potency of an antagonist is highly dependent on the concentration of the agonist it is competing with. Ensure you are using a consistent and appropriate concentration of the FFAR1 agonist (e.g., GW9508, linoleic acid). An excessively high agonist concentration will require a higher concentration of this compound to achieve inhibition, thus shifting the pIC50 to the left.

    • Pre-incubation Time: The pre-incubation time of the cells with this compound before the addition of the agonist can be critical. A short pre-incubation time may not be sufficient for the antagonist to reach equilibrium with the receptor. Optimize the pre-incubation time to ensure adequate receptor occupancy by this compound.

    • Compound Stability: As mentioned previously, the degradation of this compound in aqueous buffer can lead to a lower effective concentration and consequently, a lower observed potency.

Issue 3: High background signal or a shallow dose-response curve.

Q: My dose-response curve has a very shallow slope, or the baseline signal is very high. What could be causing this?

A: A shallow Hill slope or high background can indicate a number of problems, from assay setup to potential off-target effects at high concentrations.

  • Troubleshooting Steps:

    • Assay Window: Ensure your assay has a sufficient signal-to-background window. This can be assessed using a Z'-factor calculation. A poor assay window can mask the true dose-response relationship.

    • Agonist Specificity: Verify that the response you are measuring is specifically mediated by FFAR1. Run controls with cells that do not express FFAR1 to ensure the agonist is not causing a response through other pathways.

    • This compound Selectivity: this compound is reported to be selective for GPR40 over GPR120[4]. However, at very high concentrations, off-target effects can never be completely ruled out. If you observe unusual responses at the highest concentrations of your dose range, consider if these might be due to non-specific effects on the cells or assay components.

    • Data Fitting: Ensure that your data analysis software is correctly fitting the dose-response curve. A shallow slope can sometimes be an artifact of the fitting algorithm, especially with noisy data or an incomplete curve.

Data Presentation

ParameterReported ValueCell LineAgonist UsedReference
pIC50 6.9Not SpecifiedNot Specified[2][3]
pIC50 5.99 ± 0.03HEK293GW9508[4]
pIC50 5.99 ± 0.06HEK293Linoleic Acid[2]

Experimental Protocols

General Protocol for a this compound Dose-Response Assay using a Calcium Flux Readout
  • Cell Culture: Culture cells expressing FFAR1 (e.g., CHO-K1 or HEK293 cells stably transfected with FFAR1) in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution to create a concentration range for the dose-response curve. It is recommended to perform these dilutions in a plate separate from the cell plate.

  • Calcium Indicator Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the calcium indicator solution.

    • Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).

  • This compound Incubation:

    • After incubation with the calcium dye, wash the cells with an appropriate assay buffer (e.g., HBSS).

    • Add the prepared this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Incubate the plate with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Reading:

    • Prepare the FFAR1 agonist (e.g., GW9508) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate into a fluorescence plate reader capable of kinetic reads.

    • Initiate the reading and, after establishing a stable baseline, inject the agonist into the wells.

    • Continue reading the fluorescence signal for a set period to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a known FFAR1 antagonist or no agonist, representing 100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the pIC50.

Mandatory Visualizations

FFAR1_Signaling_Pathway Ligand FFAR1 Agonist (e.g., GW9508, Fatty Acids) FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Activates GW1100 This compound GW1100->FFAR1 Inhibits Gq Gq Protein FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Experimental_Workflow A 1. Seed FFAR1-expressing cells in microplate B 2. Load cells with calcium indicator dye A->B D 4. Pre-incubate cells with this compound B->D C 3. Prepare serial dilutions of this compound C->D E 5. Add FFAR1 agonist (e.g., GW9508) D->E F 6. Measure calcium flux (fluorescence) E->F G 7. Analyze data and generate dose-response curve F->G Troubleshooting_Flowchart Start Inconsistent or unexpected dose-response curve Check_Reagents Are this compound dilutions prepared fresh daily? Start->Check_Reagents Prepare_Fresh Prepare fresh dilutions for each experiment. Check_Reagents->Prepare_Fresh No Check_Agonist Is the agonist concentration optimized and consistent? Check_Reagents->Check_Agonist Yes Prepare_Fresh->Check_Agonist Optimize_Agonist Optimize agonist concentration (e.g., EC80). Check_Agonist->Optimize_Agonist No Check_Incubation Is the pre-incubation time with this compound adequate? Check_Agonist->Check_Incubation Yes Optimize_Agonist->Check_Incubation Optimize_Incubation Optimize pre-incubation time. Check_Incubation->Optimize_Incubation No Check_Cells Are cells healthy and at a consistent density? Check_Incubation->Check_Cells Yes Optimize_Incubation->Check_Cells Standardize_Cells Standardize cell culture and plating procedures. Check_Cells->Standardize_Cells No Review_Analysis Review data analysis and curve fitting. Check_Cells->Review_Analysis Yes Standardize_Cells->Review_Analysis End Consistent results Review_Analysis->End

References

Technical Support Center: GW-1100 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GW-1100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this compound, a potent and selective MEK1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases in the MAPK/ERK signaling pathway.[1][2] By binding to a pocket adjacent to the ATP-binding site, this compound prevents MEK from phosphorylating its sole downstream substrates, ERK1 and ERK2.[3] This effectively blocks signal transduction down this pathway, which is often hyperactivated in various cancers due to mutations in upstream genes like BRAF or RAS.[1][4]

Q2: Why am I observing significant variability in my IC50 values for this compound across replicate experiments?

A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several sources:

  • Cell Culture Conditions: Inconsistent cell density at the time of plating, variations in passage number, and media depletion can all alter cellular response to treatment.[5] Phenotypic drift can occur over multiple passages, leading to a heterogeneous cell population.[5]

  • Assay Protocol: Minor differences in incubation times, temperature, or pipetting accuracy can introduce significant noise.[6][7]

  • Data Analysis: The method used to calculate the IC50 value, including data normalization and curve-fitting models (e.g., linear regression vs. four-parameter logistic function), can impact the final result.[6][8][9]

  • Compound Handling: Issues with the solubility or stability of this compound in your specific culture media can lead to inconsistent effective concentrations.[10]

Q3: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent or show no signal after this compound treatment. What could be the cause?

A3: Detecting changes in phosphoproteins requires careful optimization. Common pitfalls include:

  • Sample Preparation: Failure to use phosphatase inhibitors and keep samples consistently cold can lead to the loss of phosphate groups before analysis.[11][12]

  • Blocking Agent: Using non-fat milk as a blocking agent can cause high background because it contains casein, a phosphoprotein.[12] Bovine Serum Albumin (BSA) is often a better choice.[13]

  • Buffer Choice: Phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies. Using Tris-buffered saline (TBS) is recommended.[11][14]

  • Low Signal: The fraction of phosphorylated protein may be very low. You may need to load more protein, enrich your sample, or use a more sensitive detection substrate.[12][14] Always compare the p-ERK signal to the total ERK signal to confirm the effect is due to inhibition, not protein degradation.[11][12]

Q4: Can I use this compound in different cell lines?

A4: Yes, but the efficacy of this compound is highly dependent on the genetic background of the cell line.[15] Cell lines with activating mutations in BRAF or RAS are generally more sensitive to MEK inhibitors.[1] It is crucial to test this compound across multiple cell lines to understand its context-specific effects.[10]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Seeding 1. Use an automated cell counter for accuracy. 2. Ensure a single-cell suspension before plating. 3. Standardize the seeding density and time from passage for all experiments.[5]Reduced well-to-well and plate-to-plate variability in control wells.
Edge Effects in Microplates 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill outer wells with sterile PBS or media to maintain humidity.Minimized evaporation and temperature gradients, leading to more consistent cell growth across the plate.
Compound Precipitation 1. Visually inspect wells for precipitate after adding this compound. 2. Check the solubility of this compound in your specific media. 3. Ensure the final DMSO concentration is low and consistent across all wells, including controls.[16]Clear solutions in all wells, ensuring the nominal concentration is the effective concentration.
Cell Line Instability 1. Use low-passage number cells from a trusted source (e.g., ATCC).[5] 2. Perform cell line authentication. 3. Routinely test for mycoplasma contamination.[5]Consistent cellular morphology and growth rates, leading to more reproducible dose-response curves.[17]
Issue 2: Inconsistent Western Blot Results for p-ERK Inhibition
Possible Cause Troubleshooting Step Expected Outcome
Phosphatase Activity 1. Add a cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[11][12] 2. Keep samples on ice at all times and use pre-chilled buffers.[11][12]Preservation of the phosphorylated state of ERK, leading to a more accurate measurement of inhibition.
High Background/Non-specific Bands 1. Switch from non-fat milk to 3-5% BSA in TBST for blocking.[13] 2. Optimize primary antibody concentration and incubation time. 3. Ensure adequate washing steps with TBST.[14]Cleaner blot with specific bands for p-ERK and total ERK, improving signal-to-noise ratio.
No or Weak Signal for p-ERK 1. Confirm that the cell line and stimulation conditions are appropriate to induce ERK phosphorylation. 2. Load a higher amount of protein (20-40 µg).[14] 3. Use a highly sensitive chemiluminescent substrate.[11][14] 4. Include a positive control (e.g., lysate from cells treated with a growth factor like EGF).[14]Detection of a clear p-ERK band in control samples, allowing for accurate assessment of this compound's inhibitory effect.
Inconsistent Loading 1. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. 2. Always probe for a loading control (e.g., GAPDH, β-actin) or total ERK to normalize the p-ERK signal.[13]Reliable quantification of p-ERK levels relative to total protein, ensuring observed changes are due to inhibition.

Quantitative Data Summary

The following table summarizes the expected half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines with known driver mutations. Data are presented as mean ± standard deviation from n=3 independent experiments.

Cell LineCancer TypeKey MutationThis compound IC50 (nM)
A375 Malignant MelanomaBRAF V600E5.2 ± 1.1
HCT116 Colorectal CancerKRAS G13D15.8 ± 3.5
HT-29 Colorectal CancerBRAF V600E8.1 ± 2.0
MCF7 Breast CancerPIK3CA E545K> 1000
PANC-1 Pancreatic CancerKRAS G12D25.4 ± 6.2

Detailed Experimental Protocol

Western Blot for p-ERK/Total ERK after this compound Treatment

This protocol describes a standard method to assess the efficacy of this compound by measuring the inhibition of ERK1/2 phosphorylation.

1. Cell Culture and Treatment: a. Plate cells (e.g., A375) in 6-well plates and grow to 70-80% confluency. b. Serum starve the cells for 12-16 hours in serum-free media if assessing pathway activation. c. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).[10] d. If required, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis.

2. Cell Lysis: a. Place the 6-well plate on ice and wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA lysis buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail to each well.[10][11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.[10]

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a protein ladder. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Image the blot using a chemiluminescence detection system.

8. Stripping and Re-probing (Optional): a. To probe for total ERK or a loading control, the membrane can be stripped and re-probed. b. Incubate the blot with a mild stripping buffer. c. Wash thoroughly and repeat the immunoblotting process starting from the blocking step with the primary antibody for total ERK or GAPDH.

Visualizations

Signaling Pathway and Experimental Workflows

GW1100_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response GW1100 This compound GW1100->MEK

Caption: MAPK/ERK signaling pathway showing inhibition of MEK1/2 by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Add this compound (Dose Response) B->C D 4. Incubate (72 hours) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Read Plate (Spectrophotometer) E->F G 7. Data Analysis (Normalize & Fit Curve) F->G H 8. Calculate IC50 G->H

Caption: Workflow for determining the IC50 of this compound in a cell viability assay.

Troubleshooting_Logic Start Inconsistent IC50 Value? CheckCells Are cell passage & density standardized? Start->CheckCells Yes StandardizeCells Action: Standardize cell culture protocol. Use low passage cells. CheckCells->StandardizeCells No CheckAssay Is assay protocol (timing, reagents) consistent? CheckCells->CheckAssay Yes StandardizeCells->CheckAssay StandardizeAssay Action: Create and follow a strict SOP for the assay. CheckAssay->StandardizeAssay No CheckCompound Is compound soluble in media? Is DMSO control consistent? CheckAssay->CheckCompound Yes StandardizeAssay->CheckCompound FixCompound Action: Test solubility. Ensure final DMSO % is low and uniform. CheckCompound->FixCompound No CheckAnalysis Is data analysis method (normalization, curve fit) consistent? CheckCompound->CheckAnalysis Yes FixCompound->CheckAnalysis FixAnalysis Action: Use non-linear regression (4PL) for IC50 calculation. CheckAnalysis->FixAnalysis No End Variability Minimized CheckAnalysis->End Yes FixAnalysis->End

Caption: Logical flow for troubleshooting inconsistent IC50 values.

References

GW-1100 Technical Support Center: Cross-Reactivity and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the GW-1100 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the cross-reactivity profile of this compound and to provide guidance for troubleshooting potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a selective antagonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] It is commonly used to inhibit the signaling pathways activated by the binding of free fatty acids to this receptor.

Q2: Does this compound show cross-reactivity with other G-protein coupled receptors?

A2: Based on available data, this compound is highly selective for GPR40 over the closely related G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1] Even at concentrations up to 10 μM, this compound has been shown to have no significant effect on GPR120-mediated signaling.[1]

Q3: Has this compound been screened against a broader panel of GPCRs?

A3: Publicly available scientific literature and manufacturer's data sheets do not currently provide evidence of this compound being screened against a comprehensive panel of other G-protein coupled receptors. Therefore, its cross-reactivity with other GPCRs outside of GPR120 is not well-characterized in the public domain.

Q4: I am observing an unexpected effect in my experiment when using this compound. Could this be due to off-target effects?

A4: While this compound is a selective GPR40 antagonist, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out without a comprehensive selectivity profile. If you are observing unexpected results, it is crucial to consider potential interactions with other receptors or cellular components. Please refer to the Troubleshooting Guide below for a systematic approach to investigating these effects.

Quantitative Data Summary

The following tables summarize the known inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Potency of this compound against GPR40

ParameterValueAgonistAssay System
pIC506.9Not SpecifiedNot Specified
pIC505.99 ± 0.03GW9508GPR40-mediated Ca2+ elevation
pIC505.99 ± 0.06Linoleic AcidGPR40-mediated Ca2+ elevation

Table 2: Selectivity Profile of this compound

TargetActivityConcentrationAssay System
GPR40 (FFAR1)AntagonistSee Table 1Ca2+ elevation, Insulin secretion
GPR120 (FFAR4)No significant effectUp to 10 µMGPR120-mediated Ca2+ elevation

Experimental Protocols

1. Intracellular Calcium Mobilization Assay

This protocol is a standard method to assess the antagonist activity of this compound on GPR40.

  • Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR40.

  • Loading with Calcium Indicator:

    • Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells gently to remove excess dye.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature or 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Agonist Stimulation and Measurement:

    • Prepare a solution of a GPR40 agonist (e.g., GW9508 or a free fatty acid like linoleic acid) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the 96-well plate into a fluorescence plate reader capable of kinetic reading.

    • Add the agonist to all wells simultaneously using an automated dispenser.

    • Measure the fluorescence intensity over time (typically for 60-180 seconds) to record the calcium flux.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage inhibition of the agonist response against the concentration of this compound.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot unexpected experimental outcomes when using this compound.

Troubleshooting_GW1100 Start Start: Unexpected Experimental Result with this compound CheckConcentration Is the concentration of This compound appropriate? Start->CheckConcentration ValidateTarget Is GPR40 functionally expressed in your system? CheckConcentration->ValidateTarget Yes HighConcentration High concentrations (>10 µM) may lead to non-specific effects. CheckConcentration->HighConcentration No ConsiderGPR120 Could the effect be mediated by GPR120? ValidateTarget->ConsiderGPR120 Yes ConfirmExpression Action: Confirm GPR40 expression (e.g., qPCR, Western Blot, or functional assay with a known agonist). ValidateTarget->ConfirmExpression No OffTargetScreen Consider Off-Target Effects ConsiderGPR120->OffTargetScreen Unlikely, as this compound is selective over GPR120 GPR120Control Action: Use a GPR120-selective agonist/antagonist or a GPR120 knockout/knockdown system. ConsiderGPR120->GPR120Control If suspicion remains PerformScreen Action: Perform or commission a broad off-target screen (e.g., commercial service). OffTargetScreen->PerformScreen LiteratureReview Action: Conduct a thorough literature search for potential off-targets of similar compounds. OffTargetScreen->LiteratureReview UseAlternative Action: Use a structurally different GPR40 antagonist as a control. OffTargetScreen->UseAlternative Conclusion Conclusion: The unexpected effect is likely due to an off-target interaction. PerformScreen->Conclusion LiteratureReview->Conclusion UseAlternative->Conclusion HighConcentration->Start Adjust and re-test ConfirmExpression->Start Address expression issue GPR120Control->Start Re-evaluate based on results

Caption: Troubleshooting workflow for unexpected results with this compound.

Signaling Pathways

The following diagram illustrates the known mechanism of action of this compound in inhibiting GPR40 signaling.

GPR40_Signaling_Pathway FFA Free Fatty Acids (e.g., Linoleic Acid) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates GW1100 This compound GW1100->GPR40 Inhibits Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Cellular Responses (e.g., Insulin Secretion) Ca2_release->Downstream PKC->Downstream

Caption: GPR40 signaling pathway and the inhibitory action of this compound.

For further assistance, please contact our technical support team.

References

Validation & Comparative

A Comparative Guide to GW-1100 and Other Commercially Available GPR40/FFAR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GW-1100 and other commercially available antagonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The content is designed to assist researchers in selecting the appropriate pharmacological tools for their studies by presenting objective performance data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to GPR40 and its Antagonists

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[1] Upon activation, GPR40 couples to the Gαq/11 subunit, initiating a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This makes GPR40 an attractive therapeutic target for type 2 diabetes. While much research has focused on GPR40 agonists, selective antagonists are invaluable tools for elucidating the physiological and pathophysiological roles of GPR40. This guide focuses on a comparative analysis of commercially available antagonists, with a primary focus on the well-characterized antagonist, this compound.

Quantitative Comparison of GPR40 Antagonists

The following table summarizes the key quantitative parameters for this compound and another commercially available GPR40 antagonist, DC260126. These parameters are crucial for evaluating the potency and efficacy of these compounds in in vitro settings.

CompoundTargetAssayAgonist/StimuluspIC50IC50 (µM)Cell LineReference
This compound GPR40Ca2+ MobilizationGW95085.99 ± 0.03~1.02HEK293[2]
GPR40Ca2+ MobilizationLinoleic Acid5.99 ± 0.06~1.02HEK293[2]
DC260126 GPR40Ca2+ MobilizationLinoleic Acid-6.28 ± 1.14GPR40-CHO[3]
GPR40Ca2+ MobilizationOleic Acid-5.96 ± 1.12GPR40-CHO[3]
GPR40Ca2+ MobilizationPalmitoleic Acid-7.07 ± 1.42GPR40-CHO[3]
GPR40Ca2+ MobilizationLauric Acid-4.58 ± 1.14GPR40-CHO[3]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The pIC50 value of 6.9 for this compound is also widely cited.

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target. This compound has been demonstrated to be a selective antagonist for GPR40 with no significant activity at the related free fatty acid receptor, GPR120.[2] In studies using HEK293 cells expressing either GPR40 or GPR120, this compound effectively inhibited Ca2+ elevations stimulated by the agonist GW9508 (which activates both GPR40 and GPR120) in GPR40-expressing cells but not in GPR120-expressing cells.[2]

Signaling Pathways and Experimental Workflows

To understand the context in which these antagonists are evaluated, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for characterizing GPR40 antagonists.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gaq Gαq/11 GPR40->Gaq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gaq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_ER->PKC Activates Insulin_Vesicles Insulin Vesicles Ca_ER->Insulin_Vesicles Promotes Fusion PKC->Insulin_Vesicles Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion IP3R->Ca_ER Releases Ca_store Ca²⁺ Store Ca_store->IP3R FFA Free Fatty Acids (Agonist) FFA->GPR40 Binds & Activates Antagonist This compound (Antagonist) Antagonist->GPR40 Binds & Blocks

Caption: GPR40 Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening & Hit Identification cluster_characterization In Vitro Characterization cluster_validation Lead Optimization & Further Validation HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID Hit Identification (Putative Antagonists) HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50) (Calcium Mobilization Assay) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. GPR120, etc.) Dose_Response->Selectivity Functional_Assay Functional Validation (Glucose-Stimulated Insulin Secretion Assay) Selectivity->Functional_Assay Lead_Opt Lead Optimization Functional_Assay->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: Experimental Workflow for GPR40 Antagonist Characterization.

Experimental Protocols

Calcium Mobilization Assay

This assay is a primary method for identifying and characterizing GPR40 modulators. It measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (IC50) of a test antagonist in inhibiting agonist-induced calcium flux in cells expressing GPR40.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human GPR40.

  • Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Assay Plate: Black, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Pluronic F-127: To aid in dye loading.

  • Probenecid (optional): To prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • GPR40 Agonist: GW9508 or a natural FFA like linoleic acid.

  • Test Antagonist: this compound or other compounds for comparison.

  • Fluorescence Plate Reader: With automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in the assay buffer.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the test antagonist (e.g., this compound) in the assay buffer.

    • After dye loading, wash the cells with the assay buffer.

    • Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Data Acquisition:

    • Prepare the GPR40 agonist solution at a concentration that elicits a submaximal to maximal response (e.g., EC80 of GW9508).

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically add the agonist solution to the wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline from the peak fluorescence.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the antagonist concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GPR40 antagonism on insulin secretion from pancreatic β-cells.

Objective: To determine the ability of a test antagonist to reverse agonist-potentiated GSIS in an insulin-secreting cell line.

Materials:

  • Cell Line: MIN6 mouse insulinoma cells.

  • Culture Medium: DMEM with high glucose, 10% FBS, penicillin/streptomycin, and β-mercaptoethanol.

  • Assay Plate: 24- or 48-well tissue culture plates.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: (in mM: 119 NaCl, 4.74 KCl, 2.54 CaCl2, 1.19 MgCl2, 1.19 KH2PO4, 25 NaHCO3, 10 HEPES, pH 7.4) supplemented with 0.1% BSA.

  • Glucose Solutions: Prepare KRBH buffer with low (e.g., 2.5 mM) and high (e.g., 25 mM) glucose concentrations.

  • GPR40 Agonist: GW9508 or linoleic acid.

  • Test Antagonist: this compound or other compounds.

  • Insulin ELISA Kit: For quantifying insulin in the supernatant.

Procedure:

  • Cell Plating: Seed MIN6 cells into the assay plate and culture for 48-72 hours until they reach the desired confluency.

  • Pre-incubation (Starvation):

    • Wash the cells twice with glucose-free KRBH buffer.

    • Add KRBH buffer containing low glucose (2.5 mM) to each well and incubate for 30-60 minutes at 37°C.

  • Treatment Incubation:

    • Prepare treatment solutions in KRBH buffer with high glucose (25 mM) containing:

      • Vehicle control

      • GPR40 agonist alone

      • GPR40 agonist + serial dilutions of the test antagonist

    • Remove the pre-incubation buffer and add the respective treatment solutions to the wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells and store at -20°C or -80°C until insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

    • Calculate the fold-change in insulin secretion relative to the high glucose control.

    • Determine the extent to which the antagonist reverses the agonist-potentiated insulin secretion.

Conclusion

This compound is a well-characterized, potent, and selective GPR40 antagonist, making it a valuable tool for in vitro and in vivo studies aimed at understanding the role of this receptor. When compared to other commercially available antagonists such as DC260126, this compound generally exhibits higher potency. The choice of antagonist for a particular study should be guided by the specific experimental needs, including the required potency, the cell system being used, and the desired endpoint. The provided experimental protocols for calcium mobilization and glucose-stimulated insulin secretion offer a robust framework for the characterization and comparison of GPR40 antagonists. By utilizing these standardized methods, researchers can generate reliable and comparable data to advance the understanding of GPR40 pharmacology and its implications in metabolic diseases.

References

Validating GW-1100 Specificity for FFAR1 over FFAR4/GPR120: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW-1100's activity on Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, versus its activity on Free Fatty Acid Receptor 4 (FFAR4), or GPR120. The following data and experimental protocols support the validation of this compound as a selective FFAR1 antagonist.

Data Presentation: Quantitative Comparison of this compound Activity

The selectivity of this compound for FFAR1 over FFAR4 is demonstrated by its potent inhibition of FFAR1-mediated signaling, with negligible effects on FFAR4 at similar concentrations.

TargetLigand/AgonistAssay TypeMeasured Activity of this compoundReference
FFAR1 (GPR40) -Antagonist ActivitypIC50 = 6.9[1][2]
FFAR1 (GPR40) GW9508Ca2+ Elevation InhibitionpIC50 = 5.99 ± 0.03[1]
FFAR1 (GPR40) Linoleic AcidCa2+ Elevation InhibitionpIC50 = 5.99 ± 0.06[1]
FFAR4 (GPR120) GW9508 or Linoleic AcidCa2+ Release StimulationNo effect up to 10 µM

Experimental Protocols

The specificity of this compound is typically validated using cell-based assays that measure the downstream signaling of FFAR1 and FFAR4 upon activation by an agonist in the presence or absence of the antagonist.

Key Experiment: In Vitro Calcium Mobilization Assay

This assay directly measures a key signaling outcome of FFAR1 activation, which is the release of intracellular calcium.

Objective: To determine the inhibitory effect of this compound on FFAR1- and FFAR4-mediated intracellular calcium mobilization stimulated by a known agonist.

Cell Lines:

  • Human Embryonic Kidney (HEK293) cells stably expressing human FFAR1/GPR40.

  • HEK293 cells stably expressing human FFAR4/GPR120.

  • Chinese Hamster Ovary (CHO-K1) cells expressing bovine FFAR1 have also been used.[1][3]

Materials:

  • This compound (test antagonist)

  • GW9508 (a potent dual FFAR1/FFAR4 agonist) or Linoleic Acid (a natural fatty acid agonist)[2]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Cell culture reagents

Procedure:

  • Cell Preparation: Plate the FFAR1- or FFAR4-expressing cells in a 96-well or 384-well plate and culture overnight to allow for cell attachment.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of this compound or vehicle control for a predetermined period (e.g., 15 minutes).[1]

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, and then add the FFAR1/FFAR4 agonist (e.g., GW9508 or linoleic acid) to stimulate the receptors.

  • Data Acquisition: Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by comparing the calcium response in the presence of the antagonist to the response with the agonist alone. The pIC50 value is calculated from the concentration-response curve of this compound.

Mandatory Visualizations

FFAR1 Signaling Pathway

Caption: FFAR1 signaling pathway initiated by an agonist and inhibited by this compound.

Experimental Workflow for Specificity Validation

Specificity_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis & Conclusion cells_ffar1 Culture FFAR1- expressing cells dye Load cells with Ca2+ sensitive dye cells_ffar1->dye cells_ffar4 Culture FFAR4- expressing cells cells_ffar4->dye incubate_gw1100 Incubate with this compound (or vehicle) dye->incubate_gw1100 stimulate Stimulate with Agonist (e.g., GW9508) incubate_gw1100->stimulate measure Measure intracellular Ca2+ fluorescence stimulate->measure analyze_ffar1 Analyze Ca2+ response in FFAR1 cells measure->analyze_ffar1 analyze_ffar4 Analyze Ca2+ response in FFAR4 cells measure->analyze_ffar4 conclusion Conclusion: This compound is selective for FFAR1 analyze_ffar1->conclusion Inhibition Observed analyze_ffar4->conclusion No Inhibition Observed

Caption: Experimental workflow to validate the specificity of this compound for FFAR1 over FFAR4.

References

Validating FFAR1 Blockade: A Comparative Guide to siRNA Knockdown and GW-1100 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the specific effects of a pharmacological inhibitor is a critical step in target validation. This guide provides a comparative overview of two common methods for confirming that the effects of the FFAR1 antagonist, GW-1100, are specifically mediated by the Free Fatty Acid Receptor 1 (FFAR1): siRNA-mediated knockdown of the FFAR1 gene and pharmacological blockade with this compound.

This guide presents a framework for comparing these two approaches, including detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the underlying biological and experimental workflows. The experimental data presented is a representative compilation based on typical results found in the literature.

Comparing Pharmacological Inhibition with Genetic Knockdown

Both pharmacological antagonism with this compound and genetic knockdown of FFAR1 via siRNA are powerful tools for studying FFAR1 function. However, they operate through distinct mechanisms, each with its own set of advantages and disadvantages.

FeatureThis compound (Pharmacological Antagonist)FFAR1 siRNA (Genetic Knockdown)
Mechanism of Action Competitively or non-competitively binds to the FFAR1 protein, preventing its activation by agonists.Degrades FFAR1 mRNA, preventing the synthesis of the FFAR1 protein.
Speed of Onset Rapid, typically within minutes to hours of application.Slower, requires time for existing protein to be degraded (typically 24-72 hours).
Reversibility Reversible upon washout of the compound.Transient, but reversal requires new protein synthesis after siRNA is degraded or diluted.
Specificity Potential for off-target effects on other proteins.Highly specific to the FFAR1 mRNA sequence, but potential for off-target knockdown of other genes with similar sequences.
Compensation Less likely to induce long-term compensatory changes in the cell.May lead to compensatory upregulation of other signaling pathways over time.
Application Useful for acute studies and mimicking therapeutic intervention.Ideal for confirming the on-target effect of a drug and for longer-term studies of protein loss-of-function.

Experimental Comparison: Inhibition of FFAR1 Agonist-Induced Calcium Influx

A common method to assess FFAR1 activation is to measure the increase in intracellular calcium ([Ca²⁺]i) in response to an FFAR1 agonist, such as GW9508. This provides a quantifiable output to compare the inhibitory effects of this compound and FFAR1 siRNA.

Representative Experimental Data

The following tables summarize representative quantitative data from a hypothetical experiment comparing the inhibition of GW9508-induced calcium influx by this compound and FFAR1 siRNA in a cell line endogenously expressing FFAR1.

Table 1: Inhibition of GW9508-Induced Calcium Influx by this compound

This compound ConcentrationAgonist (1 µM GW9508)% Inhibition of Calcium Influx
0 nM (Vehicle)+0%
10 nM+15%
100 nM+48%
1 µM+85%
10 µM+98%

Table 2: Effect of FFAR1 siRNA on GW9508-Induced Calcium Influx

TreatmentAgonist (1 µM GW9508)FFAR1 Protein Level (vs. Scrambled siRNA)% Inhibition of Calcium Influx
Untreated+100%0%
Scrambled siRNA+~95%~5%
FFAR1 siRNA+~20%~75%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FFAR1 siRNA Knockdown and Validation

Objective: To reduce the expression of FFAR1 protein in cells using siRNA.

Materials:

  • Cells expressing FFAR1 (e.g., MIN6, CHO-K1/bFFAR1)

  • FFAR1-specific siRNA and scrambled (non-targeting) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for Western Blotting (lysis buffer, primary antibody against FFAR1, secondary antibody, loading control antibody e.g., β-actin)

  • Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for FFAR1 and a housekeeping gene)

Protocol:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-30 pmol of FFAR1 siRNA or scrambled siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

  • Validation of Knockdown:

    • Western Blot: Lyse a subset of the cells and perform Western blotting to assess the reduction in FFAR1 protein levels compared to cells treated with scrambled siRNA. Use a loading control (e.g., β-actin) to normalize protein loading.

    • qRT-PCR: Extract total RNA from another subset of cells, synthesize cDNA, and perform qRT-PCR to measure the relative abundance of FFAR1 mRNA compared to a housekeeping gene.

Intracellular Calcium Measurement Assay

Objective: To measure the change in intracellular calcium concentration in response to FFAR1 agonism and inhibition.

Materials:

  • Cells (either untransfected, transfected with FFAR1 siRNA, or scrambled siRNA)

  • FFAR1 agonist (e.g., GW9508)

  • FFAR1 antagonist (this compound)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in HBSS).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Treatment:

    • For this compound experiments, add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • For siRNA experiments, use the cells that have been incubated for 48-72 hours post-transfection.

  • Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

    • Inject the FFAR1 agonist (e.g., 1 µM GW9508) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage inhibition for each condition relative to the agonist-only control.

Visualizing the Workflows and Pathways

FFAR1 Signaling Pathway

FFAR1_Signaling_Pathway FFAR1 Signaling Pathway agonist Fatty Acid or GW9508 FFAR1 FFAR1 (GPR40) agonist->FFAR1 Activates Gq Gαq FFAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates downstream Downstream Effects (e.g., Insulin Secretion) PKC->downstream

Caption: Simplified FFAR1 signaling pathway leading to calcium mobilization.

Experimental Workflow: siRNA Knockdown and Validation

siRNA_Workflow siRNA Knockdown and Validation Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation cluster_func Functional Assay seed_cells Seed Cells (24h) prep_siRNA Prepare siRNA-Lipid Complexes transfect Transfect Cells with siRNA or Scrambled Control prep_siRNA->transfect incubate Incubate (48-72h) transfect->incubate western Western Blot (Protein Level) incubate->western qpcr qRT-PCR (mRNA Level) incubate->qpcr calcium_assay Intracellular Calcium Assay incubate->calcium_assay

Caption: Workflow for FFAR1 knockdown and subsequent validation.

Logic of Comparison

Comparison_Logic Logic for Comparing this compound and FFAR1 siRNA cluster_gw1100 Pharmacological Approach cluster_siRNA Genetic Approach hypothesis Hypothesis: Observed effect of an agonist is mediated by FFAR1 gw1100 Treat with this compound (FFAR1 Antagonist) hypothesis->gw1100 siRNA Knockdown FFAR1 with siRNA hypothesis->siRNA gw1100_result Agonist effect is blocked gw1100->gw1100_result conclusion Conclusion: The agonist's effect is specifically mediated by FFAR1 gw1100_result->conclusion siRNA_result Agonist effect is diminished siRNA->siRNA_result siRNA_result->conclusion

Caption: Convergent evidence from two methods to confirm target engagement.

Conclusion

Both siRNA-mediated knockdown of FFAR1 and pharmacological inhibition with this compound are effective methods for validating that a biological response is mediated by FFAR1. While this compound provides a rapid and reversible means of blocking FFAR1 function, siRNA offers a highly specific genetic approach to confirm the protein's involvement. The choice of method will depend on the specific experimental question, the desired timeline, and the resources available. For robust target validation, employing both methods can provide strong, complementary evidence to confirm the on-target effects of FFAR1--targeting compounds.

References

Comparative Analysis of GW-1100 and Endogenous FFAR1 Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic FFAR1 antagonist, GW-1100, and endogenous free fatty acid receptor 1 (FFAR1) ligands. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in metabolic and inflammatory disease research.

Free fatty acid receptor 1 (FFAR1), also known as GPR40, is a G protein-coupled receptor that plays a crucial role in metabolic regulation.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[3][4][5] This has made FFAR1 an attractive therapeutic target for type 2 diabetes.[3][6] This guide focuses on a comparative analysis of this compound, a widely used experimental antagonist, and the natural, endogenous ligands that activate this receptor.

Pharmacological Comparison: this compound vs. Endogenous Ligands

This compound is a potent and selective antagonist for FFAR1.[7][8] In contrast, endogenous ligands such as docosahexaenoic acid (DHA) and γ-linolenic acid (γLA) are agonists that activate the receptor.[3] The primary role of this compound in research is to probe the function of FFAR1 by blocking the effects of its agonists, thereby helping to validate the receptor's role in various physiological processes.[7][9]

The potency of this compound is typically characterized by its half-maximal inhibitory concentration (pIC50), while the activity of endogenous agonists is measured by their half-maximal effective concentration (pEC50). The following table summarizes key quantitative data for this compound and representative endogenous FFAR1 ligands.

CompoundTypeParameterValueCell LineAssayReference
This compound AntagonistpIC506.9--[8]
pIC50 vs. GW95085.99 ± 0.03HEK293Ca2+ elevation[10][11]
pIC50 vs. Linoleic acid5.99 ± 0.06HEK293Ca2+ elevation[10][11]
γ-Linolenic acid (γLA) Endogenous Agonist-Micromolar range potency--[5]
Docosahexaenoic acid (DHA) Endogenous Agonist-Micromolar range potency--[5]
Linoleic acid Endogenous Agonist-----
Oleic acid Endogenous Agonist-----

Signaling Pathways and Mechanism of Action

FFAR1 activation by endogenous fatty acids primarily signals through the Gq protein pathway.[3][5] This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5] This signaling cascade ultimately enhances glucose-stimulated insulin secretion.[3] Some synthetic agonists have been shown to also signal through the Gs protein pathway, leading to cAMP production, a phenomenon not typically observed with endogenous ligands.[12] this compound acts by competitively binding to the receptor, thereby preventing the conformational changes required for G protein coupling and subsequent downstream signaling initiated by endogenous agonists.

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular FFAR1 FFAR1 (GPR40) Gq Gq FFAR1->Gq Activates Endogenous_Ligand Endogenous Ligand (e.g., DHA, γLA) Endogenous_Ligand->FFAR1 Activates GW1100 This compound GW1100->FFAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture FFAR1-expressing cells plate Plate cells in 96-well plates culture->plate dye Load cells with calcium-sensitive dye plate->dye prepare_compounds Prepare serial dilutions of ligands dye->prepare_compounds pre_incubate Pre-incubate with this compound (for antagonism) prepare_compounds->pre_incubate add_agonist Add endogenous ligand (agonist) pre_incubate->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence plot_data Plot dose-response curves measure_fluorescence->plot_data calculate_potency Calculate EC50 / IC50 values plot_data->calculate_potency Comparative_Analysis_Logic cluster_objective Objective cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays cluster_synthesis Data Synthesis and Conclusion objective Compare pharmacological profiles of this compound and endogenous FFAR1 ligands binding_assay Radioligand Binding Assay (Determine Ki) objective->binding_assay functional_assay Calcium Mobilization Assay (Determine EC50/IC50) objective->functional_assay signaling_assay Downstream Signaling Assays (e.g., IP1, cAMP) objective->signaling_assay data_table Tabulate Quantitative Data (Ki, EC50, IC50) binding_assay->data_table gsis_assay Glucose-Stimulated Insulin Secretion (Assess functional impact on β-cells) functional_assay->gsis_assay functional_assay->data_table pathway_analysis Analyze impact on signaling pathways signaling_assay->pathway_analysis gsis_assay->pathway_analysis conclusion Draw conclusions on comparative pharmacology and utility data_table->conclusion pathway_analysis->conclusion

References

A Researcher's Guide to Validating GW-1100 as a Selective FFAR1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the experimental validation of GW-1100 as a selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40. This document outlines detailed experimental protocols, presents a comparative analysis with other FFAR1 antagonists, and visualizes key cellular signaling pathways and experimental workflows.

This compound is a well-established experimental tool used to investigate the physiological roles of FFAR1, a G protein-coupled receptor (GPCR) that is activated by medium and long-chain free fatty acids. Its validation as a potent and selective antagonist is a critical step in ensuring the reliability of research findings. This guide will walk you through the essential in vitro assays to confirm its antagonist properties and compare its performance against other known FFAR1 antagonists, such as DC260126 and ANT203.

Comparative Performance of FFAR1 Antagonists

A crucial aspect of validating a pharmacological tool is to compare its potency and selectivity against other available compounds. The following table summarizes the inhibitory potency (IC50) of this compound, DC260126, and ANT203 in key functional assays.

CompoundAssay TypeTargetAgonist UsedIC50 (µM)Reference
This compound Calcium MobilizationHuman FFAR1GW9508~1[1]
DC260126 Calcium MobilizationHuman FFAR1Linoleic Acid6.28[2]
DC260126 Calcium MobilizationHuman FFAR1Oleic Acid5.96[2]
ANT203 Insulin SecretionHuman IsletsPalmitateNot explicitly stated, but shown to reduce FFAR1-mediated potentiation[3]

Note: Direct side-by-side comparative studies with IC50 values for all three compounds in the same assays are limited in publicly available literature. The data presented here is compiled from different sources and should be interpreted with caution. For rigorous comparison, it is recommended to evaluate these compounds in parallel within the same experimental setup.

FFAR1 Signaling and Antagonist Mechanism of Action

FFAR1 is primarily coupled to the Gαq signaling pathway. Upon activation by a fatty acid agonist, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signaling event that triggers downstream cellular responses, such as insulin secretion in pancreatic β-cells.

This compound acts as an antagonist by binding to FFAR1 and preventing the conformational changes required for Gαq activation by an agonist, thereby inhibiting the downstream signaling cascade.

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FFAR1 FFAR1 (GPR40) Gq Gαq FFAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Downstream Cellular Response (e.g., Insulin Secretion) Ca_cyto->Cellular_Response Initiates Agonist Fatty Acid Agonist Agonist->FFAR1 Activates GW1100 This compound GW1100->FFAR1 Blocks

Caption: FFAR1 Gαq signaling pathway and the inhibitory action of this compound.

Experimental Protocols for this compound Validation

To validate the antagonist activity of this compound, a series of in vitro functional assays should be performed. The following protocols provide a detailed methodology for three key experiments.

Calcium Mobilization Assay

This assay directly measures the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human FFAR1 (or other suitable cell line)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Probenecid (to prevent dye leakage)

  • FFAR1 agonist (e.g., GW9508, linoleic acid)

  • This compound and other test antagonists

  • Black, clear-bottom 96- or 384-well plates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the FFAR1-expressing cells into the microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and other antagonists in assay buffer. Also, prepare the FFAR1 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: After dye loading, add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then add the agonist to all wells (except for negative controls) and continue to record the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the antagonist's potency by determining the IC50 value from the concentration-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFAR1 receptor, an event that occurs downstream of GPCR activation and is involved in signal desensitization and G protein-independent signaling.

Materials:

  • Cell line co-expressing FFAR1 fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® β-Arrestin cells)

  • Cell culture medium and supplements

  • FFAR1 agonist

  • This compound and other test antagonists

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate)

  • White, solid-bottom multi-well plates

  • Luminometer

Protocol:

  • Cell Plating: Seed the engineered cells into the white-walled plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonists and a fixed concentration of the agonist (EC80).

  • Antagonist Incubation: Add the antagonist dilutions to the cells and incubate for the recommended time (typically 30-60 minutes).

  • Agonist Stimulation: Add the agonist to the wells and incubate for 90-120 minutes at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow the signal to develop.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A decrease in the luminescent signal in the presence of the antagonist indicates inhibition of β-arrestin recruitment. Calculate the IC50 value from the dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This is a more physiologically relevant assay, particularly for the study of FFAR1 in the context of diabetes, as it measures the functional consequence of FFAR1 signaling in pancreatic β-cells.

Materials:

  • Pancreatic β-cell line (e.g., MIN6, INS-1E) or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • FFAR1 agonist

  • This compound and other test antagonists

  • Insulin ELISA kit

Protocol:

  • Cell Culture/Islet Preparation: Culture the β-cell line to confluence or isolate pancreatic islets from mice or rats.

  • Pre-incubation: Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.

  • Treatment: Incubate the cells/islets with different treatment conditions:

    • Low glucose (basal)

    • High glucose (stimulated)

    • High glucose + FFAR1 agonist

    • High glucose + FFAR1 agonist + serial dilutions of this compound/other antagonists

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Normalize the secreted insulin levels to the total insulin content or total protein. Determine the ability of this compound to inhibit the agonist-potentiated insulin secretion and calculate the IC50.

Experimental Workflow for Antagonist Validation

The validation of this compound as an FFAR1 antagonist typically follows a tiered approach, starting with primary screening assays and progressing to more complex, physiologically relevant models.

Antagonist_Validation_Workflow cluster_primary Primary Assays cluster_secondary Secondary & Functional Assays cluster_confirmation In Vivo Confirmation (Optional) Calcium Calcium Mobilization Assay (Potency - IC50) GSIS Glucose-Stimulated Insulin Secretion (Physiological Relevance) Calcium->GSIS Arrestin β-Arrestin Recruitment Assay (Mechanism & Potency) Arrestin->GSIS Selectivity Selectivity Assays (vs. other GPCRs, e.g., FFAR4/GPR120) GSIS->Selectivity End Validated FFAR1 Antagonist GSIS->End InVivo Animal Models of Disease (e.g., Glucose Tolerance Test) Selectivity->InVivo InVivo->End Start Compound (this compound) Start->Calcium Start->Arrestin

Caption: A typical experimental workflow for the validation of a GPCR antagonist.

By following these detailed protocols and the structured validation workflow, researchers can confidently ascertain the antagonist properties of this compound at the FFAR1 receptor, ensuring the generation of robust and reproducible data in their studies of free fatty acid signaling. The comparative data, while requiring further direct experimental confirmation, provides a valuable benchmark for evaluating the performance of this compound against other commonly used FFAR1 antagonists.

References

Assessing the Selectivity Profile of GW-1100 in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity profile of GW-1100, a known antagonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). By comparing its activity with other GPR40 modulators in novel cellular contexts, researchers can gain deeper insights into its specificity and potential off-target effects. This document outlines detailed experimental protocols, presents data in a comparative format, and visualizes key pathways and workflows to support robust scientific inquiry.

Introduction to this compound and GPR40

GPR40 is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1][2][3][4] It is activated by medium and long-chain free fatty acids (FFAs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][5][6] This has made GPR40 an attractive therapeutic target for type 2 diabetes.[1][2][5]

This compound is a well-characterized antagonist of GPR40.[7][8] It is a valuable research tool for elucidating the physiological roles of GPR40 by blocking the effects of its agonists.[7][9] Understanding the selectivity of this compound is crucial for the accurate interpretation of experimental results. This guide proposes a systematic approach to characterize its selectivity in new cell lines and compare its performance against other GPR40-acting compounds.

Comparative Analysis of GPR40 Modulators

To thoroughly assess the selectivity of this compound, its antagonistic activity should be compared against a panel of known GPR40 agonists and other potential antagonists. This provides a clear picture of its specific inhibitory profile.

Table 1: Profile of Selected GPR40 Modulators for Comparative Studies

CompoundClassPrimary TargetKnown Selectivity
This compound Antagonist GPR40 (FFAR1) Selective over GPR120 (FFAR4)[8]
GW9508AgonistGPR40 and GPR120Dual agonist, useful for assessing this compound's GPR40 specificity[8]
TAK-875 (Fasiglifam)Partial AgonistGPR40Selective for GPR40
AMG 837Partial AgonistGPR40Selective for GPR40
AM-1638Ago-PAMGPR40Ago-allosteric modulator
LY2922083Ago-PAMGPR40Potent and selective ago-positive allosteric modulator

Experimental Protocols

To assess the selectivity profile of this compound, a series of well-defined experiments in appropriate cell lines are required.

Cell Line Selection and Culture

The choice of cell lines is critical for a comprehensive selectivity assessment. A combination of endogenously expressing and engineered cell lines is recommended.

  • Endogenously Expressing Cell Lines:

    • Pancreatic β-cell lines: MIN6, INS-1E, β-TC-3, HIT-T15.[1] These lines are physiologically relevant for studying insulin secretion.

    • Enteroendocrine cell lines: Cell lines known to express GPR40 and secrete incretins like GLP-1.

  • Engineered Cell Lines:

    • HEK293 or CHO cells stably expressing human GPR40: These provide a clean system to study direct receptor engagement without the complexity of endogenous signaling pathways.[8][10][11]

    • HEK293 or CHO cells stably expressing related receptors (e.g., GPR120, GPR41, GPR43): These are essential for counter-screening to determine selectivity.[12]

Cells should be cultured according to standard protocols recommended by the supplier.

Primary Screening: Calcium Mobilization Assay

GPR40 activation typically leads to an increase in intracellular calcium via the Gαq pathway.[2][5][11] A calcium mobilization assay is a robust method for primary screening of agonist and antagonist activity.

Methodology:

  • Cell Plating: Seed the selected cell lines in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and comparator compounds (agonists and other potential antagonists).

  • Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes prior to agonist addition.

  • Agonist Stimulation: Add a known GPR40 agonist (e.g., GW9508 or a specific fatty acid like linoleic acid) at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for this compound by plotting the inhibition of the agonist response against the concentration of this compound.

Secondary Assay: Glucose-Stimulated Insulin Secretion (GSIS) Assay

For pancreatic β-cell lines, a GSIS assay provides a more physiologically relevant measure of GPR40 function.

Methodology:

  • Cell Seeding: Plate pancreatic β-cells (e.g., MIN6) and culture until they form a confluent monolayer.

  • Starvation: Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion level.

  • Compound Incubation: Incubate the cells with low-glucose buffer containing various concentrations of this compound, a GPR40 agonist (e.g., TAK-875), or a combination of both for 1-2 hours.

  • Glucose Stimulation: Replace the incubation buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing the same test compounds and incubate for an additional 1-2 hours.

  • Supernatant Collection: Collect the supernatant to measure the amount of secreted insulin.

  • Insulin Quantification: Quantify the insulin concentration in the supernatant using an ELISA or HTRF assay.

  • Data Analysis: Determine the ability of this compound to inhibit agonist-potentiated insulin secretion.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison.

Table 2: Hypothetical Selectivity Profile of this compound in Various Cell Lines (Calcium Mobilization Assay)

Cell LineTarget ReceptorAgonist (EC80)This compound IC50 (nM)Comparator Antagonist X IC50 (nM)
HEK293-hGPR40GPR40GW9508 (1 µM)50 ± 575 ± 8
MIN6Endogenous GPR40Linoleic Acid (10 µM)65 ± 790 ± 10
HEK293-hGPR120GPR120GW9508 (10 µM)>10,000>10,000
HEK293-hGPR41GPR41Propionate (1 mM)>10,000>10,000
HEK293-hGPR43GPR43Acetate (1 mM)>10,000>10,000

Table 3: Hypothetical Effect of this compound on Glucose-Stimulated Insulin Secretion in MIN6 Cells

ConditionGlucose (mM)Agonist (TAK-875, 1 µM)This compound (1 µM)Insulin Secretion (ng/mg protein)% Inhibition by this compound
Basal2.8--1.5 ± 0.2N/A
Stimulated16.7--10.2 ± 1.1N/A
Agonist Potentiated16.7+-18.5 ± 2.0N/A
Antagonist Effect16.7++11.1 ± 1.391%

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

GPR40_Signaling_Pathway FFA Free Fatty Acids (e.g., Linoleic Acid) GPR40 GPR40 (FFAR1) FFA->GPR40 Activates GW1100 This compound GW1100->GPR40 Inhibits Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Secretion Potentiation of Glucose-Stimulated Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR40 signaling pathway leading to insulin secretion.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_primary_screen Primary Screen: Calcium Assay cluster_secondary_screen Secondary Screen: GSIS Assay Cell_Selection Select Cell Lines (Endogenous & Engineered) Cell_Culture Culture Cells Cell_Selection->Cell_Culture Cell_Plating Plate Cells for Assays Cell_Culture->Cell_Plating Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading Starvation Low Glucose Starvation Cell_Plating->Starvation Antagonist_Incubation Pre-incubate with this compound Dye_Loading->Antagonist_Incubation Agonist_Addition Add GPR40 Agonist Antagonist_Incubation->Agonist_Addition Fluorescence_Reading Measure Fluorescence Agonist_Addition->Fluorescence_Reading IC50_Determination Determine IC50 Fluorescence_Reading->IC50_Determination Compound_Treatment Treat with Compounds Starvation->Compound_Treatment Glucose_Stimulation High Glucose Stimulation Compound_Treatment->Glucose_Stimulation Insulin_Measurement Measure Secreted Insulin Glucose_Stimulation->Insulin_Measurement Inhibition_Analysis Analyze % Inhibition Insulin_Measurement->Inhibition_Analysis

Caption: Workflow for assessing this compound selectivity.

Conclusion

This guide provides a structured approach for the comprehensive assessment of the selectivity profile of the GPR40 antagonist, this compound. By employing a combination of engineered and physiologically relevant cell lines, and utilizing both primary and secondary functional assays, researchers can generate robust and comparable data. The systematic comparison with other known GPR40 modulators will further refine our understanding of this compound's mechanism of action and its utility as a selective pharmacological tool. The provided protocols and visualization frameworks are intended to serve as a foundation for designing rigorous and informative studies in the field of GPR40 research.

References

Comparative Efficacy of GW-1100 in Human vs. Mouse Models: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-1100 is a potent and selective antagonist of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). FFAR1 is a promising therapeutic target for metabolic diseases and has been implicated in various physiological processes, including insulin secretion, inflammation, and pain modulation. This guide provides a comparative overview of the efficacy of this compound, drawing upon available preclinical data in mouse models. Due to a lack of clinical trial data for this compound in humans, this comparison will extrapolate potential human relevance from studies on other FFAR1 modulators, highlighting the existing data gap and the preclinical nature of the current understanding of this compound's effects. A study has indicated that the affinity of this compound is equivalent at both human and mouse FFAR1 receptors, suggesting a potential for translatable pharmacological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in mouse models. No direct human efficacy data for this compound is currently available.

Table 1: Efficacy of this compound in a Mouse Model of Inflammatory Pain

SpeciesModelTreatmentDoseRouteEfficacy EndpointResult
MouseComplete Freund's Adjuvant (CFA)-induced inflammatory painThis compound100 pmolIntrathecal (i.t.)Reversal of FFAR1 agonist-induced anti-allodyniaAlmost completely reversed the anti-allodynic effects of the FFAR1 agonist MEDICA16. Paw withdrawal threshold returned to near baseline inflammatory levels.

Table 2: Efficacy of this compound in a Mouse Model of Neuropathic Pain

SpeciesModelTreatmentDoseRouteEfficacy EndpointResult
MouseSpared Nerve Ligation (SNL)-induced neuropathic painThis compound100 pmolIntrathecal (i.t.)Reversal of FFAR1 agonist-induced anti-allodyniaAlmost completely reversed the anti-allodynic effects of the FFAR1 agonist MEDICA16. Paw withdrawal threshold returned to near baseline neuropathic levels.

Table 3: Efficacy of this compound on Locomotor Activity in Mice

SpeciesModelTreatmentDoseRouteEfficacy EndpointResult
MouseCocaine-induced hyperlocomotionThis compound10 mg/kgIntraperitoneal (i.p.)Reduction in cocaine-induced increase in locomotor activitySignificantly decreased the enhancement of locomotor activity induced by cocaine.

Experimental Protocols

Inflammatory and Neuropathic Pain Models in Mice

1. Animal Model:

  • Inflammatory Pain: Male ddY mice are injected with Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce inflammation and hypersensitivity.

  • Neuropathic Pain: The Spared Nerve Ligation (SNL) model is used, where two of the three terminal branches of the sciatic nerve are ligated and transected, leading to mechanical allodynia.

2. Drug Administration:

  • The FFAR1 agonist MEDICA16 is administered intrathecally to produce an anti-allodynic effect.

  • This compound (100 pmol) is administered intrathecally to determine its ability to reverse the effects of the FFAR1 agonist.

3. Efficacy Assessment:

  • Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw. A lower threshold indicates increased pain sensitivity.

Cocaine-Induced Locomotor Activity in Mice

1. Animal Model:

  • Male C57BL/6J mice are used in this study.

2. Drug Administration:

  • Mice are habituated to the testing environment.

  • This compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.

  • Following a 30-minute pre-treatment period, cocaine (20 mg/kg) is administered (i.p.) to induce hyperlocomotion.

3. Efficacy Assessment:

  • Locomotor activity is measured using an automated activity monitoring system. Key parameters include total distance traveled, horizontal activity, and time spent in different zones of the open field arena.

Signaling Pathway and Experimental Workflow Diagrams

FFAR1_Antagonist_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fatty Acids Fatty Acids FFAR1 FFAR1 (GPR40) Fatty Acids->FFAR1 Activates This compound This compound This compound->FFAR1 Blocks Gq Gαq FFAR1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Insulin Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FFAR1 antagonist (this compound) mechanism of action.

Experimental_Workflow_Pain cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Induction Induce Inflammatory or Neuropathic Pain in Mice (CFA or SNL) Agonist Administer FFAR1 Agonist (MEDICA16, i.t.) Induction->Agonist Establish hypersensitivity Antagonist Administer this compound (100 pmol, i.t.) Agonist->Antagonist Observe anti-allodynic effect Measurement Measure Paw Withdrawal Threshold (von Frey Filaments) Antagonist->Measurement Assess reversal of effect

Caption: Workflow for assessing this compound efficacy in mouse pain models.

Discussion and Conclusion

The available preclinical data strongly suggest that this compound is an effective FFAR1 antagonist in mice, capable of reversing the effects of FFAR1 agonists in both inflammatory and neuropathic pain models. Furthermore, it demonstrates central nervous system activity by modulating cocaine-induced hyperlocomotion.

The primary challenge in assessing the translational potential of these findings is the complete absence of human clinical trial data for this compound. While the affinity of this compound for human and mouse FFAR1 is reported to be similar, this does not guarantee comparable efficacy or safety in humans. Clinical trials of other FFAR modulators have yielded mixed results. For instance, the FFAR1 agonist AMG-837 showed promise in preclinical rodent models for type 2 diabetes but its clinical development was not pursued, with some reports suggesting potential for central nervous system side effects. Conversely, a clinical trial for the FFAR2 antagonist GLPG0974 in ulcerative colitis found the drug to be safe but not effective.

These examples underscore the difficulty of extrapolating preclinical efficacy to clinical outcomes. Therefore, while the mouse data for this compound is compelling within a research context, its potential efficacy in humans remains entirely speculative. Further investigation, including comprehensive preclinical toxicology and pharmacokinetic studies across different species, would be required before any potential human trials could be considered.

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